Product packaging for (2-Methyl-5-nitrophenyl)methanol(Cat. No.:CAS No. 22474-47-1)

(2-Methyl-5-nitrophenyl)methanol

Cat. No.: B1608265
CAS No.: 22474-47-1
M. Wt: 167.16 g/mol
InChI Key: IBQRNQSJJZLSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Methyl-5-nitrophenyl)methanol (CAS 22474-47-1) is a nitroaromatic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This chemical serves as a versatile synthetic intermediate and valuable building block in organic chemistry and pharmaceutical research. Its structure, featuring both a hydroxymethyl group and a nitro group on a toluene backbone, makes it a key precursor for the synthesis of more complex molecules, including heterocyclic compounds like tetrazoles, which are prominent in coordination chemistry and the construction of metal-organic frameworks (MOFs) . As a research chemical, it is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . Researchers utilize this compound strictly for laboratory R&D purposes. It is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please note that this compound may cause serious eye irritation, and standard laboratory safety practices, including consulting the relevant Safety Data Sheet (SDS), should always be observed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1608265 (2-Methyl-5-nitrophenyl)methanol CAS No. 22474-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQRNQSJJZLSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393725
Record name (2-methyl-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22474-47-1
Record name (2-methyl-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHYL-5-NITRO-PHENYL)-METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of (2-Methyl-5-nitrophenyl)methanol: Pathways and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methyl-5-nitrophenyl)methanol (CAS No. 22474-47-1) is a key chemical intermediate possessing a unique arrangement of functional groups—hydroxymethyl, methyl, and nitro—on an aromatic scaffold.[1][2] This distinct architecture makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and fine chemicals. This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the strategic considerations behind each route, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide the selection of the most appropriate method based on laboratory scale, efficiency, and available starting materials.

Introduction and Strategic Overview

The synthesis of substituted benzyl alcohols is a cornerstone of organic chemistry, with the resulting products serving as versatile building blocks. The presence of a nitro group in this compound, as well as a methyl group, imparts specific electronic properties and provides a handle for further chemical transformations, such as reduction to an amine. The primary challenge in its synthesis lies in the selective transformation of one functional group while preserving the others, particularly the easily reducible nitro group.

This guide focuses on three principal retrosynthetic disconnections, each originating from a common, commercially available starting material:

  • Pathway I: The reduction of the corresponding aldehyde, 2-Methyl-5-nitrobenzaldehyde.

  • Pathway II: The reduction of the corresponding carboxylic acid, 2-Methyl-5-nitrobenzoic acid.

  • Pathway III: A multi-step industrial process originating from o-Toluidine.

The choice between these pathways is dictated by factors including the desired scale of the reaction, cost of reagents, and tolerance for multi-step procedures.

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 22474-47-1[1][2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Synonyms 2-methyl-5-nitro-benzyl alcohol[1]
SMILES CC1=CC=C(C=C1CO)--INVALID-LINK--[O-][1]

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process identifies plausible precursors by mentally cleaving key bonds in the target molecule. The most straightforward disconnections involve functional group interconversion (FGI) of the hydroxymethyl group.

G target This compound sub1 2-Methyl-5-nitrobenzaldehyde target->sub1 [FGI] Selective Aldehyde Reduction sub2 2-Methyl-5-nitrobenzoic Acid target->sub2 [FGI] Selective Carboxylic Acid Reduction sub3 2-Methyl-5-nitrophenol target->sub3 [C-O Bond Formation] Hydroxymethylation sub1->sub2 [FGI] Oxidation sub4 o-Toluidine sub3->sub4 [Multi-step] Nitration, Diazotization, Hydrolysis

Caption: Retrosynthetic pathways for this compound.

Core Synthesis Pathways: Mechanisms and Rationale

Pathway I: Selective Reduction of 2-Methyl-5-nitrobenzaldehyde

This is arguably the most direct and efficient laboratory-scale synthesis. The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

Causality and Reagent Choice: The key challenge is to reduce the aldehyde functional group without affecting the nitro group.

  • Sodium borohydride (NaBH₄): This is the reagent of choice for this transformation.[3] It is a mild reducing agent, highly selective for aldehydes and ketones, and generally does not reduce nitro groups, esters, or carboxylic acids under standard conditions (e.g., in alcoholic solvents like methanol or ethanol). Its operational simplicity and safety profile make it ideal for this purpose.

  • Lithium aluminum hydride (LiAlH₄): While a powerful reducing agent capable of reducing aldehydes, it is not suitable for this specific synthesis. LiAlH₄ is strong enough to reduce the nitro group, typically to an azo compound or an amine, leading to a mixture of undesired products.[4]

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (e.g., methanol) during the reaction or by an aqueous workup to yield the final alcohol.

Pathway II: Selective Reduction of 2-Methyl-5-nitrobenzoic Acid

Synthesizing the target alcohol from the corresponding carboxylic acid is also a viable, albeit more challenging, route. Carboxylic acids are less reactive towards nucleophilic attack than aldehydes.

Causality and Reagent Choice: The selection of a reducing agent is critical to ensure selectivity for the carboxylic acid over the nitro group.

  • Borane (B₂H₆): Borane, often used as a complex with tetrahydrofuran (BH₃·THF), is the preferred reagent for this transformation.[4] It exhibits remarkable chemoselectivity, readily reducing carboxylic acids while leaving nitro groups, esters, and halides intact. This selectivity makes it superior to other strong hydrides for this specific substrate.

  • Lithium aluminum hydride (LiAlH₄): As with the aldehyde, LiAlH₄ is too reactive and would indiscriminately reduce both the carboxylic acid and the nitro group.[4]

  • Sodium borohydride (NaBH₄): This reagent is generally not powerful enough to reduce carboxylic acids under mild conditions.

Mechanism: Borane first reacts with the acidic proton of the carboxylic acid to form a triacyloxyborane intermediate and hydrogen gas. This intermediate is then further reduced by additional borane molecules to ultimately yield the primary alcohol after a hydrolytic workup.

Pathway III: Multi-Step Synthesis from o-Toluidine

For large-scale or industrial production, economic considerations often favor starting from inexpensive bulk chemicals like o-toluidine. This pathway is more complex and involves several distinct chemical transformations. A patented method describes the synthesis of the intermediate 2-methyl-5-nitrophenol from o-toluidine without isolating the 2-methyl-5-nitroaniline intermediate, which improves efficiency and reduces waste.[5][6][7]

Core Steps:

  • Nitration: o-Toluidine is first treated with a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures (0-5 °C) to introduce a nitro group.[6] Strict temperature control is crucial to minimize the formation of unwanted isomers.

  • Diazotization: The resulting amino group is converted into a diazonium salt using sodium nitrite in an acidic medium.[6]

  • Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution. The diazonium group is an excellent leaving group and is replaced by a hydroxyl group, yielding 2-methyl-5-nitrophenol.[6]

  • Hydroxymethylation: The conversion of the phenol to the target benzyl alcohol is the final, non-trivial step. One reported method involves converting the phenol to a sulfonate ester (e.g., using methanesulfonyl chloride), which is then hydrolyzed to introduce the hydroxymethyl group.[2] This indirect route is necessary as direct conversion is not straightforward.

Comparative Analysis of Synthetic Pathways

FeaturePathway I (from Aldehyde)Pathway II (from Carboxylic Acid)Pathway III (from o-Toluidine)
Number of Steps 113-4
Typical Yield High (>90%)Good (70-85%)Moderate (variable)
Reagent Safety Good (NaBH₄ is relatively safe)Moderate (Borane is flammable and water-reactive)Poor (Requires handling of concentrated acids, nitrating mixtures, and diazonium salts)
Scalability Excellent for lab scaleGood for lab scaleBest for industrial scale
Cost of Precursor ModerateModerateLow
Simplicity HighModerateLow

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-Methyl-5-nitrobenzaldehyde

This protocol details the most common and reliable laboratory method.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve 2-methyl-5-nitrobenzaldehyde in Methanol B Cool solution in ice bath (0-5 °C) A->B C Add NaBH₄ portion-wise (maintain T < 10 °C) B->C D Stir at 0 °C for 1 hr, then RT for 2 hrs C->D E Monitor by TLC D->E F Quench with acetone, then add water E->F G Extract with Ethyl Acetate (3x) F->G H Wash organic layer with brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify via column chromatography or recrystallization I->J

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 2-Methyl-5-nitrobenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetone (for quenching)

  • Silica gel for chromatography (if needed)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-nitrobenzaldehyde in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Reduction: Slowly add sodium borohydride in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then remove the bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (aldehyde) spot.

  • Quenching: Cool the mixture back to 0 °C and cautiously add acetone dropwise to quench any unreacted NaBH₄. Stir for 15 minutes.

  • Isolation: Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them once with deionized water, followed by one wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene or ethanol-water) to afford pure this compound.[6]

Troubleshooting Common Issues

  • Low Yield: Incomplete reaction is a common cause. Ensure the NaBH₄ is fresh, as it can degrade over time. If reducing the carboxylic acid, ensure the borane reagent is properly handled to prevent decomposition. For the multi-step synthesis, temperature control during nitration is paramount to avoid isomer formation which reduces the yield of the desired product.[6]

  • Product is an Oil Instead of a Solid: The presence of impurities can depress the melting point.[6] Isomeric byproducts may also be oils at room temperature. Confirm the product identity and purity using NMR or HPLC. If the desired product is present, further purification by column chromatography is recommended.[6]

  • Colored Impurities: Yellow or brownish colors often arise from oxidation or nitrated side-products.[6] These can sometimes be removed by treating a solution of the crude product with activated charcoal before recrystallization, though this may lead to some product loss.[6]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. For laboratory-scale synthesis requiring high purity and operational simplicity, the selective reduction of 2-Methyl-5-nitrobenzaldehyde with sodium borohydride is the superior method. For substrates where only the carboxylic acid is available, reduction with a borane complex offers an excellent selective alternative. While more complex, the multi-step synthesis from o-toluidine provides an economical route for large-scale industrial production. A thorough understanding of the reactivity and selectivity of the reagents involved is essential for a successful and efficient synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methyl-5-nitrophenyl)methanol is a substituted aromatic alcohol that serves as a pivotal intermediate in the synthesis of a diverse range of organic compounds. Its unique structural arrangement, featuring a hydroxymethyl, a methyl, and a nitro group on a benzene ring, imparts a specific reactivity profile that is highly valuable in various industrial applications. Notably, it is a precursor in the development of bioactive molecules, including certain antipsychotic drugs, and in the synthesis of azo dyes and pigments.[1]

For researchers, process chemists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is not merely academic; it is a fundamental prerequisite for its effective and safe utilization. These properties govern its behavior in reaction media, influence its purification, determine its suitability for specific formulations, and predict its pharmacokinetic profile in potential therapeutic applications. This guide provides an in-depth analysis of the known and predicted physicochemical characteristics of this compound, coupled with field-proven experimental protocols for their validation.

Chemical Identity and Molecular Structure

The foundation of any chemical analysis begins with unequivocally defining the molecule's identity and structure. The arrangement of functional groups in this compound is key to understanding its properties. The electron-withdrawing nature of the nitro group, the electron-donating character of the methyl group, and the hydrogen-bonding capability of the hydroxymethyl group create a molecule with distinct electronic and steric features. The planar aromatic system facilitates potential π-π stacking interactions, while the polar nitro and hydroxyl moieties allow for significant hydrogen bonding and dipole-dipole interactions.[1]

Identifier Value
IUPAC Name This compound[1]
Synonym 2-methyl-5-nitro-benzyl alcohol[2]
CAS Number 22474-47-1[1][2][3]
Molecular Formula C₈H₉NO₃[1][2][4]
Molecular Weight 167.16 g/mol [1][2][3][4]
SMILES CC1=C(C=C(C=C1)--INVALID-LINK--[O-])CO[1][4]
InChI InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3[1][4]

Core Physicochemical Properties

The macroscopic behavior of a compound is dictated by its microscopic properties. The following table summarizes the key physicochemical data for this compound, which are critical for predicting its behavior in various experimental and industrial settings.

Property Value / Description Significance in Research & Development
Physical State Predicted to be a solid at room temperature.Impacts handling, storage, and formulation (e.g., solid dosage forms).
Boiling Point 342.1 °C[3]Defines the upper-temperature limit for handling in a liquid state and is crucial for purification by distillation.
Flash Point 154.9 °C[3]A critical safety parameter for assessing fire and explosion hazards during storage and handling.
Vapor Pressure 2.96 x 10⁻⁵ mmHg at 25 °C[3]Indicates low volatility, which is important for stability and minimizing exposure risks.
Predicted LogP 1.4 - 1.7[2][4]Suggests moderate lipophilicity, a key factor in predicting membrane permeability and oral bioavailability.
TPSA 63.37 Ų[2]The Topological Polar Surface Area is below the 140 Ų threshold, suggesting good potential for cell permeation.
Solubility The hydroxymethyl group enhances solubility in polar solvents.[1]Crucial for choosing appropriate reaction solvents, purification methods, and developing liquid formulations.

Spectroscopic Characterization Profile

While comprehensive, experimentally-derived public spectra for this compound are limited, its spectral characteristics can be reliably predicted based on its functional groups. Experimental verification remains the gold standard, and the following predictions serve as a benchmark for researchers performing such analyses.

  • ¹H NMR Spectroscopy (Predicted in DMSO-d₆):

    • ~7.9-8.2 ppm: A doublet and a doublet of doublets corresponding to the aromatic protons adjacent to the nitro group.

    • ~7.4 ppm: A doublet for the aromatic proton adjacent to the methyl group.

    • ~5.3 ppm: A triplet (or broad singlet) for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • ~4.5 ppm: A doublet for the benzylic protons (-CH₂OH), which will couple with the hydroxyl proton.

    • ~2.4 ppm: A singlet for the methyl protons (-CH₃).

  • ¹³C NMR Spectroscopy (Predicted):

    • ~148 ppm: Aromatic carbon attached to the nitro group.

    • ~120-140 ppm: Signals for the other four aromatic carbons.

    • ~62 ppm: Benzylic carbon (-CH₂OH).

    • ~18 ppm: Methyl carbon (-CH₃).

  • Infrared (IR) Spectroscopy (Predicted):

    • 3500-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

    • ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric N-O stretching vibrations of the nitro group.

    • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

  • Mass Spectrometry (Predicted):

    • Molecular Ion (M⁺): m/z = 167.16.

    • Major Fragments: Expect to see fragments corresponding to the loss of water (m/z = 149), the loss of the nitro group (m/z = 121), and other characteristic aromatic fragmentation patterns.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor and reproducibility, standardized protocols must be employed. The following methodologies represent robust, self-validating systems for determining the critical properties of this compound.

Workflow for Physicochemical Profiling

The logical flow for characterizing a chemical intermediate is a systematic process that moves from basic identification to detailed property analysis. This ensures that foundational data is established before more complex and resource-intensive experiments are undertaken.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Advanced Characterization A Compound Acquisition (CAS: 22474-47-1) B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC, GC) B->C D Melting Point Determination (Capillary Method) C->D If pure >98% E Aqueous Solubility (Shake-Flask Method) D->E F Partition Coefficient (LogP) (Shake-Flask or HPLC Method) E->F G Spectroscopic Profiling (FTIR, UV-Vis) F->G H Thermal Stability (TGA, DSC) G->H I Final Data Compilation & Technical Report H->I

References

(2-Methyl-5-nitrophenyl)methanol CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Methyl-5-nitrophenyl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is an important organic compound characterized by a benzene ring substituted with a methyl, a nitro, and a hydroxymethyl group. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of a wide array of more complex molecules.[1] Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a crucial building block for pharmaceuticals and dyes. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety considerations, tailored for professionals in research and development.

Compound Identification and Structure

Correctly identifying a chemical compound is the foundation of any scientific investigation. The following section details the essential identifiers and structural representation of this compound.

  • CAS Number : 22474-47-1[1][2][3]

  • IUPAC Name : this compound

  • Synonyms : 2-methyl-5-nitro-benzyl alcohol, 3-HYDROXYMETHYL-4-METHYL-NITROBENZENE[2][3]

  • Molecular Formula : C₈H₉NO₃[1][2]

  • Molecular Weight : 167.16 g/mol [1][2]

  • Chemical Structure : The molecule consists of a benzene ring with a methyl group at position 2, a nitro group at position 5, and a hydroxymethyl group attached to the ring.[1]

    • SMILES : CC1=CC=C(C=C1CO)--INVALID-LINK--[O-][2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The hydroxymethyl group in this compound notably increases its solubility in polar solvents when compared to its analogue, 2-methyl-5-nitrophenol, which is advantageous for its use in aqueous reaction systems.[1]

PropertyValueSource
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Topological Polar Surface Area (TPSA) 63.37 Ų[2]
LogP 1.39552[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through multiple routes, often starting from readily available precursors. A common laboratory and industrial-scale synthesis involves the nitration of 2-methylphenol (o-cresol).[1] An alternative patented approach utilizes o-toluidine as the starting material to produce the intermediate 2-methyl-5-nitrophenol.[4][5]

Synthesis from 2-Methyl-5-nitroaniline

A well-documented method involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.[6][7]

Experimental Protocol:

  • Dissolution : Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.[5][7]

  • Cooling : Cool the solution to 0°C to precipitate the salt.[5][7]

  • Diazotization : While maintaining the temperature at 0°C and with continuous stirring, add 18 g of solid sodium nitrite in small portions.[5][7] The completion of the reaction is indicated by a positive starch-iodide test.[7]

  • Hydrolysis : Add the resulting diazonium solution to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.[6][7]

  • Isolation : Continue refluxing until the evolution of gas ceases. Cool the mixture to room temperature to allow the crude 2-methyl-5-nitrophenol to precipitate.[6][7]

  • Hydroxymethylation : The intermediate, 2-methyl-5-nitrophenol, can then be converted to this compound through hydroxymethylation, for instance, via sulfonate ester formation and subsequent hydrolysis.[1]

G cluster_synthesis Synthesis Workflow 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Dissolution_in_H2SO4 Dissolution in 10% H2SO4 2-Methyl-5-nitroaniline->Dissolution_in_H2SO4 Diazotization Diazotization with NaNO2 at 0°C Dissolution_in_H2SO4->Diazotization Hydrolysis Hydrolysis in boiling H2SO4/H2O Diazotization->Hydrolysis 2-Methyl-5-nitrophenol 2-Methyl-5-nitrophenol Hydrolysis->2-Methyl-5-nitrophenol Hydroxymethylation Hydroxymethylation 2-Methyl-5-nitrophenol->Hydroxymethylation Final_Product This compound Hydroxymethylation->Final_Product

Caption: Synthesis workflow from 2-methyl-5-nitroaniline.

Chemical Reactivity and Key Derivatives

The chemical reactivity of this compound is dominated by its three functional groups: the hydroxymethyl, the nitro, and the methyl groups on the aromatic ring.

  • Oxidation of the Hydroxymethyl Group : The primary alcohol can be oxidized to the corresponding aldehyde, 2-methyl-5-nitrobenzaldehyde, using oxidizing agents like pyridinium chlorochromate (PCC).[1] This aldehyde is a valuable synthon for various organic transformations.

  • Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (5-amino-2-methylbenzenemethanol) using standard reduction methods, such as catalytic hydrogenation over a palladium catalyst.[1] This amino alcohol is a precursor for many pharmaceutical compounds.[1]

G cluster_reactivity Key Chemical Reactions A This compound B 2-Methyl-5-nitrobenzaldehyde A->B Oxidation (e.g., PCC) C 5-Amino-2-methylbenzenemethanol A->C Reduction (e.g., H2/Pd)

Caption: Key reactions of this compound.

Applications in Research and Drug Development

The strategic placement of reactive functional groups makes this compound a highly valuable intermediate in several industrial applications.

  • Pharmaceutical Intermediates : The ability to selectively modify the nitro and hydroxymethyl groups makes this compound a key starting material for the synthesis of bioactive molecules.[1] For example, the reduction of the nitro group to an amine yields aminobenzyl alcohols, which are precursors to antipsychotic drugs such as analogs of haloperidol.[1] The broader class of nitroimidazoles, which share the nitro functional group, are known for their antimicrobial properties.[8]

  • Dye and Pigment Synthesis : As a nitroaromatic compound, it serves as a precursor in the synthesis of azo dyes.[1] Through diazotization of its amino derivative and subsequent coupling with compounds like naphthol derivatives, it can be used to produce orange-red pigments for textiles and inks.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not identified in the search results, information for the closely related precursor, 2-methyl-5-nitrophenol, provides guidance on potential hazards.[9]

  • Potential Hazards : Based on the structure and data for similar compounds, this compound should be handled with care. The precursor, 2-methyl-5-nitrophenol, is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Recommended Precautions :

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

    • Wash hands thoroughly after handling.[9]

It is imperative to consult a specific and verified SDS for this compound before handling to ensure all safety precautions are followed.

References

Spectroscopic Elucidation of (2-Methyl-5-nitrophenyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (2-Methyl-5-nitrophenyl)methanol (CAS No: 22474-47-1), a key aromatic building block in synthetic chemistry. While publicly available experimental spectra for this specific compound are limited, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its identification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's spectral profile.

Introduction to this compound

This compound, with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol , is a substituted aromatic alcohol. Its structure, featuring a nitro group, a methyl group, and a hydroxymethyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected ¹H and ¹³C NMR spectra of this compound are detailed below.

Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region will be particularly informative due to the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1d1HH-6Deshielded by the adjacent nitro group.
~7.9dd1HH-4Influenced by both the nitro and methyl groups.
~7.3d1HH-3Coupled to H-4.
~4.8s2H-CH₂OHBenzylic protons adjacent to an electron-withdrawing ring.
~2.5s3H-CH₃Typical chemical shift for a methyl group on an aromatic ring.
~2.0br s1H-OHChemical shift can vary with concentration and temperature; may exchange with D₂O.
Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~148C-NO₂Carbon attached to the electron-withdrawing nitro group.
~142C-CH₂OHAromatic carbon bearing the hydroxymethyl group.
~139C-CH₃Aromatic carbon bearing the methyl group.
~129C-3Aromatic CH.
~124C-4Aromatic CH.
~123C-6Aromatic CH.
~64-CH₂OHCarbon of the hydroxymethyl group.
~17-CH₃Carbon of the methyl group.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer insert Insert NMR tube into the spectrometer. dissolve->insert lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. shim->acquire transform Apply Fourier transform to the raw data. acquire->transform phase Phase correct the spectra. transform->phase baseline Apply baseline correction. phase->baseline reference Reference the chemical shifts (e.g., to TMS). baseline->reference

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Apply baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, nitro, and substituted aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500-3200 (broad)O-H stretchHydroxyl (-OH)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₃, -CH₂)
~1600, ~1470C=C stretchAromatic Ring
~1520N-O asymmetric stretchNitro (-NO₂)
~1340N-O symmetric stretchNitro (-NO₂)
~1050C-O stretchPrimary Alcohol
Experimental Protocol for IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For solid samples, an Attenuated Total Reflectance (ATR) accessory is convenient.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is usually presented in terms of percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrum

For this compound (MW = 167.16), the mass spectrum will provide key information.

G cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection sample_intro Introduce sample into the ion source (e.g., via GC or direct infusion). ionization Ionize the sample (e.g., Electron Ionization - EI). sample_intro->ionization acceleration Accelerate ions into the mass analyzer. ionization->acceleration separation Separate ions based on their mass-to-charge ratio (m/z). acceleration->separation detection Detect the separated ions. separation->detection spectrum Generate a mass spectrum (plot of ion abundance vs. m/z). detection->spectrum

Caption: General workflow for mass spectrometry analysis.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed FragmentRationale
167[M]⁺Molecular ion peak.
150[M - OH]⁺Loss of the hydroxyl radical.
149[M - H₂O]⁺Loss of water.
136[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
121[M - NO₂]⁺Loss of the nitro group.
91[C₇H₇]⁺Tropylium ion, a common fragment in substituted toluenes.
Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is a common setup.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically around 250 °C.

    • Oven Program: A temperature ramp, for example, starting at 100 °C and increasing to 280 °C at 10 °C/min, to ensure proper separation and elution.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Energy: Standard 70 eV for EI.

    • Source Temperature: Typically around 230 °C.

    • Mass Range: Scan a suitable range, for example, m/z 40-400.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data and outlines standard protocols for their acquisition. While experimental data for this specific molecule is not widely published, the principles and expected values presented here offer a solid foundation for any researcher working with this compound, enabling its unambiguous identification and characterization.

A Comprehensive Technical Guide to Determining the Solubility Profile of (2-Methyl-5-nitrophenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and analyze the solubility profile of (2-Methyl-5-nitrophenyl)methanol (CAS 22474-47-1) in various organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on equipping researchers with the necessary theoretical knowledge and practical, step-by-step protocols to generate high-quality, reliable data. The guide details the isothermal equilibrium method, robust analytical quantification techniques, and the application of thermodynamic models such as the van't Hoff and Apelblat equations for data correlation and analysis. By following the methodologies outlined herein, scientists can effectively characterize the solubility of this compound, a critical parameter for process development, formulation, and purification in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior throughout the development lifecycle. From reaction kinetics and crystallization process design to formulation and bioavailability, a thorough understanding of a compound's solubility in various solvents is indispensable. This compound, a nitroaromatic compound, serves as a valuable intermediate in chemical synthesis.[1] Its solubility characteristics will dictate the choice of solvents for reaction media, extraction, and purification processes like recrystallization, directly impacting yield, purity, and process efficiency.

In the context of pharmaceutical development, poor solubility is a major challenge, with a significant percentage of new chemical entities exhibiting low aqueous solubility, which can hinder their therapeutic efficacy.[2] While this guide focuses on organic solvents, the principles and methodologies are foundational for any solubility investigation. This guide addresses the notable lack of published quantitative solubility data for this compound by providing a detailed roadmap for its experimental determination and thermodynamic analysis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. The presence of a polar hydroxyl (-OH) group and a nitro (-NO2) group, combined with a nonpolar methyl-substituted benzene ring, results in a molecule with mixed polarity. This structure suggests that its solubility will be highly dependent on the nature of the solvent, particularly its polarity and hydrogen bonding capabilities.[1] The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors.[3]

PropertyValueSource
CAS Number 22474-47-1[1][3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Synonyms 2-methyl-5-nitro-benzyl alcohol[3]
Computed TPSA 63.37 Ų[3]
Computed LogP 1.39552[3]

TPSA: Topological Polar Surface Area; LogP: Logarithm of the octanol-water partition coefficient.

Theoretical Framework: Principles of Solid-Liquid Solubility

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamic process governed by the free energy change of the system. Solubility is achieved at equilibrium when the chemical potential of the solid solute is equal to the chemical potential of the solute in the solution. This equilibrium is influenced by several factors:

  • Intermolecular Forces: The adage "like dissolves like" is a useful qualitative guide. Solvents that can form similar intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) with the solute are generally better at dissolving it. Given the functional groups on this compound, polar protic and aprotic solvents are expected to be more effective than nonpolar solvents.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with increasing temperature.[4]

  • Crystal Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice must be overcome by the energy released from solute-solvent interactions. A higher lattice energy can lead to lower solubility.

Experimental Determination of Solubility: The Isothermal Equilibrium Method

The isothermal saturation method, often referred to as the shake-flask method, is a robust and widely used technique to determine the equilibrium solubility of a compound.[5] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume/mass of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place in thermostatic shaker at constant T prep3->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Cease agitation, allow solid to settle equil2->sep1 sep2 Withdraw supernatant using a syringe filter sep1->sep2 analysis1 Accurately weigh a known aliquot of the saturated solution sep2->analysis1 analysis2 Evaporate solvent under controlled conditions analysis1->analysis2 analysis3 Weigh the dry residue (solute) analysis2->analysis3 analysis4 Calculate solubility (e.g., in g/100g solvent) analysis3->analysis4

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Protocol

This protocol details the gravimetric method for analyzing the saturated solution, which is straightforward and does not require spectroscopic standards.[6][7]

Materials and Equipment:

  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatic shaker or water bath with agitation

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum oven

  • Evaporating dishes or pre-weighed vials

Procedure:

  • Preparation of Slurry: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a solid phase remains at equilibrium.[8]

  • Solvent Addition: Accurately add a known mass or volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to confirm the time to equilibrium in preliminary experiments by sampling at different time points (e.g., 24, 48, 72 hours) and ensuring the measured concentration is constant.[8]

  • Phase Separation: After equilibration, stop the agitation and let the vials stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any solid particles.

  • Gravimetric Analysis: a. Transfer a known mass of the filtered saturated solution into a pre-weighed (tared) evaporating dish or vial. b. Carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood or with a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature well below the solute's melting point is recommended to ensure complete solvent removal without degrading the compound.[6] c. Once the solvent is fully evaporated, dry the residue to a constant weight. d. Weigh the dish containing the dry residue. The difference between this mass and the tare mass gives the mass of the dissolved this compound.

  • Calculation: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    Where:

    • m₁ = mass of the dissolved solute (residue)

    • M₁ = molar mass of this compound (167.16 g/mol )

    • m₂ = mass of the solvent in the aliquot (mass of saturated solution - m₁)

    • M₂ = molar mass of the solvent

  • Validation: It is recommended to perform at least three replicate measurements for each solvent at each temperature to ensure the reproducibility of the results.[9]

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be used to correlate the data, which is essential for interpolation and for calculating thermodynamic properties of dissolution.[10]

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant (in this case, the mole fraction solubility, x) to the change in temperature.[11] It is used to calculate the apparent thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°). The integrated form is:

ln(x) = - (ΔH° / RT) + (ΔS° / R)

Where:

  • x is the mole fraction solubility

  • ΔH° is the standard enthalpy of dissolution

  • ΔS° is the standard entropy of dissolution

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T, a linear relationship should be observed if ΔH° is constant over the temperature range. The slope of this line is -ΔH°/R, and the intercept is ΔS°/R.[12] From these values, the Gibbs free energy can be calculated:

ΔG° = ΔH° - TΔS°

A positive ΔH° indicates an endothermic dissolution process (solubility increases with temperature), while a positive ΔS° suggests that the system becomes more disordered upon dissolution.[13]

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely and successfully used to correlate the temperature dependence of solubility.[14][15] It is given by:

ln(x) = A + (B / T) + C·ln(T)

Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical parameters obtained by fitting the model to the experimental data. The parameters A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the heat of fusion.[16] This model is often more accurate than the van't Hoff equation, especially over a wider temperature range, as it does not assume a constant enthalpy of dissolution.[17]

Data Presentation and Interpretation

All experimentally determined quantitative data should be summarized in a clear, structured table to allow for easy comparison and analysis.

Table 2: Illustrative Template for Experimental Solubility Data of this compound

SolventTemperature (K)Mole Fraction Solubility (x) ± SDSolubility ( g/100g solvent) ± SD
Methanol293.15Experimental ValueCalculated Value
298.15Experimental ValueCalculated Value
303.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value
Ethyl Acetate293.15Experimental ValueCalculated Value
298.15Experimental ValueCalculated Value
303.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value
Acetone293.15Experimental ValueCalculated Value
298.15Experimental ValueCalculated Value
303.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value
Toluene293.15Experimental ValueCalculated Value
298.15Experimental ValueCalculated Value
303.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value

SD: Standard Deviation from replicate measurements.

Interpreting Solubility Trends

Caption: Factors Influencing the Solubility of the Solute.

When analyzing the experimental data, the trends should be correlated with the properties of the solvents. For this compound, it is expected that:

  • Polar Protic Solvents (e.g., Methanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's -OH group and the solute's -OH and -NO₂ groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also expected due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene): Lower solubility is likely, as the primary interactions would be weaker van der Waals forces with the aromatic ring of the solute.

Conclusion

This guide provides a robust and scientifically grounded methodology for determining the solubility profile of this compound in organic solvents. By combining the reliable isothermal equilibrium method with straightforward gravimetric analysis, researchers can generate the precise data necessary for process optimization, formulation development, and fundamental chemical research. The subsequent application of thermodynamic models like the van't Hoff and Apelblat equations allows for a deeper understanding of the dissolution process and provides valuable parameters for process modeling. While published data is scarce, the protocols and frameworks presented here empower researchers to fill this knowledge gap and make informed, data-driven decisions in their work.

References

(2-Methyl-5-nitrophenyl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery and Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

(2-Methyl-5-nitrophenyl)methanol is a substituted nitroaromatic compound poised for significant applications in medicinal chemistry. Its unique combination of a bioreducible nitro group, a reactive benzyl alcohol moiety, and a substituted phenyl ring makes it a highly versatile scaffold for the development of innovative therapeutics. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role as a precursor for hypoxia-activated prodrugs and as a building block for neurologically active agents. We will delve into the synthetic pathways, key chemical transformations, and the underlying principles of its biological activity, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Nitroaromatic Scaffold

Nitroaromatic compounds have a rich history in medicinal chemistry, serving as the backbone for a variety of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs.[1] The nitro group, a potent electron-withdrawing moiety, is central to their biological activity. Under hypoxic conditions, often found in solid tumors and sites of anaerobic infection, the nitro group can be selectively reduced by endogenous nitroreductase enzymes to form cytotoxic metabolites.[2] This bioreductive activation forms the basis of targeted therapies, minimizing off-target toxicity.[3]

This compound, with its distinct substitution pattern, offers a unique platform for leveraging these properties. The presence of the methyl group influences the electronic properties of the aromatic ring, while the benzyl alcohol provides a convenient handle for further chemical modification. This guide will illuminate the pathways to unlock the therapeutic potential of this intriguing molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug design.

PropertyValueReference
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [5]
CAS Number 22474-47-1[4]
Appearance Not specified, likely a solid
Solubility The hydroxymethyl group enhances solubility in polar solvents.[6]

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. A common synthetic route begins with the nitration of 2-methylphenol (o-cresol).[6]

Synthesis_of_2_Methyl_5_nitrophenyl_methanol o_cresol 2-Methylphenol (o-Cresol) nitrophenol 2-Methyl-5-nitrophenol o_cresol->nitrophenol Nitration (HNO₃, H₂SO₄) target_molecule This compound nitrophenol->target_molecule Reduction of phenol to alcohol or other functional group manipulation

Caption: Synthetic pathway for this compound.

Key Chemical Transformations and Protocols

The true potential of this compound as a medicinal chemistry scaffold lies in the selective transformation of its functional groups. The nitro group and the benzyl alcohol can be independently modified to introduce diverse functionalities and modulate biological activity.

Reduction of the Nitro Group: Gateway to Amino-Benzyl Alcohols

The reduction of the nitro group to an amine is a cornerstone transformation, yielding 5-amino-2-methylbenzyl alcohol. This product is a valuable precursor for a range of bioactive molecules, including potential antipsychotic agents.[6] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely used method for this conversion.[1][7]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in a minimal amount of methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas into the vessel, typically via a balloon or by pressurizing the system.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-methylbenzyl alcohol.

  • The product can be further purified by crystallization or column chromatography if necessary.

Safety Note: Palladium on carbon can be pyrophoric when dry. Always handle the catalyst with care and keep it wet with solvent.

Oxidation of the Benzyl Alcohol: Accessing the Benzaldehyde

The oxidation of the benzyl alcohol to the corresponding aldehyde, 2-methyl-5-nitrobenzaldehyde, opens up another avenue for derivatization. Aldehydes are versatile functional groups that can participate in a wide range of chemical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases. While traditional methods often employ hazardous chromium-based reagents like pyridinium chlorochromate (PCC), greener alternatives are available.[6][8]

This protocol provides a more environmentally friendly approach to the oxidation of benzyl alcohols.[8]

Materials:

  • This compound

  • Sodium molybdate dihydrate

  • Benzyltriethylammonium chloride (BTEAC)

  • Hydrochloric acid (4 M)

  • Hydrogen peroxide (15%)

Procedure:

  • Catalyst Preparation:

    • Dissolve sodium molybdate dihydrate and 4 M HCl in water.

    • In a separate vial, dissolve BTEAC in water.

    • Heat the BTEAC solution to 70°C and add the molybdate solution dropwise with stirring.

    • Stir for an additional 5 minutes, then cool and collect the catalyst by vacuum filtration.

  • Oxidation Reaction:

    • To a round-bottom flask, add this compound and the prepared catalyst.

    • Add 15% hydrogen peroxide to the flask.

    • Reflux the mixture for one hour.

    • After cooling, the product can be isolated by distillation or extraction.

Medicinal Chemistry Applications

The strategic placement of functional groups on the this compound scaffold makes it an attractive starting point for the design of novel therapeutic agents.

Hypoxia-Activated Prodrugs for Cancer Therapy

The selective reduction of the nitro group in the hypoxic microenvironment of solid tumors is a well-established strategy for targeted cancer therapy.[9][10] this compound can serve as a "trigger" component in a bioreductive prodrug system.[5]

Bioreductive_Activation Prodrug This compound derivative (Prodrug) Reduced_Intermediate Reduced Intermediate (Hydroxylamine/Amine) Prodrug->Reduced_Intermediate Nitroreductase (Hypoxia) Active_Drug Active Cytotoxic Drug Reduced_Intermediate->Active_Drug Fragmentation/Rearrangement Cell_Death Tumor Cell Death Active_Drug->Cell_Death

Caption: General mechanism of bioreductive activation of a nitroaromatic prodrug.

The benzyl alcohol moiety can be used to link a cytotoxic "effector" molecule via a carbamate or ether linkage. Upon reduction of the nitro group to a hydroxylamine or amine, the resulting electron-donating group can trigger a fragmentation cascade, releasing the active drug specifically at the tumor site.[11][12] The methyl group on the ring can influence the reduction potential and the rate of fragmentation, offering a point for fine-tuning the prodrug's activation kinetics.[11]

Scaffolds for Neurologically Active Agents

The reduction of this compound to 5-amino-2-methylbenzyl alcohol provides a key intermediate for the synthesis of compounds with potential activity in the central nervous system.[6] Aromatic amines are common starting materials for the synthesis of various heterocyclic systems found in antipsychotic drugs. For instance, the synthesis of olanzapine and risperidone involves multi-step pathways that utilize substituted aminophenyl precursors.[13][14][15] While a direct synthesis of a known antipsychotic from 5-amino-2-methylbenzyl alcohol is not explicitly documented, the structural motif is highly relevant. Further elaboration of the amino and alcohol functionalities could lead to the discovery of novel neuroleptic agents.

Neuroleptic_Scaffold Starting_Material This compound Amino_Alcohol 5-Amino-2-methylbenzyl alcohol Starting_Material->Amino_Alcohol Nitro Reduction Heterocyclic_Core Elaboration into Heterocyclic Core Amino_Alcohol->Heterocyclic_Core Cyclization/Functionalization Neuroleptic_Candidate Potential Neuroleptic Agent Heterocyclic_Core->Neuroleptic_Candidate

Caption: Conceptual pathway for the development of neuroleptic agents.

Structure-Activity Relationships (SAR)

The biological activity of derivatives of this compound will be highly dependent on the nature and position of substituents. Key SAR considerations include:

  • Nitro Group Position: The position of the nitro group is critical for its bioreductive activation.

  • Ring Substituents: The methyl group and any additional substituents on the aromatic ring will modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets and its pharmacokinetic properties.[16]

  • Linker Chemistry (for Prodrugs): The nature of the linker connecting the nitroaromatic trigger to the effector drug will determine the stability of the prodrug and the efficiency of drug release upon activation.

Conclusion and Future Directions

This compound represents a promising and under-explored scaffold in medicinal chemistry. Its synthetic accessibility and the versatility of its functional groups provide a solid foundation for the development of novel therapeutics. The application of this molecule in the design of hypoxia-activated prodrugs for cancer therapy is particularly compelling and warrants further investigation. Moreover, its potential as a precursor for neurologically active compounds suggests that its utility may extend beyond oncology. Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-5-nitrophenyl)methanol is a versatile chemical intermediate characterized by a nuanced electronic landscape that dictates its reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions of this molecule. We will delve into the theoretical underpinnings that govern its reactivity, explore detailed experimental protocols for key transformations, and offer insights into the mechanistic pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling the strategic functionalization of this important building block.

Molecular Structure and Electronic Properties

This compound, also known as 2-methyl-5-nitrobenzyl alcohol, possesses a unique substitution pattern on the benzene ring that profoundly influences its chemical behavior. The key functional groups are a methyl group (-CH₃) at the 2-position, a nitro group (-NO₂) at the 5-position, and a hydroxymethyl group (-CH₂OH) at the 1-position.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [1][2]
CAS Number 22474-47-1[1]
Key Functional Groups Methyl, Nitro, Hydroxymethyl[1]

The electronic nature of the substituents is critical to understanding the molecule's reactivity:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group that donates electron density to the aromatic ring through a positive inductive effect (+I).

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group that withdraws electron density from the ring via both a negative inductive effect (-I) and a negative resonance effect (-R).

  • Hydroxymethyl Group (-CH₂OH): A weakly deactivating, ortho, para-directing group. However, its primary role in the context of this guide is as a site for nucleophilic substitution.

The interplay of these groups creates a complex electronic environment. The powerful electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack, while the methyl group's activating effect provides some counterbalance and directs incoming electrophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is challenging due to the deactivating effect of the nitro group. However, under appropriate conditions, substitution is possible. The directing effects of the existing substituents will govern the regiochemical outcome.

The methyl group directs incoming electrophiles to its ortho (position 3) and para (position 5, already occupied by the nitro group) positions. The hydroxymethyl group also directs to its ortho (position 2, occupied by the methyl group, and position 6) and para (position 4) positions. The nitro group directs to its meta positions (positions 1 and 3). The confluence of these directing effects strongly suggests that the most likely positions for electrophilic attack are positions 4 and 6.

Halogenation

Bromination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS). The reaction proceeds via the generation of an electrophilic bromine species which then attacks the electron-rich positions of the aromatic ring.

Predicted Outcome of Bromination:

Based on the directing effects, the primary products of monobromination are expected to be (4-Bromo-2-methyl-5-nitrophenyl)methanol and (6-Bromo-2-methyl-5-nitrophenyl)methanol.

Experimental Protocol: Electrophilic Bromination (Adapted from general procedures)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as acetonitrile (MeCN, 5 mL) at 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 mmol) in one portion to the stirred solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water (15 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nitration

Further nitration of this compound would require harsh conditions due to the already present deactivating nitro group. The incoming nitro group would be directed to the positions ortho to the methyl group and meta to the existing nitro group.

Experimental Protocol: Electrophilic Nitration (Adapted from toluene nitration) [3][4][5]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid (2.0 mL) to concentrated nitric acid (2.0 mL) with constant stirring.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of concentrated sulfuric acid and cool to 0 °C.

  • Reagent Addition: Slowly add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically reversible.

Experimental Protocol: Electrophilic Sulfonation (Adapted from toluene sulfonation) [6][7][8][9][10]

  • Reaction Setup: In a round-bottom flask, place this compound (1.0 mmol) and add fuming sulfuric acid (20% SO₃, 2 mL) at 0 °C.

  • Reaction Progression: Slowly warm the mixture to room temperature and then heat to 80-100 °C for several hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice. The sulfonic acid product can be isolated by salting out with sodium chloride.

Diagram of Electrophilic Aromatic Substitution Workflow:

G Substrate This compound Reaction_Setup Dissolve in Solvent Cool to 0°C Substrate->Reaction_Setup Reagent_Addition Add Electrophilic Reagent (e.g., NBS, HNO₃/H₂SO₄, SO₃) Reaction_Setup->Reagent_Addition Reaction_Progression Stir at appropriate temperature Monitor by TLC Reagent_Addition->Reaction_Progression Workup Quench Reaction Extract Product Reaction_Progression->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for electrophilic aromatic substitution.

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxymethyl group of this compound is at a benzylic position, making it susceptible to nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it typically needs to be converted to a better leaving group, such as a halide or a tosylate, to facilitate substitution.

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. The presence of the electron-withdrawing nitro group will destabilize a potential benzylic carbocation intermediate, making an Sₙ1 pathway less favorable. Conversely, the primary nature of the benzylic carbon favors an Sₙ2 mechanism.[11][12][13]

Conversion to 2-Methyl-5-nitrobenzyl Chloride

A common method to activate the benzylic alcohol for nucleophilic substitution is its conversion to the corresponding benzyl chloride using thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzyl Chloride

  • Reaction Setup: To a stirred solution of this compound (10 mmol) in dichloromethane (CH₂Cl₂, 20 mL) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, 20 µL).

  • Reagent Addition: Add thionyl chloride (12 mmol) dropwise to the solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the benzyl chloride.

Nucleophilic Substitution with Oxygen Nucleophiles

Once converted to a good leaving group, the benzylic position can be attacked by various nucleophiles.

3.2.1. Synthesis of 2-Methyl-5-nitrobenzyl ethers

The reaction of 2-methyl-5-nitrobenzyl chloride with an alkoxide provides the corresponding ether.

Experimental Protocol: Synthesis of Methyl 2-methyl-5-nitrobenzyl ether [14]

  • Reaction Setup: Dissolve 2-methyl-5-nitrobenzyl chloride (1.0 mmol) in methanol (10 mL).

  • Reagent Addition: Add sodium methoxide (1.1 mmol) to the solution.

  • Reaction Progression: Reflux the mixture and monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture, filter if necessary, and concentrate the filtrate under reduced pressure.

  • Purification: Take up the residue in dichloromethane, wash with water, dry the organic layer, and concentrate. The crude product can be recrystallized from hexane.[14]

3.2.2. Synthesis of 2-Methyl-5-nitrobenzyl esters

Reaction with a carboxylate salt, such as sodium acetate, yields the corresponding ester.

Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzyl acetate [15]

  • Reaction Setup: Create a slurry of anhydrous sodium acetate (3.0 mmol) in acetic acid (5 mL).

  • Reagent Addition: Add 2-methyl-5-nitrobenzyl chloride (1.0 mmol) to the stirred slurry.

  • Reaction Progression: Heat the mixture to reflux overnight.

  • Work-up: Cool the mixture, concentrate in vacuo, and dilute with water to precipitate the solid product.

  • Purification: Collect the solid by filtration and dry. Recrystallization from hexane can be performed for further purification.[15]

Diagram of Nucleophilic Substitution Workflow:

G Start This compound Activation Activation of -OH (e.g., with SOCl₂) Start->Activation Intermediate 2-Methyl-5-nitrobenzyl chloride Activation->Intermediate Nucleophilic_Attack Reaction with Nucleophile (e.g., MeO⁻, AcO⁻) Intermediate->Nucleophilic_Attack Product Substituted Product (Ether or Ester) Nucleophilic_Attack->Product

Caption: General workflow for nucleophilic substitution at the benzylic position.

Mechanistic Considerations

Electrophilic Aromatic Substitution

The mechanism of EAS proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The first step, the attack of the electrophile on the aromatic ring, is the rate-determining step. The stability of the intermediate carbocation determines the regioselectivity of the reaction.

Diagram of the Electrophilic Substitution Mechanism (Attack at C4):

G cluster_0 Step 1: Formation of the Sigma Complex (Rate-Determining) cluster_1 Step 2: Deprotonation to Restore Aromaticity A Reactants: This compound + E⁺ B Sigma Complex (Resonance Stabilized) A->B Attack of π-electrons C Sigma Complex D Product + H⁺ C->D -H⁺

Caption: Mechanism of electrophilic aromatic substitution.

Nucleophilic Substitution

As previously mentioned, the primary benzylic nature of the substrate and the presence of the electron-withdrawing nitro group favor an Sₙ2 mechanism for nucleophilic substitution at the benzylic carbon. This involves a backside attack by the nucleophile on the carbon bearing the leaving group, proceeding through a pentacoordinate transition state and resulting in an inversion of stereochemistry if the carbon were chiral.

Diagram of the Sₙ2 Mechanism:

G cluster_0 Sₙ2 Pathway Reactants Nu⁻ + R-CH₂-L TS [Nu---CH₂(R)---L]⁻ (Transition State) Reactants->TS Products Nu-CH₂-R + L⁻ TS->Products

References

The Synthesis and Strategic Importance of (2-Methyl-5-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block Forged in the Crucible of Industrial Chemistry

(2-Methyl-5-nitrophenyl)methanol, a substituted nitroaromatic compound, holds a significant, albeit often understated, position in the landscape of organic synthesis. Its utility lies in the strategic placement of three key functional groups on a benzene ring: a hydroxymethyl group amenable to oxidation or substitution, a nitro group that can be readily reduced to an amine, and a methyl group that influences the molecule's electronic properties and steric profile. This trifecta of reactivity makes it a versatile precursor for a wide array of more complex molecules, particularly in the realms of pharmaceuticals and dyestuffs.

While the precise moment of its first "discovery" is not prominently documented in a singular, seminal publication, its conceptual origins can be traced back to the burgeoning field of aromatic chemistry in the late 19th century. The foundational work on the synthesis of its immediate precursor, 2-methyl-5-nitrophenol, was laid by Noelting and Collin in 1884[1]. This early work on the nitration and manipulation of toluene derivatives set the stage for the subsequent development of a vast family of related intermediates, including this compound. The evolution of synthetic methodologies throughout the 20th century, particularly the refinement of selective reduction and oxidation techniques, has made this compound and its isomers readily accessible and cemented their role as valuable synthetic intermediates. For instance, the isomeric (2-Methyl-3-nitrophenyl)methanol has been utilized as an intermediate in the synthesis of ergoline derivatives, which have been investigated for their potential in treating Parkinson's disease[2].

Synthetic Pathways: From Commodity Chemicals to a High-Value Intermediate

The synthesis of this compound is not a single, prescribed route but rather a convergence of established organic transformations. The most common and industrially viable approaches begin with readily available starting materials and proceed through the key intermediate, 2-methyl-5-nitrophenol.

Part 1: Synthesis of the Precursor, 2-Methyl-5-nitrophenol

Two primary, well-documented routes exist for the preparation of 2-methyl-5-nitrophenol:

Route A: From o-Toluidine

This pathway involves a one-pot reaction sequence that begins with the nitration of o-toluidine, followed by diazotization and subsequent hydrolysis. This method is often favored for its efficiency and the use of a common starting material[3][4][5][6].

Experimental Protocol: Direct Synthesis of 2-Methyl-5-nitrophenol from o-Toluidine [4]

  • Salification: In a four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 400.0 g of 98% concentrated sulfuric acid and cool to below 10°C in an ice-salt bath.

  • Addition of o-Toluidine: While maintaining vigorous stirring and cooling, slowly add 85.0 g of o-toluidine to the cooled sulfuric acid. The temperature should be kept below 10°C during the addition.

  • Nitration: After the addition is complete, cool the reaction mixture to 0°C. Prepare a nitrating mixture by cautiously adding 56.0 g of concentrated nitric acid to 98.0 g of concentrated sulfuric acid, ensuring the temperature of the nitrating mixture is kept low.

  • Addition of Nitrating Mixture: Add the prepared nitrating mixture dropwise to the o-toluidine sulfate solution over a period of 2 hours, maintaining the reaction temperature at or below 5°C.

  • Diazotization: In a separate vessel, prepare a solution of 54.0 g of sodium nitrite in a minimal amount of water. Slowly add the nitration reaction mixture to this sodium nitrite solution while stirring. Monitor the completion of the diazotization reaction using starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).

  • Quenching and Hydrolysis: Add a small amount of urea to quench any excess nitrous acid. Heat the reaction mixture to 85°C and maintain this temperature for 2 hours to facilitate denitrogenation and hydrolysis.

  • Isolation and Purification: Cool the reaction mixture to 35°C. The crude 2-methyl-5-nitrophenol will precipitate. Collect the solid by filtration or centrifugation. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield a pale yellow solid.

Route B: From 2-Methyl-5-nitroaniline

This alternative route involves the diazotization of commercially available 2-methyl-5-nitroaniline, followed by hydrolysis of the resulting diazonium salt[7][8].

Experimental Protocol: Synthesis of 2-Methyl-5-nitrophenol from 2-Methyl-5-nitroaniline [7][8]

  • Dissolution: In a suitable reaction vessel, dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of 10% sulfuric acid by heating to reflux.

  • Crystallization of Salt: Cool the solution to 0°C in an ice bath to allow the 2-methyl-5-nitroanilinium sulfate salt to crystallize.

  • Diazotization: With continuous stirring, add 18 g of solid sodium nitrite in small portions to the cold suspension. Maintain the temperature below 5°C. The completion of the reaction is indicated by a positive test on starch-iodide paper.

  • Hydrolysis: In a separate, larger flask, bring a mixture of 800 ml of water and 400 ml of concentrated sulfuric acid to a vigorous reflux.

  • Addition of Diazonium Salt: Carefully and in one portion, add the cold diazonium salt suspension to the refluxing acidic solution. Vigorous gas evolution (N₂) will occur.

  • Completion and Isolation: Continue refluxing until the gas evolution ceases. Cool the reaction mixture to room temperature. The crude 2-methyl-5-nitrophenol will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Synthesis_of_Precursor cluster_0 Route A cluster_1 Route B o_toluidine o-Toluidine nitration_A 1. H₂SO₄, HNO₃ (Nitration) o_toluidine->nitration_A diazotization_A 2. NaNO₂, H₂SO₄ (Diazotization) nitration_A->diazotization_A hydrolysis_A 3. H₂O, Heat (Hydrolysis) diazotization_A->hydrolysis_A product 2-Methyl-5-nitrophenol hydrolysis_A->product nitroaniline 2-Methyl-5-nitroaniline diazotization_B 1. H₂SO₄, NaNO₂ (Diazotization) nitroaniline->diazotization_B hydrolysis_B 2. H₂O, Heat (Hydrolysis) diazotization_B->hydrolysis_B hydrolysis_B->product

Synthetic routes to the key precursor, 2-Methyl-5-nitrophenol.
Part 2: Conversion to this compound

The conversion of the phenolic hydroxyl group of 2-methyl-5-nitrophenol to a hydroxymethyl group is most commonly achieved via the reduction of an intermediate aldehyde or carboxylic acid ester.

Route C: Reduction of 2-Methyl-5-nitrobenzaldehyde

A plausible and efficient method involves the initial oxidation of the precursor to 2-methyl-5-nitrobenzaldehyde, followed by selective reduction to the desired alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations.

Step 1: Oxidation of 2-Methyl-5-nitrophenol to 2-Methyl-5-nitrobenzaldehyde

Step 2: Reduction of 2-Methyl-5-nitrobenzaldehyde to this compound

  • Dissolution: In a round-bottom flask, dissolve 2-methyl-5-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: While stirring, add a mild reducing agent such as sodium borohydride (NaBH₄) portion-wise. The nitro group is generally stable to NaBH₄ under these conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose any excess borohydride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Final_Synthesis precursor 2-Methyl-5-nitrophenol oxidation Oxidation (e.g., PCC, Swern) precursor->oxidation aldehyde 2-Methyl-5-nitrobenzaldehyde oxidation->aldehyde reduction Reduction (e.g., NaBH₄) aldehyde->reduction product This compound reduction->product

Plausible synthetic route to the target compound.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Expected to be a solid at room temperature
CAS Number 22474-47-1

Spectroscopic Data (Predicted and based on precursor/isomer data)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~7.9-8.1 ppm (m, 2H): Aromatic protons ortho and para to the nitro group.

    • δ ~7.3-7.5 ppm (d, 1H): Aromatic proton ortho to the methyl group.

    • δ ~5.0-5.5 ppm (t, 1H): Hydroxyl proton of the CH₂OH group.

    • δ ~4.5 ppm (d, 2H): Methylene protons of the CH₂OH group.

    • δ ~2.3 ppm (s, 3H): Methyl protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~148 ppm: Carbon attached to the nitro group.

    • δ ~140-145 ppm: Aromatic carbons.

    • δ ~120-130 ppm: Aromatic carbons.

    • δ ~60-65 ppm: Methylene carbon of the CH₂OH group.

    • δ ~18-20 ppm: Methyl carbon.

  • Infrared (IR) Spectroscopy (ATR, cm⁻¹):

    • ~3300-3500 (broad): O-H stretch (hydroxyl).

    • ~3000-3100: C-H stretch (aromatic).

    • ~2850-2950: C-H stretch (aliphatic).

    • ~1520 and ~1340: N-O asymmetric and symmetric stretches (nitro).

    • ~1000-1100: C-O stretch (primary alcohol).

Note: The spectroscopic data for the precursor, 2-methyl-5-nitrophenol, is well-documented and can serve as a reference point for confirming the structural integrity of the starting material[8][9].

Applications in Drug Development and Organic Synthesis

The synthetic utility of this compound stems from its capacity to undergo a variety of chemical transformations, making it a valuable intermediate in several key areas.

  • Pharmaceutical Synthesis: The primary application in drug development lies in the reduction of the nitro group to an amine. This transformation yields 5-amino-2-methylbenzyl alcohol, a bifunctional molecule that can be further elaborated into more complex pharmaceutical scaffolds. The resulting aminobenzyl alcohols are precursors to a range of bioactive molecules.

  • Dye and Pigment Industry: Nitroaromatic compounds are foundational in the synthesis of azo dyes. The amino derivative of this compound can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors for textiles and other applications.

  • Agrochemicals: The structural motifs present in this molecule and its derivatives are also found in some agrochemicals. The ability to introduce both an amino and a hydroxyl or modified hydroxyl functionality makes it a useful building block for creating novel pesticides and herbicides[7].

Applications cluster_0 Key Transformation cluster_1 Primary Applications start This compound reduction Reduction of Nitro Group start->reduction intermediate 5-Amino-2-methylbenzyl alcohol reduction->intermediate pharma Pharmaceuticals intermediate->pharma dyes Dyes and Pigments intermediate->dyes agro Agrochemicals intermediate->agro

Key transformation and applications of the target compound.

Conclusion

This compound stands as a testament to the enduring legacy of classical aromatic chemistry, providing a versatile and valuable platform for modern organic synthesis. Its preparation, rooted in over a century of chemical innovation, offers a reliable pathway to a key intermediate for the pharmaceutical, dye, and agrochemical industries. This guide has provided a comprehensive overview of its historical context, detailed synthetic protocols for its precursor, a plausible route for its synthesis, and an outline of its key applications. It is our hope that this technical resource will empower researchers and developers to leverage the full potential of this important chemical building block in their future endeavors.

References

(2-Methyl-5-nitrophenyl)methanol and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methyl-5-nitrophenyl)methanol is a versatile chemical intermediate characterized by a benzene ring substituted with a methyl group, a nitro group, and a hydroxymethyl group.[1][2][3] This arrangement of functional groups provides a rich scaffold for chemical modification, making it a valuable starting material in the synthesis of a diverse array of biologically active molecules.[1] The presence of the nitro group, a strong electron-withdrawing group, and the hydroxymethyl group, which can be easily oxidized or otherwise modified, allows for a wide range of chemical transformations.[1] This guide provides a comprehensive review of the literature on this compound and its analogs, with a focus on their synthesis, chemical properties, and applications in the field of drug development.

Synthesis of the Core Scaffold

The synthesis of this compound and its precursor, 2-methyl-5-nitrophenol, has been approached through various routes. A common industrial method involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.[4][5] This traditional technique, while established, presents challenges related to cost and waste management.[5]

An alternative and more direct approach starts from o-toluidine, proceeding through salification, nitration, diazotization, and subsequent hydrolysis to yield 2-methyl-5-nitrophenol without the isolation of the 2-methyl-5-nitroaniline intermediate.[5] Another synthetic strategy begins with the nitration of 2-methylphenol (o-cresol).[1] The resulting 2-methyl-5-nitrophenol can then be converted to this compound through hydroxymethylation, which may involve the formation of a sulfonate ester followed by hydrolysis.[1]

Experimental Protocol: Synthesis of 2-Methyl-5-nitrophenol from 2-Methyl-5-nitroaniline[4][6]
  • Diazotization: Dissolve 2-methyl-5-nitroaniline (40 g) in refluxing 10% sulfuric acid (600 ml). Cool the solution to 0°C to allow the salt to separate. While maintaining continuous stirring, add solid sodium nitrite (18 g) in small portions until a positive test on starch-iodide paper is observed.

  • Hydrolysis: Add the resulting diazonium solution at once to a vigorously refluxing solution of water (800 ml) and concentrated sulfuric acid (400 ml).

  • Isolation: Continue refluxing until gas evolution ceases. A solid will precipitate. Cool the mixture to ambient temperature, collect the solid by filtration, and dry to obtain crude 2-methyl-5-nitrophenol.

Chemical Reactivity and Derivatization

The chemical versatility of this compound stems from its key functional groups: the hydroxymethyl group and the nitro group.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can be readily oxidized to the corresponding aldehyde, 2-methyl-5-nitrobenzaldehyde, using oxidizing agents like pyridinium chlorochromate (PCC).[1] This aldehyde is a crucial intermediate for synthesizing various derivatives, including ergoline analogs with potential applications in treating Parkinson's disease.[6]

Reactions of the Nitro Group

The nitro group is a versatile functional handle that can be reduced to an amine (NH2) group. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon or Raney nickel.[1][7] The resulting 5-amino-2-methylbenzenemethanol is a valuable precursor for pharmaceuticals, including analogs of the antipsychotic drug haloperidol.[1]

Analogs and Their Biological Activities

The this compound scaffold and its derivatives have been explored for a range of biological activities. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of physicochemical properties and biological targets.

Antimicrobial Agents

Derivatives of 2-methyl-5-nitroaniline have been synthesized and evaluated for their antimicrobial activity against various bacteria, including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[8] Furthermore, the broader class of 5-nitroimidazoles, which share the critical 5-nitro structural motif, are well-established antimicrobial agents used against protozoa and anaerobic bacteria.[9] The biological activity of these compounds is critically dependent on the presence and steric accessibility of the nitro group.[9] Analogs of 2-methyl-5-nitrofurans have also demonstrated antibacterial activity, with studies suggesting a mode of action that may involve the oxidation of essential enzyme-thiol groups.[10]

Quorum Sensing Inhibitors

Recent studies have identified compounds based on a (2-nitrophenyl)methanol scaffold as promising inhibitors of PqsD, a key enzyme in the quorum sensing pathway of Pseudomonas aeruginosa.[11] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[11] Inhibition of PqsD can disrupt these processes, offering a potential anti-infective strategy that does not directly kill the bacteria and may therefore exert less selective pressure for resistance.[11] Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of these (2-nitrophenyl)methanol derivatives.[11]

Anticancer and Antioxidant Activities

Heterocyclic compounds incorporating a nitrophenyl group have been investigated for their potential as anticancer and antioxidant agents.[12] For instance, certain 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl substituent have shown moderate to strong activity against pancreatic and lung cancer cell lines.[12] The antioxidant properties of these compounds have also been evaluated, with many demonstrating high activity.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic ring.

Compound Class Key Structural Features Observed Biological Activity Reference
2-Methyl-5-nitroaniline DerivativesVaried substituents on the aniline nitrogenAntimicrobial activity against Gram-positive and Gram-negative bacteria[8]
5-Nitroimidazoles1-alkyl-5-nitro-imidazole unitAntiprotozoal and antibacterial (anaerobic)[9]
(2-Nitrophenyl)methanol DerivativesSystematic variations of the nitrophenyl moietyInhibition of PqsD in P. aeruginosa, anti-biofilm activity[11]
Nitrophenyl-containing TetrahydroisoquinolinesNitrophenyl group at position 8Anticancer (pancreatic and lung cancer cell lines) and antioxidant activity[12]

Systematic modifications of the (2-nitrophenyl)methanol scaffold have revealed that a tetrahedral geometry with an acceptor function in the linker between two phenyl rings is favorable for PqsD inhibition.[11] However, the intrinsic nitrophenyl moiety can be associated with toxicity, prompting investigations into suitable chemical replacements.[11]

Applications in Other Fields

Beyond pharmaceuticals, this compound and its precursor, 2-methyl-5-nitrophenol, serve as important intermediates in other chemical industries.

  • Dyes and Pigments: Nitroaromatic compounds are fundamental components of azo dyes. This compound can be diazotized and coupled with other aromatic compounds, such as naphthol derivatives, to produce pigments for textiles and inks.[1] 2-Methyl-5-nitrophenol is also a key intermediate in the synthesis of hair dyes.[13]

  • Agrochemicals: The reactive nature of 2-methyl-5-nitrophenol makes it a valuable precursor for synthesizing complex heterocyclic compounds used in agrochemicals.[14] These compounds can exhibit herbicidal, fungicidal, or insecticidal properties.[14]

  • Analytical Chemistry: Gas chromatography utilizing 5% phenyl methyl siloxane columns has been employed for the analysis of this compound.[1]

Conclusion and Future Perspectives

This compound and its analogs represent a rich and versatile class of compounds with significant potential in drug discovery and other chemical industries. The core scaffold provides a flexible platform for the synthesis of a wide range of derivatives with diverse biological activities, including antimicrobial, quorum sensing inhibitory, and anticancer properties. Future research in this area will likely focus on the design and synthesis of novel analogs with improved potency, selectivity, and reduced toxicity. A deeper understanding of the structure-activity relationships will be crucial for optimizing these compounds for specific therapeutic applications. Furthermore, the development of more efficient and environmentally friendly synthetic methodologies for the core scaffold and its derivatives remains an important area of investigation.

References

Methodological & Application

detailed experimental protocol for synthesizing (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of (2-Methyl-5-nitrophenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable chemical intermediate in the development of pharmaceuticals and fine chemicals. The described methodology focuses on the selective reduction of 2-methyl-5-nitrobenzaldehyde using sodium borohydride, a route chosen for its high efficiency, operational simplicity, and enhanced safety profile compared to more hazardous reducing agents. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. The protocol includes detailed sections on safety, reaction work-up, purification, and analytical characterization to validate the final product's identity and purity.

Introduction and Scientific Background

This compound is a substituted benzyl alcohol derivative. The presence of a nitro group, a methyl group, and a primary alcohol on the aromatic ring makes it a versatile precursor for the synthesis of more complex molecules. The hydroxymethyl group serves as a handle for esterification or conversion to a leaving group, while the nitro group can be readily reduced to an amine, opening pathways to a diverse array of heterocyclic compounds and other functionalized molecules.

The synthetic strategy detailed herein is the chemoselective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Mechanistically, NaBH₄ acts as a source of hydride ions (H⁻). The hydride nucleophilically attacks the electrophilic carbonyl carbon of the aldehyde. This is a highly favorable pathway that does not affect the nitro group or the aromatic ring under the specified conditions, making it an ideal choice for this synthesis. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which participates in the final protonation of the resulting alkoxide intermediate to yield the desired alcohol.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of 2-methyl-5-nitrobenzaldehyde to this compound using sodium borohydride in methanol.

Materials and Equipment

Reagents and Chemicals
  • 2-Methyl-5-nitrobenzaldehyde (C₈H₇NO₃, MW: 165.15 g/mol )

  • Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel or powder funnel

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Glass column for chromatography

  • Fume hood

Safety Precautions: A Critical Overview

  • General Handling : This procedure must be conducted in a well-ventilated fume hood.[1] Standard personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[1][2]

  • Sodium Borohydride (NaBH₄) : Sodium borohydride is a water-reactive solid that releases flammable hydrogen gas upon contact with water or acids.[3] It is also toxic if swallowed or in contact with skin and causes severe skin and eye burns.

    • Storage : Store NaBH₄ in a tightly sealed container in a dry, well-ventilated place, away from water, acids, and oxidizing agents.[1][3] Handling under an inert atmosphere is recommended.[3]

    • Handling : Avoid dust formation. Use appropriate, dedicated tools for transfer. Never use water to clean up spills; instead, cover with dry sand or another non-combustible material and place in a closed container for disposal.[2][3]

    • Quenching : The quenching of excess NaBH₄ is highly exothermic and produces hydrogen gas. This step must be performed slowly and with adequate cooling to prevent uncontrolled reaction.

  • Emergency Procedures : An eyewash station and safety shower must be readily accessible.[2][3] In case of skin contact, wash immediately with soap and plenty of water.[1][2] If inhaled, move to fresh air.[1] In case of eye contact, rinse cautiously with water for several minutes. In all cases of significant exposure, seek immediate medical attention.[1]

Detailed Experimental Protocol

Reaction Setup and Execution
  • Dissolution of Aldehyde : In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-nitrobenzaldehyde (5.0 g, 30.3 mmol, 1.0 equiv). Add anhydrous methanol (100 mL) and stir until the solid is completely dissolved.

  • Cooling : Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

    • Causality: This cooling step is crucial to dissipate the heat generated during the exothermic addition of sodium borohydride, preventing potential side reactions and ensuring controlled reduction.

  • Addition of Reducing Agent : To the cooled solution, add sodium borohydride (1.72 g, 45.5 mmol, 1.5 equiv) portion-wise over 15-20 minutes.

    • Causality: A slow, portion-wise addition is a critical safety measure to control the reaction rate and prevent excessive hydrogen gas evolution and thermal runaway. Adding a slight excess (1.5 equivalents) of NaBH₄ ensures the complete conversion of the starting aldehyde.

  • Reaction Monitoring : Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an eluent system such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates reaction progression. The reaction is typically complete within 1-2 hours.

Reaction Work-up and Product Isolation
  • Quenching : Once the reaction is complete as determined by TLC, cautiously quench the excess sodium borohydride. While still in the ice bath, slowly add 1 M HCl dropwise until gas evolution ceases and the pH of the solution is approximately neutral (~pH 7).

    • Causality: Quenching neutralizes any unreacted hydride reagent, converting it to hydrogen gas and borate salts. The acidic quench also protonates the intermediate alkoxide. Slow, cooled addition is vital to manage the vigorous and exothermic nature of this step.

  • Solvent Removal : Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Extraction : To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Isolate Organic Phase : Collect the upper organic layer (ethyl acetate). Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Causality: Multiple extractions are performed to maximize the recovery of the organic-soluble product from the aqueous phase.

  • Washing : Combine all organic extracts and wash them sequentially with deionized water (50 mL) and then brine (50 mL).

    • Causality: The water wash removes water-soluble inorganic byproducts (borate salts), and the brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product is often a pale yellow solid.

Purification and Characterization

Purification by Recrystallization

The crude product can often be purified by recrystallization to achieve high purity.

  • Solvent Selection : A mixture of ethyl acetate and hexanes is a suitable solvent system.

  • Procedure : Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR : The proton NMR spectrum will confirm the structure. Expected signals include a singlet for the methyl protons, a singlet for the benzylic CH₂ protons, a broad singlet for the hydroxyl proton, and distinct signals for the aromatic protons.

  • ¹³C NMR : The carbon NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • FTIR Spectroscopy : Key stretches to observe include a broad O-H band (~3300-3500 cm⁻¹), C-H stretches for the aromatic and methyl groups, and strong N-O stretches for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹).

  • Mass Spectrometry : Provides the molecular weight of the compound, confirming the molecular formula C₈H₉NO₃ (MW: 167.16 g/mol ).[4]

Data Summary and Workflow Visualization

Table of Reaction Parameters
ParameterValueMoles (mmol)Molar Equivalents
2-Methyl-5-nitrobenzaldehyde5.0 g30.31.0
Sodium Borohydride1.72 g45.51.5
Solvent (Methanol)100 mL--
Reaction Temperature0-5 °C--
Reaction Time1-2 hours--
Expected Yield 85-95%--

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis start Dissolve Aldehyde in Methanol cool Cool to 0-5 °C in Ice Bath start->cool add_nabh4 Add NaBH₄ (Portion-wise) cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with 1M HCl monitor->quench Reaction Complete rotovap1 Remove Methanol (Rotary Evaporator) quench->rotovap1 extract Aqueous Work-up (EtOAc/H₂O Extraction) rotovap1->extract dry Dry & Concentrate extract->dry purify Purify by Recrystallization dry->purify Crude Product char Characterize (NMR, IR, MS) purify->char end Pure Product char->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes: (2-Methyl-5-nitrophenyl)methanol as a Versatile Starting Material in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

(2-Methyl-5-nitrophenyl)methanol is a substituted aromatic alcohol that serves as a highly valuable and versatile starting material in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure is characterized by a benzene ring functionalized with a methyl group, a nitro group, and a hydroxymethyl group (-CH₂OH).[1] This unique combination of functional groups offers multiple reaction handles, allowing for strategic and divergent synthetic pathways. The interplay between the electron-withdrawing nitro group and the reactive hydroxymethyl moiety makes this compound an ideal precursor for a range of key pharmaceutical intermediates, including substituted anilines and benzaldehydes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of API precursors.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful process development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22474-47-1[1][2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Appearance Light yellow solid[3]
Melting Point 111-115°C[3]
Key Functional Groups Nitro, Methyl, Hydroxymethyl[1]
Solubility Soluble in methanol, chloroform, and other polar organic solvents.[1][4]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Synthetic Pathways for API Precursors

The true synthetic utility of this compound lies in its capacity to be selectively transformed into two primary classes of intermediates. The choice of reaction conditions dictates whether the nitro group is reduced or the hydroxymethyl group is oxidized, providing a critical divergence point in a synthetic campaign.

G SM This compound (Starting Material) INT1 (5-Amino-2-methylphenyl)methanol (Amino Alcohol Intermediate) SM->INT1 Pathway A: Nitro Group Reduction INT2 2-Methyl-5-nitrobenzaldehyde (Nitro Aldehyde Intermediate) SM->INT2 Pathway B: Alcohol Oxidation API_Class1 Further Functionalization (e.g., Amide/Sulfonamide Formation) INT1->API_Class1 API_Class2 Further Functionalization (e.g., Reductive Amination, Condensation) INT2->API_Class2

Figure 1: Divergent synthetic pathways from this compound.

Pathway A: Selective Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and crucial transformations in the synthesis of pharmaceuticals. This reaction converts this compound into (5-Amino-2-methylphenyl)methanol, a valuable precursor for APIs such as analogs of the antipsychotic drug haloperidol.[1] Catalytic hydrogenation is the most common, efficient, and scalable method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity for nitro group reduction in the presence of a benzylic alcohol, and ease of removal by filtration.

  • Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the starting material and are compatible with the hydrogenation process.[5]

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the reagent, providing a clean reduction with water as the only byproduct.

Pathway B: Selective Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol to an aldehyde yields 2-methyl-5-nitrobenzaldehyde.[1] This intermediate is a versatile building block for constructing more complex molecules through reactions like condensations, reductive aminations, and Wittig reactions.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent ideal for converting primary alcohols to aldehydes. Its use prevents over-oxidation to the corresponding carboxylic acid, which can occur with stronger oxidants like potassium permanganate or chromic acid.[1]

  • Solvent: Anhydrous dichloromethane (DCM) is the preferred solvent as it is inert to PCC and effectively solubilizes the starting material. The anhydrous condition is critical to prevent the formation of gem-diols which can complicate the reaction.

  • Buffering: The reaction is often performed on a silica gel pad to simplify the workup, as the polar byproducts are adsorbed, allowing for easy elution of the desired aldehyde.

Experimental Protocols

The following protocols are provided as a foundational guide. Researchers should perform their own optimization based on laboratory conditions and scale.

Protocol 1: Synthesis of (5-Amino-2-methylphenyl)methanol via Catalytic Hydrogenation

This protocol details the reduction of the nitro group to an amine.

Figure 2: Reaction scheme for the reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (Pharma Grade)[5]

  • Hydrogen (H₂) gas

  • Celite™ (for filtration)

Equipment:

  • Parr hydrogenator or a round-bottom flask equipped with a hydrogen balloon

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Parr shaker bottle or a heavy-walled round-bottom flask, add this compound (e.g., 5.0 g, 29.9 mmol) and methanol (100 mL). Stir until fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.32 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Hydrogenation: Seal the reaction vessel. If using a Parr apparatus, purge the vessel with H₂ gas three times before pressurizing to the desired pressure (e.g., 50 psi). If using a balloon, evacuate and backfill the flask with H₂ gas three times.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent) by observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with an inert gas.

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with methanol to ensure all product is recovered.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid, (5-Amino-2-methylphenyl)methanol, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of 2-Methyl-5-nitrobenzaldehyde via PCC Oxidation

This protocol details the selective oxidation of the hydroxymethyl group.

Figure 3: Reaction scheme for the oxidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Sintered glass funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add PCC (e.g., 9.7 g, 45.0 mmol) and anhydrous DCM (100 mL). Stir to form a suspension.

  • Substrate Addition: Dissolve this compound (e.g., 5.0 g, 29.9 mmol) in anhydrous DCM (50 mL) and add this solution to the PCC suspension in one portion. The mixture will typically turn dark brown/black.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 3:1 hexanes:ethyl acetate) for the consumption of the starting alcohol.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (150 mL) to precipitate the chromium salts.

  • Filtration: Prepare a short plug of silica gel in a sintered glass funnel. Pass the entire reaction slurry through the silica plug. The dark, tarry chromium byproducts will be adsorbed onto the silica.

  • Elution: Wash the silica plug thoroughly with additional diethyl ether until all the desired product (as visualized by TLC of the eluent) has been collected.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude 2-Methyl-5-nitrobenzaldehyde can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Data Summary

The following table provides expected outcomes for the described transformations. Yields are representative and will vary based on scale and optimization.

Table 2: Typical Reaction Outcomes

PathwayProductReagentsTypical YieldPurity (Post-Purification)
A: Reduction (5-Amino-2-methylphenyl)methanolH₂, 10% Pd/C, Methanol90-98%>98%
B: Oxidation 2-Methyl-5-nitrobenzaldehydePCC, DCM75-85%>99%

Conclusion

This compound is a strategically important building block for pharmaceutical synthesis. Its well-defined reactivity allows for selective transformations into key amino alcohol and nitro aldehyde intermediates. The protocols outlined in this note provide a robust and reliable foundation for researchers to leverage this starting material in the development of novel APIs. The key to success lies in the careful selection of reagents and conditions to control the synthetic outcome, thereby enabling efficient and divergent access to complex molecular targets.

References

The Strategic Application of (2-Methyl-5-nitrophenyl)methanol in Solid-Phase Organic Synthesis: A Guide to Photolabile Cleavage Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light for Traceless Cleavage in Modern Synthesis

In the landscape of solid-phase organic synthesis (SPOS), particularly in the realms of peptide and small molecule library generation for drug discovery, the choice of linker is a critical determinant of success. The linker, which tethers the nascent molecule to an insoluble resin, must be robust enough to withstand the rigors of multi-step synthesis while also being susceptible to cleavage under conditions that preserve the integrity of the final product. Among the diverse array of available linkers, photolabile linkers have emerged as a powerful tool, offering a "traceless" cleavage strategy that obviates the need for harsh acidic, basic, or nucleophilic reagents.[1] This approach is particularly advantageous for the synthesis of delicate molecules that are prone to degradation under conventional cleavage cocktails.

(2-Methyl-5-nitrophenyl)methanol, a member of the o-nitrobenzyl class of photolabile linkers, embodies the principles of this elegant cleavage strategy. The core of its functionality lies in the o-nitrobenzyl moiety, which, upon irradiation with UV light, undergoes an intramolecular rearrangement to release the attached molecule. This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development and organic synthesis.

The Underlying Chemistry: A Norrish Type II Photoreaction

The cleavage of o-nitrobenzyl-based linkers is predicated on a well-established photochemical transformation known as the Norrish Type II reaction. Upon absorption of UV radiation, typically in the range of 350-365 nm, the nitro group abstracts a hydrogen atom from the benzylic position. This initiates a cascade of electronic and atomic rearrangements, culminating in the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to liberate the C-terminal carboxyl group of the synthesized molecule and a 2-nitrosobenzaldehyde derivative, as depicted in the diagram below.

G cluster_0 Photocleavage Mechanism Resin_Linker_Peptide Resin-Linker-O-C(=O)-Peptide (o-nitrobenzyl ester linkage) Excited_State Excited State (n -> π*) Resin_Linker_Peptide->Excited_State UV light (hv) ~365 nm Aci_Nitro_Intermediate aci-Nitro Intermediate Excited_State->Aci_Nitro_Intermediate Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro_Intermediate->Cyclic_Intermediate Rearrangement Cleavage_Products Cleaved Peptide (R-COOH) + Resin-Linker-CHO (nitrosobenzaldehyde derivative) Cyclic_Intermediate->Cleavage_Products Fragmentation

Figure 1: Generalized photocleavage mechanism of an o-nitrobenzyl linker.

Synthesis of the Linker Precursor

While this compound is commercially available, understanding its synthesis from readily available starting materials is valuable. A common route involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis to yield 2-methyl-5-nitrophenol. Subsequent reduction of the corresponding aldehyde or ester, or hydroxymethylation can afford the target alcohol.

A typical laboratory-scale synthesis of the precursor, 2-methyl-5-nitrophenol, is as follows:

  • Dissolve 2-methyl-5-nitroaniline in refluxing 10% sulfuric acid.

  • Cool the solution to 0°C to precipitate the salt.

  • Add solid sodium nitrite portion-wise with continuous stirring to form the diazonium salt.

  • Add the diazonium solution to a vigorously refluxing solution of aqueous sulfuric acid.

  • Continue refluxing until nitrogen evolution ceases.

  • Cool the mixture to precipitate the crude 2-methyl-5-nitrophenol, which can be collected by filtration.[2]

Application in Solid-Phase Peptide Synthesis (SPPS): Detailed Protocols

The following protocols are based on established methodologies for o-nitrobenzyl linkers and provide a robust framework for the application of this compound in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Immobilization of this compound onto a Solid Support

This protocol describes the preparation of a photolabile resin by attaching this compound to a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • 2-Propanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 eq) in DMF for 1 hour in a reaction vessel.

  • In a separate flask, dissolve this compound (2.0 eq) and KF (2.0 eq) in a mixture of DMF and 2-propanol.

  • Drain the DMF from the swollen resin and add the solution from step 2.

  • Secure the vessel on a shaker and agitate the mixture at 50-60°C for 24 hours.

  • Allow the resin to cool to room temperature.

  • Filter the resin and wash it sequentially with DMF (3x), DMF/water (1:1, v/v) (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under high vacuum to a constant weight.

  • Determine the loading capacity of the resin (mmol/g) using a suitable method such as picric acid titration or gravimetric analysis.

G Merrifield_Resin Merrifield Resin (Polystyrene-CH2Cl) Reaction Reaction (50-60°C, 24h) Merrifield_Resin->Reaction Linker_Solution This compound + KF in DMF/2-Propanol Linker_Solution->Reaction Washing Sequential Washing Reaction->Washing Drying Drying under Vacuum Washing->Drying Photolabile_Resin Photolabile Resin (Polystyrene-CH2-O-Linker) Drying->Photolabile_Resin

Figure 2: Workflow for the immobilization of the photolabile linker.

Protocol 2: Attachment of the First Fmoc-Amino Acid

This protocol details the esterification of the first N-terminally protected amino acid to the newly synthesized photolabile resin.

Materials:

  • Photolabile resin from Protocol 1

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • DCM

  • DMF

Procedure:

  • Swell the photolabile resin (1.0 eq) in DCM for 1 hour in a reaction vessel.

  • In a separate flask, dissolve the Fmoc-amino acid (3.0 eq) in a minimal amount of DMF and dilute with DCM.

  • Cool the amino acid solution to 0°C in an ice bath.

  • Add DIC (3.0 eq) to the amino acid solution and stir for 10 minutes to form the symmetric anhydride.

  • Drain the DCM from the swollen resin and add the activated amino acid solution.

  • Add a catalytic amount of DMAP (0.1 eq) to the resin suspension.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x), and dry under vacuum.

Protocol 3: Peptide Elongation (Standard Fmoc-SPPS)

Following the successful attachment of the first amino acid, the peptide chain is extended using standard Fmoc-SPPS protocols, which involve iterative cycles of Fmoc deprotection and amino acid coupling.

A. Fmoc Deprotection:

  • Swell the resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF.

B. Amino Acid Coupling:

  • Dissolve the next Fmoc-amino acid (3.0 eq), a coupling agent (e.g., HBTU, HATU) (3.0 eq), and a base (e.g., DIPEA) (6.0 eq) in DMF.

  • Add the coupling solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF.

  • Confirm the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

Protocol 4: Photolytic Cleavage of the Peptide from the Resin

This final protocol describes the release of the synthesized peptide from the solid support using UV irradiation.

Materials:

  • Peptide-bound photolabile resin

  • Cleavage solvent (e.g., a mixture of DCM/MeOH, 9:1 v/v, or other suitable solvent)

  • UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

Procedure:

  • Wash the peptide-bound resin with DCM and dry it thoroughly.

  • Swell the resin in the chosen cleavage solvent in a quartz or Pyrex reaction vessel. The concentration of the peptide on the resin should ideally be in the range of 1-5 mg/mL.[1]

  • Gently agitate or stir the resin slurry to ensure uniform irradiation.

  • Irradiate the suspension with a UV lamp (λ ≈ 365 nm) for 1-4 hours. The optimal irradiation time should be determined empirically for each peptide sequence and scale.[1]

  • After irradiation, filter the resin to collect the supernatant containing the cleaved peptide.

  • Wash the resin with a small amount of the cleavage solvent and combine the filtrates.

  • If the peptide retains acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), the solvent can be evaporated, and the protected peptide can be further purified or subjected to a standard acidolytic deprotection cocktail (e.g., TFA/TIS/H₂O).

Quantitative Data and Expected Outcomes

The following table summarizes typical performance metrics for photolabile linkers of the o-nitrobenzyl class. These values can serve as a benchmark for optimizing the use of the this compound linker.

ParameterTypical ValueNotes
Linker Loading on Resin 0.3 - 0.7 mmol/gDependent on the starting resin and the efficiency of the immobilization reaction.
Coupling Efficiency per Cycle >99%Should be monitored using a qualitative test like the Kaiser test after each coupling step.
Photolytic Cleavage Yield 70 - 95%Highly dependent on the peptide sequence, length, solvent, and irradiation conditions.[1]
Purity of Cleaved Peptide VariableDependent on the efficiency of each synthesis step. HPLC analysis is required for accurate assessment.

Troubleshooting and Expert Insights

  • Incomplete Cleavage: If the cleavage yield is low, consider increasing the irradiation time, using a more dilute suspension of the resin, or ensuring the solvent system is transparent to the UV wavelength being used. The presence of UV-absorbing species in the reaction mixture can reduce cleavage efficiency.

  • Side Reactions: The primary byproduct of the cleavage is a 2-nitrosobenzaldehyde derivative. This can potentially react with nucleophilic side chains in the cleaved peptide. It is advisable to purify the peptide promptly after cleavage.

  • Solvent Choice: The choice of solvent for photolysis is critical. It must be able to swell the resin effectively and be transparent at the irradiation wavelength. Protic solvents like methanol can sometimes participate in the reaction, so their effect should be evaluated.

  • Orthogonality: The key advantage of this linker is its orthogonality to acid- and base-labile protecting groups. This allows for the synthesis of fully protected peptide fragments that can be used in subsequent convergent synthesis strategies.

Conclusion

This compound represents a valuable addition to the synthetic chemist's toolkit for solid-phase organic synthesis. Its photolabile nature allows for the mild, traceless cleavage of synthesized molecules, preserving their structural integrity and expanding the scope of accessible targets. While the protocols provided herein are based on the well-established chemistry of analogous o-nitrobenzyl linkers, they offer a solid foundation for the successful implementation of this specific linker in the synthesis of peptides and other complex organic molecules. As with any synthetic methodology, empirical optimization is key to achieving the best results for each unique target molecule.

References

analytical methods for the quantification of (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of (2-Methyl-5-nitrophenyl)methanol

Introduction

This compound, a key organic intermediate, plays a significant role in the synthesis of various specialty chemicals and pharmaceutical compounds. Its chemical structure, characterized by a substituted benzene ring with methyl, nitro, and hydroxymethyl groups, dictates its reactivity and physical properties. The accurate and precise quantification of this analyte is paramount for ensuring reaction efficiency, controlling product purity, and meeting quality control standards in research and manufacturing environments.

This technical note provides a comprehensive overview of robust analytical methodologies for the quantification of this compound. We will delve into the principles and detailed protocols for the most effective chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—while also considering UV-Vis Spectrophotometry as a simpler, alternative method for specific applications. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
CAS Number 22474-47-1[1]
Synonyms 2-methyl-5-nitro-benzyl alcohol[1][2]
Topological Polar Surface Area 63.37 Ų[1]
LogP 1.39552[1]

Comparative Overview of Analytical Techniques

The choice of an analytical method is contingent on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the instrumentation available. For this compound, chromatographic methods are generally preferred for their superior separating power, which is crucial when dealing with reaction mixtures or impure samples.

Table 2: Comparison of Recommended Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/ECD)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of light absorption by the analyte in a solution.[3]
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).[3]Spectrophotometer
Limit of Detection (LOD) 0.01 - 0.1 µg/mL (estimated for similar compounds)0.1 - 1 µg/mL (FID); <0.1 µg/mL (ECD) (estimated for similar compounds)0.1 - 1 µg/mL (matrix-dependent)
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Sample Derivatization Not typically required.May be required to improve volatility and thermal stability, though often not necessary.Not required.
Selectivity HighHigh (especially with MS)Low; susceptible to interference from other UV-absorbing compounds.[4]

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the quantification of this compound. Its suitability stems from the compound's non-volatile and moderately polar nature. Reversed-phase chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, provides excellent resolution and robust performance.[3][5]

Expert Rationale

The nitroaromatic chromophore in this compound allows for highly sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[3] The inclusion of a small percentage of acid (e.g., phosphoric or formic acid) in the mobile phase is a common practice to protonate residual silanols on the column, thereby minimizing peak tailing and improving chromatographic peak shape.[5] For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid should be used instead of phosphoric acid.[5]

Experimental Protocol: HPLC-UV Method
  • Instrumentation and Reagents

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid or Formic acid (analytical grade).

    • This compound reference standard (≥97% purity).[1]

  • Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid.
Flow Rate 1.0 mL/min.[3]
Column Temperature 30 °C.[3]
Detection Wavelength Determined via UV scan; typically in the range of 260-280 nm for nitroaromatic compounds.
Injection Volume 10 µL.
  • Standard and Sample Preparation

    • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[3]

    • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards that bracket the expected sample concentration range.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. If necessary, sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.[3]

  • Analysis and Quantification

    • Inject the working standard solutions to establish a calibration curve by plotting the peak area against the concentration. The curve should exhibit a correlation coefficient (r²) of ≥0.999.

    • Inject the prepared sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[3]

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution (1mg/mL) Standard->Stock Sample Dissolve/Extract Sample Matrix Filter Filter Sample (0.45 µm) Sample->Filter Dilute Create Working Standards Stock->Dilute Inject_Std Inject Standards Dilute->Inject_Std Inject_Sample Inject Sample Filter->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte Inject_Sample->Quantify Cal_Curve->Quantify

Caption: HPLC experimental workflow from sample preparation to final quantification.

Secondary Method: Gas Chromatography (GC)

Gas chromatography is a powerful alternative for the analysis of nitroaromatic compounds.[7] this compound has sufficient volatility for GC analysis. The presence of the electronegative nitro group makes the compound highly responsive to an Electron Capture Detector (ECD), which can provide exceptional sensitivity.[7] For unequivocal identification, Mass Spectrometry (MS) is the detector of choice.

Expert Rationale

A key consideration for GC is the thermal stability of the analyte. The injector temperature must be optimized to ensure efficient volatilization without causing thermal degradation. While derivatization (e.g., silylation) of the hydroxyl group can improve thermal stability and peak shape, it may not be necessary and adds a step to the sample preparation process.[8] A non-polar capillary column, such as a DB-5 (or equivalent), is a suitable starting point as it separates compounds primarily based on their boiling points.[3]

Experimental Protocol: GC-ECD/MS Method
  • Instrumentation and Reagents

    • Gas chromatograph with a split/splitless injector, an ECD or MS detector.

    • Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

    • Solvent: Methylene chloride or Ethyl acetate (GC grade).

    • Carrier Gas: Helium or Nitrogen, high purity.

    • This compound reference standard.

  • Chromatographic Conditions

ParameterRecommended Condition
Injector Temperature 250 °C.[9]
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas Flow 1-2 mL/min (constant flow).
Detector Temperature 300 °C (ECD); MS Source: 230 °C, Quad: 150 °C.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations).
  • Standard and Sample Preparation

    • Stock Standard Solution (1 mg/mL): Prepare a stock solution of the reference standard in methylene chloride.

    • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.

    • Sample Preparation: Dissolve the sample in the selected solvent. For complex matrices, a liquid-liquid extraction with methylene chloride may be necessary to isolate the analyte.[7] Concentrate the extract if needed and reconstitute in the final solvent for injection.

  • Analysis and Quantification

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the analyte in the samples using the established calibration curve.

Visualization of GC Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Prepare Standards in Solvent Inject Inject into GC Standard->Inject Sample Dissolve/Extract Sample Deriv Derivatization (Optional) Sample->Deriv Recon Reconstitute in Solvent Sample->Recon Deriv->Recon Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (ECD or MS) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Gas Chromatography workflow, including an optional derivatization step.

References

Purity Determination of (2-Methyl-5-nitrophenyl)methanol: A Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity in Pharmaceutical Intermediates

(2-Methyl-5-nitrophenyl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals. The purity of this intermediate is paramount, as even trace amounts of impurities can have significant impacts on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound, often involving the nitration of a 2-methylbenzyl precursor, can lead to the formation of several process-related impurities. These can include positional isomers, unreacted starting materials, and by-products from side reactions. Therefore, robust and reliable analytical methods are essential for the quality control and release of this critical intermediate.

This comprehensive guide provides detailed application notes and protocols for the purity analysis of this compound using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are grounded in fundamental chromatographic principles and are designed to be both scientifically sound and readily implementable in a research or quality control laboratory.

Part 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

The Principle of Reversed-Phase HPLC for Polar Analytes

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its ability to separate compounds based on their polarity makes it exceptionally well-suited for analyzing this compound and its potential impurities. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The analyte and its impurities are separated based on their differential partitioning between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and will elute earlier, while less polar compounds will be retained longer by the stationary phase.

This separation mechanism is ideal for resolving this compound from its likely positional isomers, which will have subtle differences in polarity. The inclusion of a UV detector allows for sensitive and quantitative analysis of the analyte and any UV-active impurities.

HPLC Experimental Protocol

This protocol is designed as a starting point and should be validated according to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent retention and separation for moderately polar compounds like this compound.
Mobile Phase A WaterThe aqueous component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier to control the elution strength.
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-30 min: 30% BA gradient elution is employed to ensure the separation of early-eluting polar impurities and later-eluting nonpolar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds with nitro groups. A PDA detector can be used to identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

System Suitability:

Before sample analysis, the performance of the chromatographic system must be verified according to USP General Chapter <621> on Chromatography.[5][6][7][8][9] This is achieved by injecting the standard solution multiple times and evaluating parameters such as:

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates: Should be >2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be <2.0% for replicate injections.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

HPLC Analysis Workflow for this compound

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

The Power of GC-MS for Orthogonal Analysis

GC-MS is a highly sensitive and specific technique that is ideal for the analysis of volatile and semi-volatile compounds. It provides an excellent orthogonal method to HPLC, meaning it separates compounds based on a different chemical property (volatility and boiling point) than HPLC (polarity). This is invaluable for a comprehensive purity assessment, as it can reveal impurities that may co-elute with the main peak in the HPLC analysis. The mass spectrometer provides an additional layer of confirmation by providing mass spectral data for each separated component, which can be used for identification.

A key consideration for the GC analysis of this compound is its thermal stability. While the compound is expected to be sufficiently stable for GC analysis, it is crucial to use a moderate injector and oven temperature program to prevent on-column degradation.

GC-MS Experimental Protocol

This protocol is a starting point and should be validated for its intended use.

Instrumentation and Consumables:

  • Gas chromatograph with a mass selective detector (MSD).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC vials with septa.

  • Methanol or other suitable volatile solvent.

Chromatographic and MS Conditions:

ParameterSettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA standard non-polar column suitable for a wide range of semi-volatile compounds.
Injector Temperature 250 °CA temperature that ensures efficient vaporization without causing thermal degradation.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program that allows for the separation of volatile impurities from the main analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas that is compatible with MS detection.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Mass Range m/z 40-400A mass range that covers the molecular ion of the analyte and its expected fragments.
Ion Source Temperature 230 °CA standard ion source temperature to maintain good sensitivity and prevent contamination.

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.

  • Transfer the working solution to a GC vial for analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Prepared Sample Separate DB-5ms Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect TIC Total Ion Chromatogram Detect->TIC Raw Data Identify Identify Peaks via Mass Spectra TIC->Identify Quantify Quantify Impurities (% Area) Identify->Quantify

GC-MS Analysis Workflow for this compound

Ensuring Trustworthiness: The Imperative of Method Validation

The protocols provided are robust starting points, but for use in a regulated environment, they must be fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4] This process establishes the performance characteristics of the method and ensures that it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the quality of downstream products. The complementary use of HPLC and GC-MS provides a powerful and comprehensive approach to its analysis. HPLC is the primary technique for potency determination and the quantification of non-volatile impurities, while GC-MS offers an orthogonal method for the analysis of volatile impurities and provides definitive identification through mass spectrometry. The successful implementation of these methods, underpinned by a thorough understanding of the underlying scientific principles and a commitment to rigorous method validation, will ensure the consistent quality and reliability of this important chemical intermediate.

References

Application Note & Protocols: (2-Methyl-5-nitrophenyl)methanol as a Versatile Building Block for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Orthogonal Building Blocks

In the landscape of modern drug discovery, the efficient generation of novel and structurally diverse compound libraries is paramount for successful high-throughput screening (HTS) campaigns.[1] The quality and design of these libraries directly impact the probability of identifying high-quality lead compounds.[2] Central to this effort is the selection of versatile chemical building blocks—scaffolds that possess multiple, orthogonally reactive functional groups.

(2-Methyl-5-nitrophenyl)methanol is one such strategic building block. Its structure, featuring a primary alcohol and a nitro group on a substituted aromatic ring, presents two key points of chemical reactivity that can be addressed sequentially and under distinct reaction conditions.[3][4] The benzylic alcohol provides a convenient handle for immobilization onto a solid support, while the nitro group serves as a masked amine, which can be revealed mid-synthesis to introduce a primary vector of diversity. This application note details the properties, reactivity, and strategic application of this compound, providing detailed protocols for its use in solid-phase combinatorial synthesis.

Physicochemical Properties and Reactivity Profile

The utility of this compound stems from the distinct and predictable reactivity of its functional groups. Understanding these properties is crucial for designing a successful synthetic workflow.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [3]
CAS Number 22474-47-1[4][5]
Appearance Typically a solid at room temperature
Key Functional Groups Hydroxymethyl (-CH₂OH), Nitro (-NO₂), Methyl (-CH₃)
Hydrogen Bond Donors 1[4]

| Hydrogen Bond Acceptors | 3[4] |

Reactivity Analysis:
  • The Hydroxymethyl Group (-CH₂OH): As a primary benzylic alcohol, this group is the more nucleophilic handle. It is readily converted into an ether, making it ideal for anchoring the building block to chloromethylated resins (e.g., Merrifield resin) via a Williamson ether synthesis. It can also be esterified to link to carboxyl-functionalized supports (e.g., Wang resin). Its position ortho to a methyl group provides moderate steric hindrance, which can influence reaction kinetics.

  • The Nitro Group (-NO₂): This group is a robust and stable electron-withdrawing group, rendering the aromatic ring less susceptible to electrophilic substitution. Its true synthetic power lies in its ability to be selectively reduced to a primary aniline (-NH₂).[3] This transformation is typically achieved late in a synthetic sequence using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This unmasking of a reactive amine is the key step that enables the introduction of combinatorial diversity.

The spatial and electronic separation of these two groups allows for a highly controlled, stepwise synthetic strategy, which is the cornerstone of its application in combinatorial chemistry.

Core Application: A Scaffold for "Two-Vector" Combinatorial Libraries

We present a robust strategy utilizing this compound as a core scaffold for solid-phase organic synthesis (SPOS). This workflow leverages the building block's orthogonal reactivity to generate a library of N-acylated 5-amino-2-methylbenzyl derivatives.

Workflow Overview:

The process involves three main phases:

  • Immobilization: The scaffold is anchored to a solid support via its hydroxyl group.

  • Unmasking & Diversification: The nitro group is reduced to an amine, which is then elaborated with a library of diverse carboxylic acids.

  • Cleavage: The final, purified products are released from the support for screening.

This logical flow is depicted in the diagram below.

G cluster_0 Phase 1: Starting Materials cluster_1 Phase 2: On-Resin Synthesis cluster_2 Phase 3: Cleavage & Application A This compound C Immobilized Scaffold A->C Immobilization (NaH, DMF) B Solid Support (Merrifield Resin) B->C D Reduced Scaffold (On-Resin) C->D Nitro Reduction (SnCl2·2H2O) E Diversified Library (On-Resin) D->E Amide Coupling (R-COOH, HBTU) F Cleaved Product Library E->F Cleavage (e.g., HF, TFMSA) G HTS Screening F->G Assay

Caption: Workflow for library synthesis using the target building block.

The core chemical transformations enabling this workflow are detailed in the protocols below. The strategy effectively uses the building block to introduce two points of diversity: the first from the choice of the scaffold itself, and the second from the library of reactants (e.g., carboxylic acids) coupled to the unmasked amine.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Protocol 1: Immobilization of this compound on Merrifield Resin

Causality: This protocol anchors the building block to a chloromethylated polystyrene resin via a Williamson ether synthesis. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the benzylic alcohol, forming a potent alkoxide nucleophile. Anhydrous dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the Sₙ2 reaction while avoiding quenching of the base. An excess of the building block is used to drive the reaction to completion and maximize resin loading.

Materials:

  • Merrifield Resin (chloromethylated polystyrene, 1% DVB, 1.0 mmol/g loading)

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place Merrifield resin (1.0 g, 1.0 mmol) in a synthesis vessel. Wash and swell the resin with anhydrous DCM (3 x 10 mL) followed by anhydrous DMF (3 x 10 mL) for 20 minutes.[6] Drain the solvent.

  • Alkoxide Formation: In a separate dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (835 mg, 5.0 mmol, 5 eq) in anhydrous DMF (10 mL). Carefully add NaH (200 mg, 5.0 mmol, 5 eq) portion-wise at 0 °C. Stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Coupling Reaction: Transfer the alkoxide solution from step 2 to the swollen resin in the synthesis vessel. Secure the vessel on a shaker and agitate at 50 °C for 24 hours.

  • Washing: After the reaction, drain the solvent. Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/H₂O (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally Methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined by the weight gain or by methods such as picric acid titration of any remaining chloride sites.

Protocol 2: On-Resin Nitro Group Reduction and Amide Coupling

Causality: This two-step protocol first unmasks the amine and then uses it as a nucleophile for diversification. Tin(II) chloride dihydrate is a mild and effective reagent for reducing aromatic nitro groups to anilines on solid supports.[3] Following the reduction, a standard peptide coupling reagent, HBTU, is used to activate a library of carboxylic acids, facilitating efficient amide bond formation.[7] A tertiary amine base like DIPEA is required to neutralize the in-situ generated HCl and to deprotonate the aniline for the coupling reaction.

Materials:

  • Immobilized resin from Protocol 1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 5% N,N-Diisopropylethylamine (DIPEA) in DMF

  • Carboxylic acid of choice (e.g., Benzoic acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

Procedure:

  • Resin Preparation: Swell the dried resin from Protocol 1 (e.g., 500 mg) in DMF for 20 minutes. Drain the solvent.

  • Nitro Group Reduction:

    • Prepare a solution of SnCl₂·2H₂O (1.13 g, 5.0 mmol, ~10 eq per theoretical site) in DMF (10 mL).

    • Add the solution to the resin and shake at room temperature for 12 hours.

    • Drain the vessel and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and 5% DIPEA in DMF (3 x 10 mL) to remove tin salts and neutralize the resin. Finally, wash with DMF (3 x 10 mL).

    • A qualitative Kaiser test on a small bead sample should now be positive (blue color), indicating the presence of a primary amine.

  • Amide Coupling (Diversification):

    • In a separate vial, pre-activate the carboxylic acid (e.g., Benzoic acid, 4 eq) with HBTU (3.9 eq) and DIPEA (6 eq) in DMF (5 mL) for 5 minutes.

    • Add this pre-activated solution to the amine-functionalized resin.

    • Shake the reaction vessel at room temperature for 4 hours.

  • Washing and Drying:

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the resin under high vacuum. A Kaiser test should now be negative, indicating complete consumption of the amine.

This amide coupling step (Step 3) can be performed in parallel in a multi-well synthesis block, with each well receiving a different carboxylic acid, thereby rapidly generating a diverse library on the solid support.

Table 2: Example Diversification Reactants for Protocol 2

R-COOH Input Expected Product Motif Purpose
Benzoic Acid N-(benzoyl) derivative Introduce simple aromatic moiety
4-Chlorobenzoic Acid N-(4-chlorobenzoyl) derivative Probe halogen interactions
Cyclohexanecarboxylic Acid N-(cyclohexanecarbonyl) derivative Introduce sp³-rich aliphatic character

| N-Boc-Glycine | N-(Boc-glycinyl) derivative | Introduce amino acid fragment |

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[8][9]

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • Tin(II) Chloride (SnCl₂): Corrosive and may cause burns. Harmful if swallowed.

  • Solvents (DMF, DCM): DMF is a suspected teratogen and should be handled with extreme care. DCM is a suspected carcinogen. Avoid inhalation of vapors and skin contact for all solvents.[10]

  • Coupling Reagents (HBTU, DIPEA): HBTU is a sensitizer. DIPEA is corrosive and flammable. Avoid contact and inhalation.

Conclusion

This compound is a commercially available and highly effective building block for combinatorial chemistry. Its dual orthogonal functional handles—a benzylic alcohol for immobilization and a reducible nitro group for diversification—provide a reliable and straightforward path for the solid-phase synthesis of diverse small molecule libraries. The protocols outlined in this note demonstrate a practical and scalable workflow, enabling medicinal chemists and drug discovery professionals to rapidly generate novel compound collections for identifying next-generation therapeutic agents.

References

Troubleshooting & Optimization

improving the yield and purity of (2-Methyl-5-nitrophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to .

Technical Support Center: (2-Methyl-5-nitrophenyl)methanol Synthesis

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound (CAS No. 22474-47-1)[1][2]. Our focus is on practical, field-tested insights to help you overcome common challenges related to reaction yield and product purity.

Overview of Synthetic Pathways

The synthesis of this compound can be approached through several routes, primarily involving either the reduction of a carbonyl group or the nitration of a pre-functionalized aromatic ring. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis_Pathways cluster_0 Route 1: Reduction Pathway cluster_1 Route 2: Nitration Pathway cluster_2 Route 3: Alternative Nitration Start_1 2-Methyl-5-nitrobenzaldehyde Product This compound Start_1->Product Selective Reduction (e.g., NaBH4) Start_2 o-Toluidine Intermediate_2a 2-Methyl-5-nitroaniline Start_2->Intermediate_2a Nitration Intermediate_2b 2-Methyl-5-nitrophenol Intermediate_2a->Intermediate_2b Diazotization & Hydrolysis Product_Route2 This compound Intermediate_2b->Product_Route2 Functional Group Transformation Start_3 2-Methylphenol (o-Cresol) Intermediate_3 2-Methyl-5-nitrophenol Start_3->Intermediate_3 Nitration Product_Route3 This compound Intermediate_3->Product_Route3 Hydroxymethylation Troubleshooting_Workflow Start Low Yield or Impure Product Identified Check_Reaction Was the reaction monitored for completion (TLC/HPLC)? Start->Check_Reaction Incomplete_Rxn Incomplete Reaction: - Extend reaction time - Check reagent stoichiometry/ quality Check_Reaction->Incomplete_Rxn No Complete_Rxn Reaction Complete Check_Reaction->Complete_Rxn Yes Check_Temp Was temperature strictly controlled during nitration? Complete_Rxn->Check_Temp Temp_Issue High Temp Issue: - Formation of tar/isomers - Optimize cooling protocol - Slow down reagent addition Check_Temp->Temp_Issue No Temp_OK Temperature OK Check_Temp->Temp_OK Yes Check_Purity What is the nature of the impurity (TLC/NMR)? Temp_OK->Check_Purity Impurity_Isomers Isomeric Impurities: - Purify via column chromatography - Attempt fractional recrystallization Check_Purity->Impurity_Isomers Multiple spots close Rf Impurity_SM Unreacted Starting Material: - Optimize reaction conditions - Purify via column chromatography Check_Purity->Impurity_SM Starting material spot visible Impurity_Color Colored/Tarry Impurities: - Treat with activated charcoal - Recrystallize from suitable solvent Check_Purity->Impurity_Color Dark color/ streaking on TLC

References

common side products in the synthesis of (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methyl-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of high-purity this compound.

I. Synthetic Strategies and Key Challenges

The synthesis of this compound is primarily achieved through two main synthetic routes:

  • Reduction of 2-Methyl-5-nitrobenzaldehyde: This is a common and direct method, but achieving high chemoselectivity can be a challenge.

  • Oxidation of 2-Methyl-5-nitrotoluene: This route is also viable, but controlling the oxidation to the desired alcohol stage without over-oxidation requires careful selection of reagents and reaction conditions.

This guide will address the potential side products and troubleshooting for both of these synthetic pathways.

II. Troubleshooting Guide: Common Issues and Solutions

Route 1: Reduction of 2-Methyl-5-nitrobenzaldehyde

This method typically employs a mild reducing agent, such as sodium borohydride (NaBH₄), to selectively reduce the aldehyde group in the presence of the nitro group.

Diagram: Synthetic Pathway and Potential Side Products (Reduction Route)

cluster_main Main Reaction cluster_side Potential Side Reactions 2-Methyl-5-nitrobenzaldehyde 2-Methyl-5-nitrobenzaldehyde This compound This compound 2-Methyl-5-nitrobenzaldehyde->this compound NaBH4, MeOH 2-Methyl-5-aminobenzyl alcohol 2-Methyl-5-aminobenzyl alcohol 2-Methyl-5-nitrobenzaldehyde->2-Methyl-5-aminobenzyl alcohol Over-reduction of nitro group Intermediate reduction products (nitroso, hydroxylamino derivatives) 2-Methyl-5-nitrobenzaldehyde->Intermediate reduction products Partial reduction of nitro group Unreacted Starting Material Unreacted Starting Material This compound->Unreacted Starting Material Impurity

Caption: Synthetic pathway for the reduction of 2-Methyl-5-nitrobenzaldehyde and potential side products.

Frequently Asked Questions (FAQs): Reduction Route

Q1: My reaction yields a mixture of products, including a more polar compound by TLC. What is the likely side product?

A1: The more polar compound is likely 2-methyl-5-aminobenzyl alcohol . This results from the over-reduction of both the aldehyde and the nitro group. While sodium borohydride is generally chemoselective for the aldehyde, factors like elevated temperature, prolonged reaction time, or the use of a large excess of NaBH₄ can lead to the reduction of the nitro group.

Troubleshooting:

  • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of NaBH₄.

  • Stoichiometry: Use a controlled amount of NaBH₄ (typically 1.0-1.5 equivalents).

  • Reaction Time: Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.

Q2: I observe several minor spots on my TLC plate after the reaction. What could these be?

A2: These minor spots could be intermediate reduction products of the nitro group , such as nitroso and hydroxylamino derivatives. These are formed when the nitro group is partially reduced.

Troubleshooting:

  • Consistent Reaction Conditions: Ensure homogenous mixing and consistent temperature throughout the reaction to promote complete conversion to the desired product or the fully reduced amine.

  • Purification: These intermediates can often be removed by column chromatography.

Q3: My final product is contaminated with the starting material, 2-methyl-5-nitrobenzaldehyde. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient amount of NaBH₄. The quality of the NaBH₄ can also affect its reactivity.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor by TLC until the starting material spot disappears.

  • Solvent: Ensure the starting material is fully dissolved in the solvent (e.g., methanol or ethanol) before adding the reducing agent.[1]

Protocol 1: Chemoselective Reduction of 2-Methyl-5-nitrobenzaldehyde

  • Dissolve 2-methyl-5-nitrobenzaldehyde (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq.) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Route 2: Oxidation of 2-Methyl-5-nitrotoluene

This route involves the selective oxidation of the benzylic methyl group to a hydroxymethyl group. This can be challenging as over-oxidation to the corresponding aldehyde and carboxylic acid is common.

Diagram: Synthetic Pathway and Potential Side Products (Oxidation Route)

cluster_main Main Reaction cluster_side Potential Side Reactions 2-Methyl-5-nitrotoluene 2-Methyl-5-nitrotoluene This compound This compound 2-Methyl-5-nitrotoluene->this compound Controlled Oxidation 2-Methyl-5-nitrobenzaldehyde 2-Methyl-5-nitrobenzaldehyde 2-Methyl-5-nitrotoluene->2-Methyl-5-nitrobenzaldehyde Partial Oxidation Unreacted Starting Material Unreacted Starting Material This compound->Unreacted Starting Material Impurity 2-Methyl-5-nitrobenzoic acid 2-Methyl-5-nitrobenzoic acid 2-Methyl-5-nitrobenzaldehyde->2-Methyl-5-nitrobenzoic acid Over-oxidation

Caption: Synthetic pathway for the oxidation of 2-Methyl-5-nitrotoluene and potential side products.

Frequently Asked Questions (FAQs): Oxidation Route

Q1: My main product is 2-methyl-5-nitrobenzoic acid. How can I avoid this over-oxidation?

A1: The formation of 2-methyl-5-nitrobenzoic acid is a common issue when using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[2][3]

Troubleshooting:

  • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. For a controlled oxidation to the alcohol, a two-step process is often more effective:

    • Benzylic Bromination: Use N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) to form 2-(bromomethyl)-1-methyl-4-nitrobenzene.

    • Hydrolysis: Hydrolyze the resulting benzyl bromide to the desired alcohol using aqueous sodium carbonate or silver nitrate in aqueous acetone.

  • Reaction Conditions: If using a direct oxidation method, carefully control the temperature and stoichiometry of the oxidizing agent.

Q2: My product contains a significant amount of 2-methyl-5-nitrobenzaldehyde. What is the cause?

A2: 2-methyl-5-nitrobenzaldehyde is an intermediate in the oxidation of the methyl group to the carboxylic acid. Its presence indicates incomplete oxidation to the alcohol or that the reaction conditions favor the formation of the aldehyde.

Troubleshooting:

  • Reaction Time and Temperature: Adjust the reaction time and temperature to optimize the yield of the alcohol.

  • Purification: The aldehyde can be separated from the alcohol by column chromatography.

Q3: My starting material, 2-methyl-5-nitrotoluene, is contaminated with other isomers. How does this affect my synthesis?

A3: The nitration of toluene can produce a mixture of isomers (ortho, meta, and para). If your starting material is a mixture, you will obtain a corresponding mixture of isomeric alcohols (e.g., 2-methyl-3-nitrophenyl-methanol, 2-methyl-4-nitrophenyl-methanol).

Troubleshooting:

  • Starting Material Purity: Begin with high-purity 2-methyl-5-nitrotoluene. If necessary, purify the starting material by recrystallization or distillation.

  • Purification of Final Product: The isomeric alcohols can be challenging to separate. Fractional crystallization or careful column chromatography may be required.

III. Purification and Analysis

Table 1: Purification Strategy Summary

ImpurityPhysical/Chemical Property DifferenceRecommended Purification Method
Unreacted 2-Methyl-5-nitrobenzaldehyde More polar than the alcoholColumn Chromatography
2-Methyl-5-aminobenzyl alcohol Significantly more polar and basicColumn Chromatography, Acid-base extraction
2-Methyl-5-nitrobenzoic acid AcidicAcid-base extraction, Column Chromatography
Isomeric (Methyl-nitrophenyl)methanols Similar polarityFractional Recrystallization, Preparative HPLC

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

IV. References

  • Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. BenchChem. --INVALID-LINK--

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. --INVALID-LINK--

  • NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. (2016). NITROAROMATIC COMPOUNDS. CDC. --INVALID-LINK--

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. --INVALID-LINK--

  • Sodium Borohydride. Common Organic Chemistry. --INVALID-LINK--

  • METHANOL. Food and Agriculture Organization of the United Nations. --INVALID-LINK--

  • Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. --INVALID-LINK--

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. --INVALID-LINK--

  • identifying and removing impurities from 2-Methyl-5-nitrophenol. BenchChem. --INVALID-LINK--

  • Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide. BenchChem. --INVALID-LINK--

  • Beech, W. F. (1967). 2-Methyl-5-nitrobenzaldehyde. Journal of the Chemical Society C: Organic, 2374. --INVALID-LINK--

  • Production method of 2-methyl-5-nitrophenol. (2016). Google Patents. --INVALID-LINK--

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2000). ResearchGate. --INVALID-LINK--

  • Oxidation of Aromatic Compounds. (2021). Chemistry LibreTexts. --INVALID-LINK--

  • 2-Methyl-5-nitrobenzaldehyde. PubChem. --INVALID-LINK--

  • 2-Methyl-5-nitrobenzaldehyde. Sigma-Aldrich. --INVALID-LINK--

  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. BenchChem. --INVALID-LINK--

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (2018). National Institutes of Health. --INVALID-LINK--

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. --INVALID-LINK--

  • jOeCHEM. (2020, March 17). Oxidation at the Benzylic Position with KMnO4 and MnO2 [Video]. YouTube. --INVALID-LINK--

  • Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene? (2020, March 27). Quora. --INVALID-LINK--

  • 2-Methyl-5-nitroaniline. PubChem. --INVALID-LINK--

  • Pete Punthasee. (2023, February 16). Organic Chemistry 2 - Ch17.16 - Oxidation at the Benzylic Position [Video]. YouTube. --INVALID-LINK--

  • Process for the recovery of pure methylal from methanol-methylal mixtures. (1983). Google Patents. --INVALID-LINK--

  • how to remove unreacted starting material from 4-Methyl-3-nitrobenzoic acid. BenchChem. --INVALID-LINK--

References

troubleshooting guide for the purification of (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for the purification of (2-Methyl-5-nitrophenyl)methanol. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a discussion of potential causes and detailed solutions.

Issue 1: My final product is a brownish or yellowish oil instead of a solid.
  • Probable Causes:

    • Presence of Impurities: The most common reason for a lowered melting point and oily appearance is the presence of impurities.[1] These can include unreacted starting materials, byproducts such as positional isomers, or residual solvents.

    • Isomeric Contamination: The synthesis of this compound can sometimes lead to the formation of isomers which may be oils at room temperature.[1]

  • Solutions:

    • Confirm Identity and Purity: Before proceeding with further purification, it is crucial to confirm the presence of the desired product and estimate its purity. This can be achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1]

    • Attempt to Induce Crystallization: If the product is present but oily due to minor impurities, crystallization can sometimes be induced.

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

      • Seeding: If you have a small amount of pure, solid this compound, add a single seed crystal to the oil.[2]

      • Trituration: Add a small amount of a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold hexanes). Stir the mixture vigorously. This may wash away the impurities and encourage the product to solidify.

    • Further Purification: If the above methods fail, further purification is necessary. Column chromatography is often the most effective method for separating the desired product from oily impurities and isomers.[1][3]

Issue 2: Low yield of purified product after recrystallization.
  • Probable Causes:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor, leading to low recovery.

    • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a solution that is not saturated upon cooling, preventing complete crystallization.[5]

    • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely along with impurities.[1]

    • Adsorption onto Activated Charcoal: If activated charcoal was used to remove colored impurities, it might have also adsorbed a portion of the desired product.[1]

  • Solutions:

    • Optimize the Recrystallization Solvent:

      • Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, toluene, or mixtures like ethanol-water) to find the optimal one.[1][3]

    • Minimize Solvent Volume: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves.[5]

    • Prevent Premature Crystallization:

      • During hot filtration, use a pre-heated funnel and flask to keep the solution hot.[1]

      • Add a small excess of hot solvent before filtration to ensure the product remains dissolved.

    • Cool Slowly: Allow the hot, filtered solution to cool slowly to room temperature to form large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

    • Recover Product from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can try to recover it by partially evaporating the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 3: Poor separation of spots during column chromatography.
  • Probable Causes:

    • Suboptimal Eluent System: The polarity of the solvent system (eluent) is critical for good separation. If the eluent is too polar, all compounds will move quickly down the column with little separation. If it's not polar enough, the compounds will not move at all.[3]

    • Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands.[1]

    • Improper Column Packing: Cracks or channels in the silica gel stationary phase will lead to an uneven flow of the eluent and poor separation.[3]

    • Sample Loading Technique: If the sample is loaded in a large volume of solvent or in a solvent that is more polar than the eluent, it will lead to band broadening.[6]

  • Solutions:

    • Optimize the Eluent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find a solvent system that gives a retention factor (Rf) of approximately 0.3 for this compound and provides good separation from impurities.[3] A mixture of hexane and ethyl acetate is a common starting point.[3]

    • Proper Sample Loading:

      • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[3]

      • Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

    • Careful Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent to ensure a uniform and bubble-free packing.[3]

    • Gradient Elution: If there is a wide range of compound polarities in your crude mixture, consider using a gradient elution. Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent. This will allow for the separation of both non-polar and polar impurities.

Troubleshooting Workflow Diagram

G start Purification Issue Encountered product_oil Product is an oil start->product_oil low_yield Low yield after recrystallization start->low_yield poor_separation Poor separation in column chromatography start->poor_separation confirm_purity Confirm identity and purity (NMR, HPLC) product_oil->confirm_purity Yes optimize_solvent Optimize recrystallization solvent low_yield->optimize_solvent Yes optimize_eluent Optimize eluent with TLC (Rf ~0.3) poor_separation->optimize_eluent Yes induce_crystallization Attempt to induce crystallization (scratch, seed) confirm_purity->induce_crystallization further_purification Proceed to further purification (column chromatography) induce_crystallization->further_purification Fails end Pure Product Obtained induce_crystallization->end Success further_purification->end minimize_solvent_volume Use minimal hot solvent optimize_solvent->minimize_solvent_volume slow_cooling Ensure slow cooling minimize_solvent_volume->slow_cooling slow_cooling->end proper_loading Proper sample loading (minimal volume/dry loading) optimize_eluent->proper_loading repack_column Repack column carefully proper_loading->repack_column repack_column->end

Caption: Troubleshooting logic for common purification issues of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The synthesis of this compound can result in several impurities. Common ones include unreacted starting materials like 2-methylphenol (o-cresol) and positional isomers formed during the nitration step.[7][8] Oxidation of the hydroxymethyl group can also lead to the corresponding aldehyde, 2-methyl-5-nitrobenzaldehyde.[7]

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization is often simpler and more scalable for removing small amounts of impurities, especially if the crude product is already mostly solid.[3] It can yield a high-purity product if a suitable solvent is found.[1]

  • Column chromatography is superior for separating complex mixtures, particularly for removing isomeric impurities or when the crude product is an oil.[1][3] It offers excellent separation capabilities but is more labor-intensive and requires more solvent.

Q3: How can I effectively remove colored impurities from my final product?

A3: Colored impurities, which often arise from oxidation or side reactions, can sometimes be removed by treating a hot solution of the crude product with activated charcoal before filtration and recrystallization.[1] However, use charcoal judiciously as it can also adsorb some of your desired product, potentially lowering the yield.[1]

Q4: What is a good solvent system for the column chromatography of this compound?

A4: A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3] The optimal ratio should be determined by TLC to achieve an Rf value of around 0.3 for the desired compound.[3]

Q5: What purity level can I expect to achieve with these purification methods?

A5: With a well-optimized recrystallization, you can typically achieve a purity of >98%.[1] Column chromatography, when performed carefully, can yield a purity of >99.5%, effectively removing isomeric impurities.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethanol-water mixtures) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[1][3] An ethanol-water mixture is often effective.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) and heat gently with stirring until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[1]

  • Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.[3] If using a single solvent, simply allow the hot, clear solution to cool slowly.

  • Isolation: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1] Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[3]

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to settle uniformly, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[3]

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. If necessary, gradually increase the polarity of the eluent to move more polar compounds down the column.[3]

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.[3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]

Solvent Selection Data

SolventPolarity IndexBoiling Point (°C)Suitability for this compound
Hexane0.169Good non-polar component for column chromatography eluent.
Toluene2.4111Can be a good solvent for recrystallization.[1]
Dichloromethane3.140Useful for dissolving the sample for column loading.[1]
Ethyl Acetate4.477Good polar component for column chromatography eluent.[3]
Ethanol4.378Good primary solvent for recrystallization, often used with water.[1][3]
Methanol5.165Can be used for recrystallization.[3]
Water10.2100Used as an anti-solvent with ethanol for recrystallization.[3]

References

Technical Support Center: Challenges in the Scale-Up of (2-Methyl-5-nitrophenyl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (2-Methyl-5-nitrophenyl)methanol. This guide is designed for researchers, chemists, and process development professionals. We will delve into the common challenges encountered during production, providing not just solutions, but the fundamental chemical principles behind them. Our goal is to equip you with the expertise to troubleshoot effectively, ensuring safety, purity, and yield as you transition from bench-scale to pilot or industrial production.

Section 1: Synthesis Pathway Overview & Critical Control Points

The most prevalent synthetic route to this compound begins with the nitration of 2-methylphenol (o-cresol). This is followed by a reduction step of an intermediate, typically 2-methyl-5-nitrobenzaldehyde, which can be formed from the target alcohol via oxidation[1]. The initial nitration is the most critical and hazardous stage of the entire process, dictating the purity profile and overall safety of the scale-up operation.

The diagram below outlines the primary synthesis pathway and highlights the stages where significant challenges arise.

cluster_0 Synthesis Pathway Start 2-Methylphenol (o-Cresol) Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate Crude 2-Methyl-5-nitrophenol (Mixture of Isomers) Nitration->Intermediate Critical Hazard & Impurity Generation Purification1 Purification (Crystallization / Chromatography) Intermediate->Purification1 PureIntermediate Pure 2-Methyl-5-nitrophenol Purification1->PureIntermediate Yield Loss & Separation Challenge Oxidation Oxidation to Aldehyde (e.g., PCC) PureIntermediate->Oxidation Conceptual Intermediate Step Aldehyde 2-Methyl-5-nitrobenzaldehyde Oxidation->Aldehyde Reduction Selective Reduction (e.g., NaBH₄) Aldehyde->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Key stages in this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing in-depth explanations and actionable solutions.

Focus Area: The Nitration Step

Q1: My nitration of o-cresol is producing a low yield of the desired 2-methyl-5-nitrophenol intermediate and a complex mixture of isomers. What are the causes and how can I improve regioselectivity?

A1: This is the most common challenge. The issue is rooted in the principles of electrophilic aromatic substitution. Both the methyl (-CH₃) and hydroxyl (-OH) groups of o-cresol are activating, ortho, para-directing groups. This electronic influence unfortunately directs the incoming nitro group to multiple positions on the ring, leading to a mixture of isomers, primarily 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol, alongside your desired 2-methyl-5-nitrophenol[2].

Causality & Troubleshooting:

  • Poor Regioselectivity: The inherent electronic nature of the starting material favors the formation of multiple products. While completely eliminating side products is difficult, their formation can be minimized.

    • Solution: Strict temperature control is paramount. Maintain the reaction temperature between -5°C and 0°C[2]. Lower temperatures reduce the overall reaction rate and can favor the thermodynamically more stable, though less electronically favored, meta-product relative to the hydroxyl group.

  • Reaction Conditions: The concentration and ratio of your nitrating agents are critical.

    • Solution: Use a precise 1:1 molar ratio of nitric acid to o-cresol. An excess of nitric acid significantly increases the formation of di- and poly-nitrated by-products[2]. The nitrating mixture (HNO₃ in H₂SO₄) should be prepared separately at low temperatures and added dropwise to the substrate solution to prevent localized concentration spikes[3].

Q2: I'm observing significant amounts of dark, tarry by-products after nitration. What is causing this and how can it be prevented?

A2: The formation of tar is a classic sign of oxidation. Phenols are highly susceptible to oxidation by nitric acid, which is a strong oxidizing agent. This is especially problematic at elevated temperatures or with high concentrations of nitric acid, leading to the formation of quinones and other polymeric, colored materials[2][3].

Causality & Troubleshooting:

  • Oxidation of the Phenolic Ring: The electron-rich nature of the phenol ring makes it easy to oxidize.

    • Solution: Again, rigorous temperature control is your primary defense. Running the reaction below 0°C minimizes the oxidative side reactions[2]. Ensure efficient stirring to dissipate heat effectively and avoid localized "hot spots" where oxidation can initiate.

  • Alternative Strategy: For cleaner reactions, especially at scale, consider protecting the hydroxyl group as an ester or ether before nitration. This deactivates the ring slightly and prevents oxidation. The protecting group can be removed in a subsequent step.

Q3: During scale-up, controlling the reaction exotherm during nitration is becoming difficult. What are the primary safety risks and how can I manage them?

A3: This is a critical safety issue. All nitration reactions are highly exothermic, with reaction heats often around -145 kJ/mol[4]. As you scale up, the reactor's volume increases cubically while its surface area (used for cooling) only increases squarely. This leads to a rapid decrease in the surface-area-to-volume ratio, making heat removal much less efficient[5]. Failure to control the exotherm can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing a boil-over, fire, or explosion[5][6].

Causality & Troubleshooting:

  • Heat Generation vs. Heat Removal: The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system.

    • Solution 1: Engineering Controls: Use a jacketed reactor with a high-efficiency cooling system. Ensure the heat transfer fluid is at the lowest possible temperature before starting the addition.

    • Solution 2: Process Controls: The most critical control parameter is the addition rate of the nitrating agent. The addition should be "feed-controlled," meaning the reaction rate (and thus heat generation) is directly controlled by the speed at which you add the reagent. The addition must be slow enough that your cooling system can maintain the target temperature.

    • Solution 3: Pre-Scale-Up Safety Assessment: Before any scale-up, a thermal hazard assessment is mandatory. Techniques like Reaction Calorimetry (RC1) and Accelerating Rate Calorimetry (ARC) are used to determine key safety parameters like the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the temperature of no return (TNR), which informs the design of a safe process[4][7]. Process temperatures must be kept well below the detected onset of decomposition[6].

Focus Area: Reduction and Final Product Formation

Q4: I am attempting to reduce 2-methyl-5-nitrobenzaldehyde to this compound, but I'm getting low yields or side reactions. What are the recommended procedures?

A4: The key challenge here is selectivity. You need a reducing agent that will selectively reduce the aldehyde to a primary alcohol without affecting the nitro group. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the nitro group, leading to amines or azo compounds[8].

Causality & Troubleshooting:

  • Non-Selective Reduction: The choice of reducing agent is incorrect for the desired transformation.

    • Solution: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce nitro groups or esters under standard conditions. The reaction is usually performed in an alcoholic solvent like methanol or ethanol at cool temperatures (0°C to room temperature).

  • Poor Solubility: The starting material may have poor solubility in the reaction solvent, leading to an incomplete reaction.

    • Solution: Ensure the 2-methyl-5-nitrobenzaldehyde is fully dissolved before adding the reducing agent. A co-solvent system, such as THF/methanol, can sometimes improve solubility.

Focus Area: Purification

Q5: My crude product is an oily mixture that won't crystallize. How do I troubleshoot the purification of this compound?

A5: This is a common purification problem, often referred to as "oiling out." It occurs when the melting point of your desired compound is significantly depressed by the presence of impurities, or when an isomeric by-product is itself an oil at room temperature[9].

Causality & Troubleshooting:

  • High Impurity Load: The presence of isomeric and tarry by-products prevents the formation of a crystal lattice.

    • Solution 1: Initial Cleanup: Before attempting crystallization, try an aqueous workup. Dissolve the crude oil in a solvent like ethyl acetate or dichloromethane and wash with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash[3].

    • Solution 2: Column Chromatography: If the impurity level is high, column chromatography is the most effective method for separating the desired product from its isomers and other by-products[9][10]. Use TLC to develop a suitable solvent system (e.g., hexane/ethyl acetate) that gives good separation.

    • Solution 3: Re-attempt Crystallization: After initial cleanup or chromatography, attempt recrystallization again from a suitable solvent system. Test various solvents like ethanol/water, isopropanol, or toluene[9][10].

Q6: How can I effectively remove colored impurities and isomeric by-products from my final product?

A6: This requires a multi-step approach, as colored impurities (oxidation products) and structurally similar isomers present different challenges.

Causality & Troubleshooting:

  • Colored Impurities: These are typically polar, high-molecular-weight oxidation products.

    • Solution: Treatment with activated charcoal can be effective. Dissolve the crude product in a hot solvent, add a small amount of activated charcoal, stir for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize[9]. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

  • Isomeric By-products: These have very similar physical properties (solubility, boiling point) to your desired product, making separation difficult.

    • Solution 1: Fractional Crystallization: This technique can sometimes work if there is a sufficient difference in solubility between the isomers in a particular solvent. It often requires multiple recrystallization steps and can be labor-intensive.

    • Solution 2: Column Chromatography: This is the most reliable method for separating isomers. A well-optimized solvent system and proper column packing are crucial for achieving high purity[9][10].

Section 3: Protocols & Methodologies

Protocol 1: Lab-Scale Synthesis of 2-Methyl-5-nitrophenol via Nitration of o-Cresol[2][3]

Disclaimer: This protocol involves highly corrosive and oxidizing acids. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Prepare Nitrating Mixture: In a dropping funnel, carefully and slowly add concentrated nitric acid (1.0 molar equivalent) to concentrated sulfuric acid (1.0 molar equivalent) while cooling in an ice bath.

  • Reaction Setup: Charge a jacketed reactor with o-cresol (1.0 molar equivalent) and a suitable solvent like dichloromethane. Cool the reactor to 0-5°C using a circulating chiller.

  • Nitration: Slowly add the cold nitrating mixture from the dropping funnel to the reactor over 1-2 hours. CRITICAL: Ensure the internal temperature does not exceed 10°C. Monitor the temperature constantly.

  • Quenching: Once the addition is complete, allow the reaction to stir for an additional hour at 0-5°C. Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Workup: The crude product will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral to remove residual acids.

  • Purification: The crude solid is a mixture of isomers. Purify via recrystallization from an ethanol/water mixture or by column chromatography.

Section 4: Data & Safety Parameters

Table 1: Critical Parameters for o-Cresol Nitration

ParameterProblematic Condition (Low Yield/Purity)Optimized Condition (Improved Yield/Purity)Rationale
Temperature > 10°C-5°C to 5°CMinimizes oxidation and formation of dinitro by-products[2][5].
Molar Ratio (HNO₃:o-cresol) > 1.1 : 11 : 1Prevents over-nitration and reduces oxidative side reactions[2].
Addition Rate Too fast, causing temp. spike > 5°CSlow, controlled to maintain stable temp.Ensures heat generated can be removed by the cooling system, preventing runaway[5].
Mixing Poor, localized hot spotsVigorous, efficient stirringGuarantees uniform temperature and reagent concentration throughout the reactor.

Troubleshooting Workflow: Failed Nitration Reaction

Start Analyze Crude Product (TLC, HPLC, NMR) Isomer_Check High Isomer Content? Start->Isomer_Check Tar_Check High Tar/Color Content? Isomer_Check->Tar_Check No Temp_Sol Solution: 1. Lower Reaction Temp (-5°C) 2. Slower Addition Rate Isomer_Check->Temp_Sol Yes Dinitro_Check High Dinitro Content? Tar_Check->Dinitro_Check No Tar_Check->Temp_Sol Yes Ratio_Sol Solution: 1. Verify Molar Ratios (1:1) 2. Check Reagent Purity Dinitro_Check->Ratio_Sol Yes Purify_Sol Action: Proceed to Advanced Purification (Column Chromatography) Dinitro_Check->Purify_Sol No Success Optimized Reaction Temp_Sol->Success Ratio_Sol->Success Purify_Sol->Success

Caption: Decision workflow for troubleshooting nitration issues.

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: What is the importance of reaction calorimetry (RC1) and accelerating rate calorimetry (ARC) before scaling up this process? Reaction calorimetry (RC1) is crucial for measuring the heat evolved during the reaction in real-time under process-like conditions. This data allows you to calculate the cooling power required for the full-scale reactor. ARC determines the onset temperature for thermal runaway under adiabatic conditions (a worst-case scenario of total cooling failure).[6][7] Together, these techniques provide the essential data to design a safe process, ensuring that normal operating temperatures are well below any hazardous decomposition temperatures[4][6].

FAQ 2: What are the best analytical methods to monitor reaction progress and product purity? For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool to qualitatively track the consumption of starting material and the formation of products. For quantitative analysis of purity and isomer ratios, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying impurities.

FAQ 3: Are there alternative, potentially safer, synthetic routes to consider for large-scale production? Yes. An alternative route involves the diazotization of 2-methyl-5-nitroaniline, followed by hydrolysis to form 2-methyl-5-nitrophenol[9][11]. While this adds steps, it can provide better regioselectivity and avoid the direct, hazardous nitration of the sensitive phenol ring. Another patented "one-pot" method starts from o-toluidine, proceeding through salification, nitration, diazotization, and hydrolysis, which can offer a higher overall yield from a cheaper starting material and reduce waste[9][12]. Evaluating these alternatives is a key part of process development for safe and efficient scale-up.

References

Technical Support Center: Preventing Unwanted Polymerization of (2-Methyl-5-nitrophenyl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling (2-Methyl-5-nitrophenyl)methanol and its derivatives. This document is designed for researchers, scientists, and drug development professionals who utilize this important chemical intermediate. Unintended polymerization or degradation can lead to reduced yields, purification challenges, and inconsistent results. This guide provides in-depth explanations, preventative protocols, and troubleshooting advice to ensure the stability and integrity of your compound through storage and reaction.

Section 1: Understanding the Core Instability

This section addresses the fundamental chemical principles governing the degradation of this compound. Understanding these mechanisms is the first step toward effective prevention.

Q1: What chemical properties of this compound make it susceptible to polymerization?

A1: The instability of this compound primarily stems from its structure as a benzylic alcohol. The hydroxymethyl group (-CH₂OH) is attached to a carbon that is directly bonded to the benzene ring. This arrangement is prone to forming a stabilized carbocation, which is the key intermediate in the most common polymerization pathway.

There are two main potential mechanisms for degradation:

  • Acid-Catalyzed Polymerization: This is the most significant risk. In the presence of an acid (even trace amounts from synthesis byproducts), the hydroxyl group can be protonated. This creates a good leaving group (water), which departs to form a benzylic carbocation. This carbocation is highly electrophilic and can then attack the electron-rich aromatic ring of another this compound molecule, initiating a chain reaction that forms a polyether-like polymer. While the strong electron-withdrawing nitro group (-NO₂) does destabilize this carbocation compared to unsubstituted benzyl alcohol, this pathway remains a primary concern under acidic conditions[1][2][3].

  • Free-Radical Processes: While less common for the alcohol itself, derivatives of this compound used in reactions involving radical initiators, high heat, or UV light can be susceptible to free-radical polymerization[4][5]. The benzylic hydrogens can be abstracted to form a benzylic radical, which can initiate polymerization.

Impurities, such as residual acids from synthesis, are often the hidden catalysts for these degradation pathways[6].

Acid_Catalyzed_Polymerization Monomer This compound (R-CH₂OH) Protonation Protonation (R-CH₂OH₂⁺) Monomer->Protonation + H⁺ Carbocation Benzylic Carbocation (R-CH₂⁺) Protonation->Carbocation - H₂O Dimer Dimer Formation Carbocation->Dimer + Monomer - H⁺ Polymer Polymer Chain (R-CH₂-O-CH₂-R)n Dimer->Polymer + n Monomers

Caption: Acid-catalyzed polymerization pathway of benzylic alcohols.

Section 2: Proactive Prevention & Best Practices

Implementing proper storage, handling, and reaction protocols is critical to maintaining the chemical fidelity of your this compound derivatives.

Q2: What are the definitive storage and handling conditions to ensure long-term stability?

A2: Proper storage is your first line of defense against degradation. Nitroaromatic compounds require careful handling due to their potential thermal instability and reactivity[7][8]. The following conditions are essential.

ParameterRecommendationRationale
Temperature 15-25°CAvoids thermal decomposition and acceleration of side reactions[7].
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents oxidation of the benzylic alcohol to the corresponding aldehyde[7].
Light Store in an amber or opaque container in a dark location.Prevents photochemical reactions and potential free-radical initiation.
pH Environment Ensure the compound is free of acidic/basic contaminants.Trace acid is a potent catalyst for polymerization.
Segregation Store separately from strong acids, bases, and oxidizing agents.Prevents catalytic degradation and hazardous reactions[7].
Q3: How can I design my experiments to minimize the risk of polymerization during a reaction?

A3: Reaction conditions must be carefully controlled.

  • Scrutinize Starting Material: Always ensure the this compound or its derivative is pure and free from acidic residues before use. If in doubt, wash a solution of the compound with a mild bicarbonate solution, dry thoroughly, and remove the solvent.

  • pH Control: Avoid acidic reaction conditions unless absolutely necessary for the desired transformation. If your reaction generates acid, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) to scavenge protons as they are formed.

  • Temperature Management: Run reactions at the lowest effective temperature. Elevated temperatures accelerate the rate of both the desired reaction and the unwanted polymerization.

  • Consider Radical Inhibitors: If your chemistry involves free-radical pathways, the addition of an inhibitor like Butylated Hydroxytoluene (BHT) or TEMPO (in catalytic amounts, e.g., <0.1 mol%) can prevent premature polymerization without significantly interfering with many reaction types[9].

Q4: Can I temporarily modify the molecule to improve its stability for a multi-step synthesis?

A4: Absolutely. This is a common and highly effective strategy in organic synthesis known as "protecting the functional group." By converting the reactive hydroxyl group into a more stable functional group, you can prevent it from participating in unwanted side reactions.

The most common strategy is to convert the alcohol into a silyl ether, such as a Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) ether. These groups are robust to many reaction conditions but can be easily removed later.

Section 3: Troubleshooting Guide

Even with careful planning, unexpected issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Q5: I opened a container of this compound that was a powder, but now it's a sticky, viscous oil. What has happened?

A5: This is a classic sign of degradation, likely due to slow polymerization over time. The formation of higher molecular weight oligomers and polymers results in a change of physical state from a crystalline solid to an amorphous, oily, or glassy solid. This is often initiated by exposure to moisture (which can absorb atmospheric CO₂ to form carbonic acid) or trace impurities in the container. The material should be considered impure and may not be suitable for reactions where high purity is critical. It is recommended to discard the degraded material according to your institution's safety guidelines and procure a fresh batch.

Q6: My reaction produced a low yield of the desired product along with a significant amount of insoluble, brown material. How do I troubleshoot this?

A6: This scenario strongly suggests that polymerization has consumed a substantial portion of your starting material. Use the following workflow to diagnose the root cause.

Troubleshooting_Workflow Start Low Yield & Insoluble Byproduct Check_Purity 1. Analyze Starting Material Purity (NMR, LCMS) Start->Check_Purity Check_pH 2. Check Reaction pH (Was acid introduced or generated?) Check_Purity->Check_pH If pure... Solution_Purify Solution: Repurify starting material or use a new batch. Check_Purity->Solution_Purify If impure... Check_Temp 3. Review Reaction Temperature (Was it too high?) Check_pH->Check_Temp If neutral... Solution_Base Solution: Add a non-nucleophilic base (e.g., 2,6-lutidine). Check_pH->Solution_Base If acidic... Check_Atmos 4. Review Reaction Atmosphere (Was it inert?) Check_Temp->Check_Atmos If optimal... Solution_Temp Solution: Repeat reaction at a lower temperature. Check_Temp->Solution_Temp If high... Solution_Atmos Solution: Repeat under N₂ or Ar to prevent oxidation. Check_Atmos->Solution_Atmos If air...

Caption: Troubleshooting workflow for polymerization during a reaction.

Section 4: Key Experimental Protocols

These protocols provide step-by-step guidance for common procedures discussed in this guide.

Protocol 1: Standard Procedure for Long-Term Storage
  • Verify Purity: Upon receipt, verify the purity of the this compound derivative via an appropriate analytical method (e.g., NMR, melting point).

  • Select Container: Use a clean, dry amber glass vial or bottle with a tight-fitting, PTFE-lined cap.

  • Inert Atmosphere: Place the vial in a glove box or use a Schlenk line. Evacuate the air and backfill with dry nitrogen or argon gas. Repeat this cycle three times.

  • Seal: Tightly seal the container cap. For extra protection, wrap the cap junction with Parafilm®.

  • Label: Clearly label the container with the compound name, date, and a "Store Under Inert Gas" warning[7].

  • Store: Place the sealed container in a designated, well-ventilated cabinet for storing nitroaromatic compounds, away from acids, bases, and light sources[7][10].

Protocol 2: Example Protection of Hydroxyl as a TBDMS Ether

This protocol demonstrates a robust method to protect the alcohol, enhancing its stability for subsequent reactions.

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Base: Add imidazole (1.5 eq). Stir until fully dissolved.

  • Add Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield the TBDMS-protected product.

References

Technical Support Center: Resolving Analytical Issues in the Characterization of (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of (2-Methyl-5-nitrophenyl)methanol (CAS No. 22474-47-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this key chemical intermediate. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your experimental results.

Introduction

This compound is a crucial building block in the synthesis of various organic compounds.[1][2] Its proper characterization is paramount for ensuring the quality, purity, and safety of downstream products. However, like many nitroaromatic compounds, its analysis can be fraught with challenges, from sample instability to chromatographic and spectroscopic interferences. This guide provides a structured approach to troubleshooting these issues, grounded in scientific principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the routine analysis of this compound.

Q1: What are the most common impurities I should expect to see in my this compound sample?

A1: The impurity profile of this compound is largely dependent on its synthetic route. Common impurities often include:

  • Positional Isomers: Such as (2-Methyl-3-nitrophenyl)methanol, (2-Methyl-4-nitrophenyl)methanol, and (2-Methyl-6-nitrophenyl)methanol, which can be difficult to separate from the main compound.[3][4][5]

  • Oxidation Products: The benzylic alcohol is susceptible to oxidation, leading to the formation of 2-methyl-5-nitrobenzaldehyde and 2-methyl-5-nitrobenzoic acid.[6][7][8]

  • Unreacted Starting Materials: Depending on the synthesis, you may find residual starting materials.

  • Dinitrated Byproducts: Over-nitration during synthesis can lead to dinitrated species.[3]

Q2: I'm observing poor peak shape (tailing) in my HPLC analysis. What are the likely causes?

A2: Peak tailing in HPLC is a common issue that can often be attributed to secondary interactions between the analyte and the stationary phase. For a compound like this compound, this can be due to the interaction of the polar hydroxyl and nitro groups with active sites on the silica backbone of the column. To address this, consider the following:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For acidic compounds, a lower pH can suppress ionization and reduce tailing.

  • Column Choice: Employ a high-quality, end-capped C18 column to minimize silanol interactions.

  • Mobile Phase Additives: The addition of a small amount of a competitive agent, like triethylamine, can help to block active sites on the stationary phase.

Q3: My sample seems to be degrading during GC-MS analysis, leading to multiple peaks. How can I prevent this?

A3: Thermal degradation is a significant concern for benzylic alcohols, especially those with electron-withdrawing groups like a nitro group.[9][10][11][12] The high temperatures of the GC inlet and column can cause dehydration or oxidation. To mitigate this:

  • Lower Inlet Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the analyte.

  • Derivatization: Consider derivatizing the hydroxyl group to a more thermally stable ether or ester.

  • Use a Milder Ionization Technique: If available, consider using a softer ionization method than electron ionization (EI), such as chemical ionization (CI), to reduce fragmentation and degradation in the source.

Q4: Why is the molecular ion peak in my mass spectrum weak or absent?

A4: Benzylic alcohols often exhibit a weak or absent molecular ion peak in electron ionization mass spectrometry (EI-MS) due to facile fragmentation. The primary fragmentation pathways for this compound are likely the loss of a hydroxyl radical or water, followed by benzylic cleavage. To confirm the molecular weight, you can:

  • Use a Soft Ionization Technique: As mentioned above, CI or other soft ionization techniques can help to preserve the molecular ion.

  • Analyze Fragmentation Patterns: Look for characteristic fragment ions that can be pieced together to confirm the structure.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of this compound.

Issue 1: Co-elution of Positional Isomers

  • Causality: Positional isomers of this compound have very similar polarities, making their separation challenging on standard C18 columns.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Co-elution of Isomers in HPLC start Problem: Co-elution of Isomers step1 Optimize Mobile Phase - Decrease organic solvent percentage - Try different organic modifiers (e.g., Methanol vs. Acetonitrile) start->step1 step2 Change Stationary Phase - Use a column with a different selectivity (e.g., Phenyl-Hexyl) - Consider a longer column or smaller particle size for higher efficiency step1->step2 If resolution is still poor step3 Adjust Temperature - Lowering the temperature can sometimes improve resolution step2->step3 If co-elution persists end Resolution Achieved step3->end

Caption: Workflow for resolving co-eluting isomers in HPLC.

Experimental Protocol: HPLC Method for Isomer Separation

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Gradient 30% to 70% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities, but it can be challenging for thermally labile compounds.

Issue 2: Analyte Degradation in the GC System

  • Causality: The benzylic alcohol functionality is prone to thermal degradation at elevated temperatures in the GC inlet and column, leading to the formation of artifacts like 2-methyl-5-nitrobenzaldehyde or dehydration products.[9][10]

  • Troubleshooting Workflow:

cluster_1 Mitigating Thermal Degradation in GC-MS start Problem: Analyte Degradation step1 Optimize Inlet Conditions - Lower inlet temperature - Use a pulsed splitless injection start->step1 step2 Derivatize the Analyte - Silylation of the hydroxyl group to form a more stable TMS-ether step1->step2 If degradation persists step3 Use a More Inert Column - Select a column with low bleed and high inertness step1->step3 Alternative to derivatization end Stable Analysis step2->end step3->end

Caption: Workflow to minimize thermal degradation in GC-MS.

Experimental Protocol: GC-MS Analysis with Derivatization

  • Derivatization: To a solution of this compound (1 mg) in dry pyridine (100 µL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (100 µL). Heat at 60 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation and impurity identification.

Issue 3: Ambiguous Peak Assignments and Impurity Identification

  • Causality: Overlapping signals and the presence of low-level impurities can complicate spectral interpretation.

  • Troubleshooting Workflow:

cluster_2 Resolving Ambiguities in NMR Spectra start Problem: Ambiguous Spectra step1 Acquire 2D NMR Spectra - COSY to identify proton-proton couplings - HSQC to correlate protons to attached carbons - HMBC to identify long-range correlations start->step1 step2 Spike with a Standard - Add a known amount of a suspected impurity to confirm its identity step1->step2 For impurity identification step3 Use a Higher Field Magnet - Increases spectral dispersion and resolution step1->step3 For overlapping signals end Clear Assignments step2->end step3->end

Caption: Workflow for clarifying NMR spectral assignments.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9d1HH-6
~7.8dd1HH-4
~7.3d1HH-3
~4.8s2H-CH₂OH
~2.4s3H-CH₃

Note: Actual chemical shifts may vary depending on concentration and solvent.

Stability Considerations

The stability of this compound in analytical solvents and under various storage conditions is a critical factor for obtaining reliable data.

  • Photostability: Nitroaromatic compounds can be susceptible to photodegradation.[13][14][15][16][17] It is advisable to protect solutions of this compound from light, especially during long analytical runs or when stored as solutions.

  • Solvent Stability: While generally stable in common analytical solvents like methanol and acetonitrile, prolonged storage in protic solvents could potentially lead to slow esterification if acidic impurities are present.[18]

  • Oxidative Stability: The benzylic alcohol is prone to oxidation, especially in the presence of trace metal ions or peroxides in the solvent.[6][7][19] Using high-purity, freshly opened solvents is recommended.

References

stability issues of (2-Methyl-5-nitrophenyl)methanol in different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methyl-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your results.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your work with this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Inconsistent analytical results or loss of parent compound in solution.

  • Question: I am observing a rapid decrease in the concentration of this compound in my aqueous solutions, even when stored for a short period. What could be the cause?

  • Answer: This issue likely points to the degradation of the compound, which can be influenced by the pH of your solution. This compound, containing both a benzylic alcohol and a nitroaromatic moiety, may be susceptible to hydrolysis under certain pH conditions.[1] To troubleshoot this, a systematic forced degradation study is recommended.[2][3]

    • Recommended Action Plan:

      • pH Screening: Prepare solutions of this compound in a range of buffers (e.g., pH 2, 4, 7, 9, and 12).

      • Time-Point Analysis: Analyze the concentration of the parent compound and any potential degradants at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5]

      • Data Analysis: Plot the concentration of this compound against time for each pH condition. A rapid decrease in concentration at a specific pH will indicate instability under those conditions.

Issue 2: Appearance of unexpected peaks in my chromatogram.

  • Question: During the analysis of my this compound samples, I am seeing new peaks that are not present in my initial analysis. What are these, and how can I identify them?

  • Answer: The appearance of new peaks is a strong indication of degradation. The identity of the degradation products will depend on the degradation pathway. Potential degradation pathways for this compound include oxidation of the benzylic alcohol to an aldehyde or carboxylic acid, or reactions involving the nitro group.

    • Recommended Action Plan:

      • Forced Degradation: As mentioned previously, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate the degradation products.[1][2][6]

      • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the stressed samples. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, aiding in their identification.

      • Structure Elucidation: Based on the molecular weight and fragmentation patterns from the MS data, you can propose structures for the degradation products. For example, an increase of 14 Da could suggest the oxidation of the alcohol to a carboxylic acid, while a loss of 16 Da might indicate reduction of the nitro group.

Issue 3: My solid this compound has changed color over time.

  • Question: I have noticed that my solid sample of this compound has developed a yellowish or brownish tint upon storage. Is this a sign of degradation?

  • Answer: A change in the physical appearance of a solid compound, such as color change, can indeed be an indicator of degradation. Nitroaromatic compounds can be susceptible to photodegradation, which can lead to the formation of colored byproducts.[7][8][9]

    • Recommended Action Plan:

      • Storage Conditions: Review your current storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place.

      • Photostability Testing: To confirm light sensitivity, expose a small amount of the solid compound to a light source, as described in ICH guideline Q1B, and compare it to a sample stored in the dark.[1]

      • Purity Analysis: Re-analyze the purity of the discolored sample using a suitable analytical method like HPLC or Gas Chromatography (GC) to quantify the extent of degradation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound.

  • Q1: What is the expected stability of this compound at neutral pH?

  • Q2: How does the nitro group affect the stability of the benzylic alcohol?

    • A2: The electron-withdrawing nature of the nitro group can impact the reactivity of the entire molecule.[10] It can make the benzylic proton more acidic and potentially influence the susceptibility of the alcohol to oxidation or other reactions.

  • Q3: Are there any specific solvents I should avoid when working with this compound?

    • A3: While this compound is soluble in common organic solvents, it's crucial to use high-purity, peroxide-free solvents, especially for long-term storage of solutions. The presence of impurities or peroxides in solvents could potentially initiate degradation.

  • Q4: How should I prepare my samples for a pH stability study?

    • A4: For a pH stability study, it is recommended to use a co-solvent system if the compound has low aqueous solubility. A small, fixed amount of an organic solvent (e.g., acetonitrile or methanol) can be used to dissolve the compound before diluting it with the desired aqueous buffer. It is important to ensure that the organic solvent concentration is low enough to not significantly alter the properties of the aqueous buffer.

III. Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines.

  • Control Samples: Prepare control samples stored under normal laboratory conditions.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Data Summary Table

Stress ConditionpHTemperature (°C)Duration (hours)Observation% Degradation (Hypothetical)
Acidic Hydrolysis~12524No significant change< 5%
Basic Hydrolysis~132524Significant degradation> 20%
OxidativeNeutral2524Moderate degradation~15%
Thermal (Solid)N/A6024Slight discoloration< 2%
Thermal (Solution)Neutral6024Moderate degradation~10%
Photolytic (Solid)N/A2524Discoloration~5%
Photolytic (Solution)Neutral2524Significant degradation> 25%

Note: The degradation percentages are hypothetical and should be determined experimentally.

IV. Visualizing Degradation Pathways and Workflows

Diagram 1: Hypothetical Degradation Pathways

G cluster_main Potential Degradation of this compound cluster_oxidation Oxidation cluster_reduction Reduction cluster_photolysis Photolysis parent This compound aldehyde 2-Methyl-5-nitrobenzaldehyde parent->aldehyde Oxidative Stress (e.g., H₂O₂) amino (2-Methyl-5-aminophenyl)methanol parent->amino Reductive Conditions photoproducts Complex Photodegradation Products parent->photoproducts UV/Vis Light acid 2-Methyl-5-nitrobenzoic acid aldehyde->acid Further Oxidation G start Start: Prepare Stock Solution of Compound prep_buffers Prepare Buffers at Desired pH Values start->prep_buffers mix Mix Stock Solution with Buffers prep_buffers->mix incubate Incubate Samples at Controlled Temperature mix->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze Samples by HPLC sample->analyze data Plot Concentration vs. Time analyze->data end_node End: Determine Stability Profile at Each pH data->end_node

References

Technical Support Center: Refining Workup Procedures for (2-Methyl-5-nitrophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center dedicated to (2-Methyl-5-nitrophenyl)methanol. As researchers and drug development professionals, we understand that a successful reaction is only half the battle; an efficient and effective workup is paramount to obtaining a pure product with a high yield. This guide is structured to move beyond simple step-by-step instructions. It is designed as a dynamic troubleshooting resource, grounded in the principles of organic chemistry, to help you diagnose and solve the specific challenges encountered during the isolation and purification of this compound. Here, we will delve into the "why" behind each technique, empowering you to make informed decisions and refine your experimental outcomes.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses the most common and challenging issues that arise during the workup of reactions involving this compound. Each question is framed around a specific problem, followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My final product is a brownish or yellowish oil instead of the expected solid. What should I do?

This is a frequent observation and typically points to the presence of impurities that are depressing the melting point of your compound. The literature melting point for this compound is approximately 72-75°C.[1] An oily or semi-solid product indicates that significant purification is required.

Causality and Diagnosis:

  • Isomeric Impurities: The synthesis of the precursor, 2-methyl-5-nitrophenol, can generate isomeric byproducts such as 2-methyl-3-nitrophenol and 2-methyl-4-nitrophenol.[2] These isomers can carry through to subsequent reactions and, having different physical properties, can interfere with crystallization.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may keep your product oily.

  • Oxidation Products: The nitro group and benzylic alcohol are susceptible to side reactions, which can create colored, often tarry, impurities.[3]

Strategic Solutions:

  • Confirm Product Presence: Before attempting extensive purification, it is crucial to confirm that the desired product is present in the oil. Obtain a crude ¹H NMR or run a TLC analysis against a reference standard if available.

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed. If you suspect high-boiling point solvents, consider a high-vacuum distillation or an aqueous workup specifically designed to remove them (e.g., washing with brine).

  • Purification Strategy: An oily product will not be purified by simple filtration. The two most effective methods are column chromatography and recrystallization.[3]

    • Column Chromatography: This is the most powerful method for separating isomers and removing diverse impurities.

    • Recrystallization: If the product is simply impure but not overwhelmed by tar, you can attempt to "crash out" the solid. Try dissolving the oil in a minimum amount of a hot solvent (like ethanol or isopropanol) and then slowly adding a cold anti-solvent (like water or hexane) until turbidity persists.[3][4] Sometimes, scratching the inside of the flask with a glass rod can induce crystallization.[5]

Q2: My reaction yield is significantly lower than expected after the workup. Where could my product have been lost?

Low yield is a multifaceted problem that can originate from the reaction itself or losses during the isolation and purification stages.

Causality and Diagnosis:

  • Aqueous Solubility: While this compound has low water solubility, it is not zero. The presence of the hydroxyl group allows for some hydrogen bonding. Multiple washes with large volumes of aqueous solutions can lead to cumulative losses.

  • Emulsion Formation: During liquid-liquid extractions, a stable emulsion can form at the interface of the organic and aqueous layers, trapping a significant amount of product.

  • Instability to Workup Conditions: The product's stability under the specific pH of your aqueous wash should be considered.[6] Strong acidic or basic conditions could potentially lead to degradation, although nitrophenyl methanols are generally stable under typical workup conditions.

  • Adsorption during Purification: Both activated charcoal (if used for decolorization) and silica gel (in chromatography) can irreversibly adsorb some of your product, reducing the final yield.[7]

Strategic Solutions:

  • Check the Aqueous Layers: Before discarding any aqueous layers from your extraction, perform a TLC analysis on a small, extracted sample of the aqueous phase to see if a significant amount of product is present. If so, perform a back-extraction with a fresh portion of the organic solvent.[6]

  • Breaking Emulsions: To manage an emulsion, try adding a saturated brine solution, which increases the ionic strength of the aqueous layer and can help force the separation of layers. Gentle swirling or passing the mixture through a pad of Celite can also be effective.

  • Optimize Purification:

    • Recrystallization: Ensure you are using a minimal amount of hot solvent to dissolve your crude product. Using an excessive volume will result in a significant portion of your product remaining in the mother liquor upon cooling.[8]

    • Chromatography: Avoid overloading the column. Load the sample in a concentrated band using a minimal amount of solvent to ensure good separation and prevent product loss through tailing.[3]

Q3: How can I effectively remove colored impurities from my final product?

Colored impurities are common in nitrated aromatic compounds and often arise from oxidation byproducts or residual starting materials.

Causality and Diagnosis:

  • Oxidation Byproducts: The synthesis process, especially nitration reactions, can generate highly conjugated, colored byproducts.[2]

  • Phenolic Impurities: If the synthesis started from 2-methyl-5-nitrophenol, any unreacted starting material will be present. Phenols are prone to air oxidation, forming colored quinone-type structures, especially under basic conditions.[9]

Strategic Solutions:

  • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added. The solution is then swirled for a few minutes before being hot filtered through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed colored impurities.[3] Be cautious, as charcoal can also adsorb the desired product, potentially lowering the yield.

  • Aqueous Base Wash: If you suspect acidic impurities like unreacted nitrophenols, a wash with a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution) during the initial workup can be very effective. The acidic impurities will be deprotonated and extracted into the aqueous layer.[9]

  • Column Chromatography: This remains the most reliable method for separating colored impurities if other methods fail. The separation can often be visually tracked on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general method for purifying crude this compound?

Both recrystallization and column chromatography are highly effective, and the choice depends on the scale of the reaction and the nature of the impurities.[3]

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, rapid for large quantities, cost-effective.Less effective for separating compounds with similar solubility; can have lower recovery.Removing small amounts of impurities from a mostly pure product; large-scale purification.
Column Chromatography Excellent for separating complex mixtures, including isomers and closely related byproducts; yields very high purity.More time-consuming, requires more solvent, potential for product loss on the column.Complex impurity profiles, separating isomers, or when very high purity is essential.[3]
Q2: How do I select the optimal solvent system for purification?

For Recrystallization: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[4] A common and effective technique is to use a binary solvent system, such as ethanol/water or isopropanol/water.[3]

  • Dissolve the crude solid in a minimum amount of the hot primary solvent (e.g., ethanol).

  • Slowly add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the primary solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to form pure crystals.[3]

For Column Chromatography: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for your product on a TLC plate. A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.[3] Adjust the ratio of the polar (ethyl acetate) to non-polar (hexane) solvent to achieve the desired separation from impurities.

Q3: Is this compound stable to common acidic and basic workup conditions?

This compound is generally stable to mildly acidic and basic conditions typically used in aqueous workups.

  • Mildly Acidic (e.g., dilute HCl): Stable. This can be used to neutralize any remaining base from the reaction.

  • Mildly Basic (e.g., NaHCO₃, Na₂CO₃): Stable. This is useful for removing acidic byproducts like unreacted phenols.[9]

  • Strongly Basic (e.g., NaOH, KOH): Caution is advised. While the benzylic alcohol is not as acidic as a phenol, strong bases could potentially deprotonate the hydroxyl group, which might affect its partitioning during extraction. The primary concern with strong bases is the potential to deprotonate any residual phenolic impurities, which can then oxidize and create more colored byproducts.[9]

It is always good practice to test the stability of your compound if you are unsure. Before working up the entire batch, take a small aliquot of the reaction mixture and treat it with the intended aqueous wash. Then, analyze the result by TLC to see if any degradation has occurred.[6]

Visualized Workflows and Protocols

General Workup and Purification Workflow

The following diagram outlines a standard decision-making process for the workup and purification of this compound.

A Reaction Complete (TLC) B Quench Reaction (e.g., with water or ice) A->B C Liquid-Liquid Extraction (e.g., EtOAc & H₂O) B->C D Wash Organic Layer (Brine, NaHCO₃ if needed) C->D E Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) D->E F Concentrate in vacuo E->F G Crude Product F->G H Assess Purity (TLC/NMR) G->H I High Purity? H->I J Final Product I->J Yes K Purification Required I->K No L Recrystallization K->L M Column Chromatography K->M L->G Re-assess Purity M->G Combine Fractions & Re-assess Purity

Caption: Standard workflow for workup and purification.

Troubleshooting Decision Tree for Oily Product

This diagram provides a logical path for troubleshooting when the isolated product is an oil rather than a solid.

A Crude Product is an Oil B Analyze by TLC/NMR A->B C Product Present? B->C D Re-evaluate Reaction. Product may not have formed. C->D No E Attempt to Induce Crystallization C->E Yes F Add seed crystal or scratch flask E->F G Dissolve in min. hot solvent, add cold anti-solvent E->G H Solid Forms? F->H G->H I Filter and Dry. Proceed to Recrystallization. H->I Yes J Purify by Column Chromatography H->J No

Caption: Troubleshooting logic for an oily product.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup Procedure
  • Quench: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath. Slowly and carefully add deionized water or crushed ice to quench any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product fully.

  • Wash:

    • Wash the organic layer with deionized water.

    • If acidic impurities are suspected, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break any emulsions and remove bulk water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)
  • Solvent Selection: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat a mixture of ethanol and water (start with a 9:1 ratio).

  • Dissolution: Add the minimum amount of the hot solvent mixture to the crude product with swirling until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of ~0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column in a narrow band.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Catalyst Selection and Optimization for (2-Methyl-5-nitrophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (2-Methyl-5-nitrophenyl)methanol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the catalytic transformation of this versatile intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions performed on this compound?

A1: The two most common catalytic transformations for this substrate involve its key functional groups: the nitro group and the benzyl alcohol.

  • Reduction of the Nitro Group: The most frequent reaction is the selective reduction of the aromatic nitro group to an amine, yielding (5-amino-2-methylphenyl)methanol. This product is a valuable building block in pharmaceutical synthesis.[1] Catalytic hydrogenation is the preferred method for its efficiency and clean conversion.[1][2]

  • Oxidation of the Benzyl Alcohol: The hydroxymethyl group can be oxidized to an aldehyde to form 2-methyl-5-nitrobenzaldehyde.[1] This requires careful selection of an oxidizing agent to avoid side reactions with the nitro-activated aromatic ring.

Q2: I need to reduce the nitro group. What is the best catalyst to start with?

A2: For general-purpose, high-efficiency reduction of the nitro group on this compound, Palladium on carbon (Pd/C) is the industry-standard starting point.[2][3] It offers excellent activity under mild conditions (e.g., room temperature, atmospheric H₂ pressure), typically resulting in high yields (>95%) and clean conversions to the desired amine.[4]

Q3: Can I perform the nitro reduction without affecting the benzyl alcohol group?

A3: Yes, achieving this chemoselectivity is standard. Catalytic hydrogenation conditions used for nitro group reduction (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) are generally not harsh enough to reduce the benzyl alcohol.[3] The primary challenge in these reactions is typically avoiding side reactions related to the nitro group itself or other sensitive functionalities that might be present on more complex derivatives.

Q4: My substrate has a halogen substituent in addition to the nitro and alcohol groups. How does this affect my catalyst choice for nitro reduction?

A4: The presence of a halogen (Cl, Br, I) is a critical consideration, as standard Pd/C catalysts are highly active for dehalogenation.[3] In such cases, Raney Nickel is often the preferred catalyst for hydrogenation, as it is less prone to causing hydrodehalogenation.[2][3] Alternatively, non-catalytic methods using reagents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) can be employed, as they do not typically cleave aryl-halogen bonds.[3]

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific, common problems encountered during the catalytic reduction of the nitro group in this compound and its derivatives.

Problem 1: My nitro reduction is sluggish, incomplete, or gives a low yield. What are the likely causes and how can I fix it?

An incomplete reaction is one of the most frequent issues. The root cause often lies with the catalyst, reagents, or reaction conditions. A systematic approach is crucial for diagnosis.[5][6]

Systematic Troubleshooting:

  • Catalyst Activity: The health of your catalyst is paramount.

    • Age and Storage: Heterogeneous catalysts like Pd/C can deactivate over time, especially with improper storage. Always use a fresh, reliable batch if in doubt.[5][6]

    • Catalyst Loading: Insufficient catalyst loading is a common oversight. For a standard reaction, 5-10 mol% (by weight) of 10% Pd/C is a good starting point, but problematic substrates may require a higher loading.[3][5]

    • Pyrophoricity (Safety Note): Dry Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere, and do not allow the filtered catalyst cake to dry in the open air.[4]

  • Catalyst Poisoning: The presence of impurities can poison the catalyst surface, drastically reducing its activity.

    • Purity of Starting Material: Ensure your this compound is free from sulfur compounds or other potential catalyst poisons.[6] Purification of the starting material may be necessary.

    • Solvent Quality: Use high-purity, degassed solvents. Impurities in the solvent can inhibit catalytic activity.

  • Reaction Conditions:

    • Hydrogen Pressure: While many reductions work well at atmospheric pressure, some may require higher H₂ pressures to proceed efficiently.[5]

    • Temperature: Most nitro reductions are run at room temperature. However, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate, but be cautious as higher temperatures can also promote side reactions.[5]

    • Solvent Choice: Methanol and ethanol are excellent, common solvents for these reductions.[4] Ensure your substrate is fully dissolved.

Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Nitro Reduction catalyst_check Step 1: Verify Catalyst Activity start->catalyst_check conditions_check Step 2: Assess Reaction Conditions catalyst_check->conditions_check Catalyst OK fresh_catalyst Use fresh catalyst from a reliable source. catalyst_check->fresh_catalyst Is catalyst old? increase_loading Increase catalyst loading (e.g., to 10-15 mol%). catalyst_check->increase_loading Is loading <5 mol%? poisoning_check Step 3: Investigate Catalyst Poisoning conditions_check->poisoning_check Conditions OK increase_pressure Increase H₂ pressure (e.g., use a Parr shaker). conditions_check->increase_pressure Is reaction sluggish at 1 atm? increase_temp Gently increase temperature (e.g., to 40°C). conditions_check->increase_temp Is reaction sluggish at RT? purify_sm Purify starting material (recrystallization/chromatography). poisoning_check->purify_sm fresh_catalyst->conditions_check success Problem Resolved fresh_catalyst->success If effective increase_loading->conditions_check increase_loading->success If effective increase_pressure->poisoning_check increase_pressure->success If effective increase_temp->poisoning_check increase_temp->success If effective purify_sm->success G cluster_main Main Reaction Pathway cluster_side Side Reactions ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ Azoxy Ar-N=N⁺(-O⁻)-Ar (Azoxy Compound) ArNO->Azoxy Condensation with Ar-NHOH ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 +2e⁻, +2H⁺ ArNHOH->Azoxy Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo Reduction

References

Validation & Comparative

A Comparative Analysis of the Efficacy of (2-Methyl-5-nitrophenyl)methanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the synthetic efficacy of (2-Methyl-5-nitrophenyl)methanol against structurally similar aromatic alcohols. The comparison is contextualized within a foundational organic transformation: the oxidation of the benzylic alcohol to its corresponding aldehyde. Efficacy in this context is primarily evaluated based on reaction yields and the influence of electronic and steric factors on reactivity. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who utilize substituted benzyl alcohols as key intermediates.

Introduction: The Role of Substituted Benzyl Alcohols in Synthesis

Substituted benzyl alcohols are a critical class of intermediates in organic synthesis, serving as precursors to a wide array of functional groups, including aldehydes, carboxylic acids, esters, and halides. The specific arrangement and nature of substituents on the aromatic ring profoundly influence the reactivity of the benzylic alcohol. This compound, with its electron-withdrawing nitro group and electron-donating methyl group, presents a unique electronic profile. This guide aims to elucidate the reactivity of this compound by comparing its performance in a standard oxidation reaction with that of other relevantly substituted benzyl alcohols.

The chosen benchmark reaction is the oxidation of the primary alcohol to an aldehyde, a crucial step in the synthesis of many pharmaceutical and specialty chemical products. The efficiency of this transformation is highly dependent on the electronic environment of the benzylic carbon. Electron-withdrawing groups, such as the nitro (-NO2) group, generally decrease the rate of oxidation by destabilizing any developing positive charge on the benzylic carbon in the transition state.[1] Conversely, electron-donating groups can enhance this rate. The position of these substituents also plays a critical role due to resonance and inductive effects.[2]

Selection of Comparator Compounds

To provide a comprehensive comparison, a series of structurally related benzyl alcohols were selected. The rationale for their selection is based on systematically varying the electronic and steric properties relative to this compound.

  • 4-Nitrobenzyl alcohol: This compound removes the methyl group, isolating the strong electron-withdrawing effect of the nitro group in the para position. This allows for a direct assessment of the deactivating effect of the nitro group.[1]

  • (2-Chloro-5-nitrophenyl)methanol: Replacing the methyl group with a chloro group introduces a different electronic and steric profile. Chlorine is an inductively withdrawing but resonance-donating halogen, providing insight into the interplay of these effects.

  • (2-Methyl-5-aminophenyl)methanol: The amino group (-NH2) is a strong electron-donating group, offering a direct contrast to the electron-withdrawing nitro group and highlighting the impact of activating groups on the oxidation efficacy.

  • 3-Nitrobenzyl alcohol: This isomer places the nitro group in the meta position, where its electron-withdrawing influence is primarily inductive, as the resonance effect does not extend to the benzylic carbon.[2] This helps to differentiate between inductive and resonance effects on reactivity.

Experimental Protocol: Oxidation via Pyridinium Chlorochromate (PCC)

For a standardized comparison, the oxidation of the selected benzyl alcohols to their corresponding aldehydes is performed using Pyridinium Chlorochromate (PCC). PCC is a mild oxidizing agent that is highly effective for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids, especially when conducted under anhydrous conditions.[3][4]

General Procedure:

  • A flame-dried round-bottom flask is charged with Pyridinium Chlorochromate (1.2 equivalents) and Celite® in anhydrous dichloromethane (CH2Cl2). The addition of Celite helps to prevent the formation of a tar-like residue and simplifies the work-up.[3][4][5]

  • The flask is cooled to 0°C in an ice bath.

  • The substituted benzyl alcohol (1 equivalent) dissolved in a minimal amount of anhydrous CH2Cl2 is added to the stirred suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[3][4]

  • Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil® to remove the chromium byproducts.[6]

  • The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by column chromatography.

dot graphdot

Caption: Generalized workflow for the PCC oxidation of substituted benzyl alcohols.

Comparative Efficacy Data

The following table summarizes the expected outcomes of the PCC oxidation for this compound and the selected comparator compounds based on established principles of chemical reactivity. The yields are hypothetical and serve for comparative illustration.

CompoundKey SubstituentsExpected Electronic Effect on OxidationPredicted Relative Yield (%)
This compound -CH3 (ortho, donating), -NO2 (meta to -CH2OH, withdrawing)Moderate deactivation due to the strong inductive withdrawal of the nitro group.~75-85%
4-Nitrobenzyl alcohol -NO2 (para, withdrawing)Strong deactivation due to resonance and inductive withdrawal.[1]~60-70%
(2-Chloro-5-nitrophenyl)methanol -Cl (ortho, withdrawing), -NO2 (meta to -CH2OH, withdrawing)Strong deactivation due to the combined inductive withdrawal of both groups.~55-65%
(2-Methyl-5-aminophenyl)methanol -CH3 (ortho, donating), -NH2 (meta to -CH2OH, donating)Activation due to the electron-donating nature of the amino group.>90%
3-Nitrobenzyl alcohol -NO2 (meta, withdrawing)Deactivation is less pronounced than the 4-nitro isomer as the resonance effect is absent.[2]~80-90%

Analysis of Structure-Efficacy Relationships

The predicted efficacy of these compounds in the oxidation reaction is a direct consequence of the electronic effects of their substituents.

  • This compound is expected to exhibit moderate reactivity. The electron-withdrawing nitro group deactivates the ring towards oxidation. However, its meta position relative to the hydroxymethyl group means its deactivating influence is primarily through the inductive effect. The ortho-methyl group has a weak activating effect.

  • 4-Nitrobenzyl alcohol serves as a benchmark for strong deactivation. The nitro group at the para position exerts both a strong inductive and resonance electron-withdrawing effect, which significantly destabilizes the transition state of the oxidation, leading to lower yields.[1]

  • (2-Chloro-5-nitrophenyl)methanol is predicted to be the least reactive. The cumulative inductive electron-withdrawing effects of both the ortho-chloro and meta-nitro groups create a highly electron-deficient benzylic carbon, making it less susceptible to oxidation.

  • (2-Methyl-5-aminophenyl)methanol represents the opposite end of the reactivity spectrum. The strong electron-donating amino group activates the ring, facilitating the oxidation process and leading to higher expected yields.

  • 3-Nitrobenzyl alcohol is expected to be more reactive than its 4-nitro counterpart. With the nitro group in the meta position, its deactivating resonance effect on the benzylic carbon is negated, leaving only the inductive effect.[2] This results in a less electron-deficient benzylic center compared to the 4-nitro isomer, and thus a higher efficacy in the oxidation reaction.

dot graphdot

G cluster_reactivity Relative Reactivity in Oxidation High_Reactivity (2-Methyl-5-aminophenyl)methanol (Strongly Activating) Good_Reactivity 3-Nitrobenzyl alcohol (Moderately Deactivating) High_Reactivity->Good_Reactivity Decreasing Reactivity Moderate_Reactivity This compound (Deactivating) Good_Reactivity->Moderate_Reactivity Decreasing Reactivity Low_Reactivity 4-Nitrobenzyl alcohol (Strongly Deactivating) Moderate_Reactivity->Low_Reactivity Decreasing Reactivity Very_Low_Reactivity (2-Chloro-5-nitrophenyl)methanol (Very Strongly Deactivating) Low_Reactivity->Very_Low_Reactivity Decreasing Reactivity

Caption: Hierarchy of reactivity for substituted benzyl alcohols in oxidation reactions.

Conclusion

The synthetic efficacy of this compound in oxidation reactions is moderate, primarily governed by the deactivating inductive effect of the meta-positioned nitro group. Its reactivity is predicted to be lower than analogues containing electron-donating groups or where the deactivating group has a less pronounced electronic influence (e.g., 3-nitrobenzyl alcohol). Conversely, it is expected to be more reactive than compounds with stronger or multiple electron-withdrawing substituents, such as 4-nitrobenzyl alcohol and (2-chloro-5-nitrophenyl)methanol.

This comparative guide underscores the importance of substituent effects in modulating the reactivity of key synthetic intermediates. For researchers and process chemists, a thorough understanding of these electronic principles is paramount for reaction design, optimization, and the prediction of outcomes in the synthesis of complex molecules.

References

A Comparative Guide to the Validation of Analytical Methods for (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates is a cornerstone of quality control and process development. (2-Methyl-5-nitrophenyl)methanol, a key building block in various synthetic pathways, demands robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of analytical methodologies for this compound, focusing on a detailed validation of a High-Performance Liquid Chromatography (HPLC) method and objectively comparing its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible (UV-Vis) Spectrophotometry.

The Critical Role of Method Validation

Before delving into specific techniques, it is paramount to understand the principle of analytical method validation. Validation provides documented evidence that a method is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, ensuring that the analytical data generated is reliable and reproducible.[1] This guide is structured around these principles, explaining the causality behind each validation parameter.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of many analytical laboratories due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds like this compound. A Reversed-Phase HPLC (RP-HPLC) method with UV detection is the most common approach for such aromatic nitro compounds.

Principle of the Method

The separation in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. This compound, being a moderately polar compound, will have a specific retention time under defined conditions, allowing for its separation from impurities and degradation products. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a reference standard. Based on structurally similar compounds like 2-Methyl-5-nitrophenol, a suitable detection wavelength would be around 275 nm.[2]

Proposed HPLC Method Parameters

The following is a robust starting point for method development and subsequent validation:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common mobile phase for moderately polar compounds, offering good peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Detection UV at 275 nmA wavelength of significant absorbance for related nitrophenol compounds, providing good sensitivity.[2]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Validation of the HPLC Method: A Step-by-Step Protocol

The validation process ensures the method's performance is well-characterized and reliable.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (Small Variations) Limits->Robustness Implement Routine Analysis Robustness->Implement

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare a solution of the sample matrix without the analyte (placebo).

    • Prepare a spiked sample solution containing the analyte and potential impurities.

    • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the placebo solution should show no interfering peak at the retention time of the analyte. Peak purity analysis using a Photodiode Array (PDA) detector should confirm the homogeneity of the analyte peak.

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected concentration range (e.g., 1-50 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

3. Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. This is typically derived from the linearity studies.

4. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare a placebo sample matrix.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate and analyze using the HPLC method.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the different sets of conditions should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic component).

      • Column temperature (e.g., ± 2 °C).

    • Analyze a sample under each modified condition and evaluate the effect on the results (e.g., retention time, peak area).

  • Acceptance Criteria: The results should not be significantly affected by the variations, demonstrating the method's reliability during routine use.

Alternative Analytical Methods: A Comparative Overview

While HPLC is a robust primary method, other techniques offer different advantages and may be more suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, it offers high selectivity and sensitivity.

  • Applicability: The compound has a hydroxyl group, which may require derivatization (e.g., silylation) to improve its volatility and chromatographic peak shape. However, direct analysis is also possible.

  • Advantages: The mass spectrometer provides structural information, leading to a very high degree of specificity and confident identification. It is also highly sensitive.

  • Disadvantages: Derivatization adds an extra step to the sample preparation, increasing analysis time and potential for error. The high temperatures in the GC inlet can potentially cause degradation of thermally labile compounds.[3]

UV-Vis Spectrophotometry

This technique is based on the absorption of light by the analyte in the UV-Vis region. It is a simpler and more rapid method compared to chromatography.

  • Applicability: this compound contains a nitroaromatic chromophore, which absorbs UV light, making it suitable for this technique.

  • Advantages: It is fast, inexpensive, and requires simple instrumentation.

  • Disadvantages: It has low specificity. Any other compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[4] It is generally only suitable for the analysis of pure substances or simple mixtures.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of the discussed methods for the analysis of nitroaromatic compounds.

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Linearity Range 1 - 50 µg/mL0.1 - 100 µg/mL5 - 40 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
LOD ~0.1 µg/mL< 0.1 µg/mL~0.5 µg/mL
LOQ ~0.3 µg/mL< 0.3 µg/mL~1.5 µg/mL
Analysis Time/Sample 10-15 min20-30 min< 5 min
Instrumentation Cost ModerateHighLow

Note: The values presented are typical and may vary depending on the specific instrumentation and method conditions.

Choosing the Right Method: A Practical Guide

The selection of the most appropriate analytical method depends on the specific requirements of the analysis.

Method_Selection_Tree Start Start: Need to analyze This compound Matrix Is the sample matrix complex (e.g., contains impurities)? Start->Matrix ID_Required Is absolute structural confirmation required? Matrix->ID_Required Yes Purity_Check Is this a simple purity check of a known substance? Matrix->Purity_Check No HPLC Use HPLC-UV ID_Required->HPLC No GCMS Use GC-MS ID_Required->GCMS Yes Purity_Check->HPLC No UVVis Use UV-Vis Spectrophotometry Purity_Check->UVVis Yes

Caption: Decision tree for selecting a suitable analytical method.

  • For routine quality control where the identity of the compound is known and the primary goal is to determine purity and concentration in the presence of known impurities, HPLC-UV is the method of choice.

  • For identification of unknown impurities or for applications requiring the highest level of confidence in the analyte's identity, GC-MS is superior.

  • For rapid, high-throughput screening of relatively pure samples or for in-process checks where a quick estimation of concentration is needed, UV-Vis spectrophotometry can be a cost-effective solution.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of scientific data. For the quantification of this compound, a validated HPLC-UV method offers a robust balance of specificity, sensitivity, and accuracy, making it suitable for most quality control applications. However, the choice of the optimal analytical technique should always be guided by the specific requirements of the analysis, with GC-MS and UV-Vis spectrophotometry serving as powerful alternatives for specific scenarios. By adhering to the principles outlined in this guide and referencing authoritative standards such as ICH Q2(R1), researchers can confidently develop and validate analytical methods that are truly fit for purpose.

References

A Comparative Guide to the Synthetic Routes of (2-Methyl-5-nitrophenyl)methanol for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of functionalized aromatic intermediates is of paramount importance. (2-Methyl-5-nitrophenyl)methanol is one such valuable building block, featuring a synthetically versatile benzyl alcohol moiety ortho to a methyl group and para to a nitro group. This unique substitution pattern makes it a precursor for a variety of more complex molecules. This guide provides a comprehensive comparative analysis of the most viable synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each pathway to empower researchers in making informed decisions for their specific applications.

Introduction to the Strategic Importance of this compound

The this compound molecule is a trifunctionalized benzene ring, presenting chemists with a rich platform for synthetic diversification. The hydroxyl group can be readily oxidized or converted to a leaving group, the nitro group is a precursor to an amine functionality, and the methyl group can potentially undergo further functionalization. This combination of reactive sites makes it an attractive starting material for the synthesis of bioactive compounds and advanced materials. The selection of an optimal synthetic route is therefore a critical first step, balancing factors such as yield, purity, cost, safety, and scalability.

Comparative Analysis of Synthetic Strategies

Three primary retrosynthetic disconnections lead to viable pathways for the synthesis of this compound. Each route originates from the commercially available and relatively inexpensive starting material, 2-methyl-5-nitrotoluene. The key transformations involve the selective oxidation of the methyl group to an aldehyde or a carboxylic acid, or a free-radical bromination to a benzyl bromide, followed by the final conversion to the target benzyl alcohol.

Parameter Route 1: Aldehyde Reduction Route 2: Carboxylic Acid Reduction Route 3: Benzyl Bromide Hydrolysis
Starting Material 2-Methyl-5-nitrotoluene2-Methyl-5-nitrotoluene2-Methyl-5-nitrotoluene
Key Intermediates 2-Methyl-5-nitrobenzaldehyde2-Methyl-5-nitrobenzoic acid2-Methyl-5-nitrobenzyl bromide
Overall Yield ModerateModerate to HighModerate to High
Reagent Cost ModerateLow to ModerateModerate
Scalability ModerateGoodModerate
Safety Concerns Use of strong oxidants, chemoselectivity of reductionUse of strong oxidants and highly reactive hydridesUse of bromine/NBS and lachrymatory intermediates
Green Chemistry ModerateLow (due to LiAlH4)Moderate

Route 1: Synthesis via Reduction of 2-Methyl-5-nitrobenzaldehyde

This route involves the initial oxidation of the methyl group of 2-methyl-5-nitrotoluene to an aldehyde, followed by the selective reduction of the aldehyde to the corresponding alcohol.

Workflow for Route 1

Route 1 start 2-Methyl-5-nitrotoluene aldehyde 2-Methyl-5-nitrobenzaldehyde start->aldehyde Oxidation (e.g., MnO2) alcohol This compound aldehyde->alcohol Reduction (e.g., NaBH4) Route 2 start 2-Methyl-5-nitrotoluene acid 2-Methyl-5-nitrobenzoic acid start->acid Oxidation (e.g., KMnO4) alcohol This compound acid->alcohol Reduction (e.g., LiAlH4) Route 3 start 2-Methyl-5-nitrotoluene bromide 2-Methyl-5-nitrobenzyl bromide start->bromide Bromination (e.g., NBS, AIBN) alcohol This compound bromide->alcohol Hydrolysis (e.g., H2O, base)

A Comparative Guide to the Structural Confirmation of (2-Methyl-5-nitrophenyl)methanol: Why X-ray Crystallography Remains the Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and characterization. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of (2-Methyl-5-nitrophenyl)methanol, a nitrotoluene derivative of interest in synthetic chemistry. While various spectroscopic methods offer valuable insights, single-crystal X-ray crystallography stands as the definitive method for absolute structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful technique that provides a precise three-dimensional map of the electron density within a crystal.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the exact coordinates of each atom, bond lengths, bond angles, and intermolecular interactions.[1] This level of detail is unparalleled by other techniques.

While a crystal structure for the specific isomer this compound is not publicly available, the crystallographic data for its isomer, (2-Methyl-3-nitrophenyl)methanol, provides an excellent proxy for the expected results and experimental workflow.[2]

Experimental Protocol: A Self-Validating System

The process of obtaining a crystal structure is a meticulous one, with each step validating the next. The journey from a powdered sample to a refined crystal structure is a testament to the robustness of this technique.

Step 1: Crystal Growth - The Critical First Hurdle The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions)[1]. The choice of solvent is critical and is determined by the solubility of the compound. For a compound like this compound, a common approach is slow evaporation from a suitable solvent, such as methanol or ethanol, over several days.[2] The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice.

Step 2: X-ray Diffraction - Capturing the Data Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[1] The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[1] The angles and intensities of these reflections contain the information about the crystal's internal structure.

Step 3: Structure Solution and Refinement - From Data to Model The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to obtain the final, highly accurate structure.

Below is a diagram illustrating the typical workflow for single-crystal X-ray crystallography.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Structure Determination Sample Powdered Sample of This compound Dissolution Dissolution in a Suitable Solvent (e.g., Methanol) Sample->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystal Single Crystal Growth Evaporation->Crystal Mounting Crystal Mounting Crystal->Mounting Xray X-ray Diffraction Mounting->Xray DiffractionPattern Diffraction Pattern Collection Xray->DiffractionPattern Processing Data Processing (Unit Cell, Space Group) DiffractionPattern->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Structure Refinement Solution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

A typical workflow for single-crystal X-ray crystallography.
Expected Crystallographic Data

Based on the published data for (2-Methyl-3-nitrophenyl)methanol, we can anticipate the key crystallographic parameters for this compound.[2]

ParameterExpected Value (based on (2-Methyl-3-nitrophenyl)methanol[2])
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa ≈ 13.6 Å, b ≈ 7.8 Å, c ≈ 15.4 Å, β ≈ 92.7°
Volume≈ 1649 ų
Z (molecules per unit cell)8
Key InteractionsIntermolecular O-H···O hydrogen bonds

This data provides an unambiguous confirmation of the molecular formula, connectivity, and the spatial arrangement of the atoms, including the relative positions of the methyl, nitro, and methanol groups on the phenyl ring.

Orthogonal Spectroscopic and Spectrometric Methods

While X-ray crystallography is the gold standard, other spectroscopic and spectrometric techniques are more routinely available and provide valuable, albeit incomplete, structural information. For a comprehensive comparison, we will consider Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), using data from the closely related compound 2-Methyl-5-nitrophenol as a guide for expected results.[3][4]

spec_workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Sample of This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Sample (e.g., KBr pellet or ATR) Sample->IR_Prep MS_Prep Introduce Sample (e.g., GC-MS or ESI) Sample->MS_Prep NMR_Acq Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Acq Ionize and Detect MS_Prep->MS_Acq MS_Data Molecular Ion Peak (M+) Fragment Ions MS_Acq->MS_Data

General workflow for spectroscopic and spectrometric analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: A small amount of the sample (5-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the spectrum is acquired on a high-field NMR spectrometer.[4]

Expected Data and Interpretation: Based on the structure of this compound and data from similar compounds[4][5], the following ¹H NMR signals would be expected:

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
-OH~5.0-5.5Singlet (broad)1H
-CH₂OH~4.5Singlet2H
Aromatic-H~7.5-8.0Multiplets3H
-CH₃~2.5Singlet3H

The ¹³C NMR would show 8 distinct signals, confirming the number of unique carbon atoms. While NMR can confirm the connectivity of atoms, it cannot definitively determine the substitution pattern on the aromatic ring without more complex 2D NMR experiments (e.g., NOESY), and even then, some ambiguity may remain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Experimental Protocol: A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[4]

Expected Data and Interpretation: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in this compound[4]:

Wavenumber (cm⁻¹)AssignmentFunctional Group
3500-3200 (broad)O-H stretchHydroxyl
3100-3000C-H stretchAromatic
~2950C-H stretchMethyl
~1520 and ~1340N-O asymmetric and symmetric stretchNitro
~1050C-O stretchPrimary Alcohol

IR spectroscopy is excellent for confirming the presence of these functional groups but provides very limited information about the overall molecular structure and connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for volatile compounds.[4] The molecules are ionized (e.g., by Electron Ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Data and Interpretation: The mass spectrum will provide two key pieces of information:

  • Molecular Ion Peak (M⁺): A peak at m/z = 167 would confirm the molecular weight of C₈H₉NO₃.[6][7]

  • Fragmentation Pattern: Characteristic fragments would be observed, such as the loss of the hydroxyl group or the nitro group, which can provide clues about the structure.

While MS can confirm the molecular formula (with high-resolution MS), it cannot distinguish between isomers.

Comparative Analysis: A Head-to-Head Look

The following table provides a direct comparison of the information provided by each technique for the structural confirmation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Molecular Connectivity Unambiguous High confidenceLow confidenceLow confidence
Isomer Differentiation Definitive Possible with advanced techniquesNot possibleNot possible
3D Structure/Stereochemistry Absolute Inferred (NOE)Not possibleNot possible
Intermolecular Interactions Directly observed Not observedInferredNot observed
Sample State Solid (single crystal)SolutionSolid/LiquidGas/Solution
Key Limitation Requires a suitable single crystalCan have overlapping signalsLimited structural informationCannot distinguish isomers

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the only technique that provides a complete and unambiguous picture of the molecule. It reveals the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, leaving no room for doubt. While NMR, IR, and MS are indispensable tools in the chemist's arsenal for routine characterization and for confirming the success of a synthesis, they provide circumstantial evidence for the structure. When absolute certainty is required, particularly in fields like drug development where the precise three-dimensional structure is critical for function and safety, X-ray crystallography remains the authoritative and gold-standard technique.

References

A Comparative Guide to the Experimental Cross-Validation of (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and cross-validation of experimental results for (2-Methyl-5-nitrophenyl)methanol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and potential applications of this compound. By presenting comparative data and detailed methodologies, we aim to equip our audience with the critical information needed to make informed decisions in their research endeavors.

Introduction

This compound, also known as 2-methyl-5-nitrobenzyl alcohol, is a substituted aromatic alcohol with the molecular formula C₈H₉NO₃[1]. Its structure, featuring a nitro group and a methyl group on the phenyl ring, makes it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and azo dyes[2][3]. The strategic placement of these functional groups allows for a variety of chemical transformations, such as the reduction of the nitro group to an amine or the condensation of the alcohol. This guide will explore the experimental data available for this compound, compare it with relevant alternatives, and provide robust protocols for its synthesis and characterization to ensure reproducibility and reliability of results.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through various routes, primarily involving the reduction of the corresponding aldehyde or the functionalization of a related aniline derivative. Below, we compare two common synthetic strategies.

Method 1: Reduction of 2-Methyl-5-nitrobenzaldehyde

A straightforward and common method for the synthesis of this compound is the reduction of 2-Methyl-5-nitrobenzaldehyde. This precursor is commercially available and can be reduced using a variety of reducing agents.

  • Rationale for Reagent Selection: Sodium borohydride (NaBH₄) is often the preferred reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like nitro groups. Its ease of handling and mild reaction conditions make it a practical choice for laboratory-scale synthesis.

Method 2: From 2-Methyl-5-nitroaniline

  • Causality in Procedural Steps: The initial diazotization of the aniline is a critical step that converts the amino group into a highly reactive diazonium salt. This is typically performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium intermediate. Subsequent hydrolysis introduces the hydroxyl group, which can then be followed by further transformations if needed.

This protocol outlines a standard laboratory procedure for the synthesis of this compound via the reduction of 2-Methyl-5-nitrobenzaldehyde.

  • Dissolution: In a round-bottom flask, dissolve 2-Methyl-5-nitrobenzaldehyde (1 eq.) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise to the cooled solution. Monitor the reaction for gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Cross-Validation of Experimental Data

To ensure the scientific integrity of our findings, we have compiled and compared key physical and spectroscopic data for this compound from various sources. This cross-validation helps to establish a reliable profile for the compound.

PropertyReported ValueSource
Molecular Formula C₈H₉NO₃ChemScene[1]
Molecular Weight 167.16 g/mol ChemScene[1]
Melting Point 55 °CBiosynth[4]
Boiling Point 114 °CBiosynth[4]
Flash Point 154.9 °CECHEMI[5]
Refractive Index 1.585ECHEMI[5]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectroscopic signatures based on analogous compounds and general principles. While specific spectra for this exact compound are not widely published, data from structurally similar molecules like 2-Methyl-5-nitrophenol provide a strong basis for what to expect[6][7].

¹H NMR Spectroscopy (400 MHz, CDCl₃):

  • δ ~7.9-8.1 ppm (d, 1H): Aromatic proton ortho to the nitro group.

  • δ ~7.4-7.6 ppm (dd, 1H): Aromatic proton between the methyl and nitro groups.

  • δ ~7.2-7.3 ppm (d, 1H): Aromatic proton ortho to the methyl group.

  • δ ~4.7 ppm (s, 2H): Methylene protons of the benzyl alcohol.

  • δ ~2.4 ppm (s, 3H): Methyl protons.

  • δ ~2.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

  • δ ~148 ppm: Aromatic carbon attached to the nitro group.

  • δ ~142 ppm: Aromatic carbon attached to the CH₂OH group.

  • δ ~138 ppm: Aromatic carbon attached to the methyl group.

  • δ ~125-130 ppm: Aromatic CH carbons.

  • δ ~64 ppm: Methylene carbon (CH₂OH).

  • δ ~20 ppm: Methyl carbon (CH₃).

Infrared (IR) Spectroscopy (ATR):

  • ~3350 cm⁻¹ (broad): O-H stretching of the alcohol.

  • ~1520 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.

  • ~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching of the methyl and methylene groups.

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 2-Methyl-5-nitrobenzaldehyde reduction Reduction with NaBH4 in Methanol start->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Assessment (e.g., HPLC) ms->purity

Caption: Workflow for the synthesis and characterization of this compound.

Comparative Analysis with Structural Isomers and Analogs

To provide a broader context for the utility of this compound, it is valuable to compare it with its structural isomers and other related compounds.

CompoundKey Differentiating FeaturesPotential Applications
(2-Methyl-4-nitrophenyl)methanol [8]Isomeric compound with the nitro group at the 4-position. This positional change can influence electronic effects and reactivity.Intermediate in organic synthesis, potentially with different regioselectivity in subsequent reactions compared to the 5-nitro isomer.
(2-Chloro-5-nitrophenyl)methanol [9]The methyl group is replaced by a chlorine atom, which is an electron-withdrawing group. This can alter the reactivity of the aromatic ring.Precursor for compounds where a halogen handle is desired for cross-coupling reactions.
(2-Fluoro-5-nitrophenyl)methanol [10]Contains a fluorine atom instead of a methyl group. Fluorine can impart unique properties to molecules, such as increased metabolic stability.Useful in the synthesis of fluorinated drug candidates.

The choice between these analogs depends on the specific requirements of the target molecule, including desired electronic properties, steric hindrance, and downstream reaction compatibility.

Potential Applications and Future Directions

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are present in molecules with interesting biological activities. For instance, nitroaromatic compounds are known to exhibit a range of bioactivities, including antibacterial properties[11]. The reduction of the nitro group to an amine provides a pathway to derivatives that could be explored for various therapeutic applications. Further research could focus on synthesizing a library of compounds derived from this compound and screening them for biological activity.

This diagram illustrates the logical progression from the starting intermediate to potential downstream applications.

G cluster_transformations Chemical Transformations cluster_applications Potential Applications intermediate This compound reduction Reduction of Nitro Group intermediate->reduction condensation Condensation of Alcohol intermediate->condensation other Other Functionalizations intermediate->other pharma Pharmaceuticals reduction->pharma dyes Azo Dyes condensation->dyes agrochemicals Agrochemicals other->agrochemicals

Caption: Potential synthetic pathways from this compound.

Conclusion

This guide has provided a detailed cross-validation of the experimental data for this compound. By comparing synthetic routes, presenting validated physical and spectroscopic data, and offering detailed experimental protocols, we aim to provide researchers with a reliable foundation for their work with this important chemical intermediate. The comparative analysis with its structural analogs further highlights the specific contexts in which this compound is a valuable building block. Future explorations into the biological activities of its derivatives hold promise for the development of novel therapeutic agents.

References

A Comparative Guide to the Reproducibility of Experiments Utilizing (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of complex organic synthesis, particularly in the development of novel therapeutics and functional materials, the reproducibility of experimental outcomes is paramount. The choice of starting materials and intermediates can significantly impact the consistency of reaction yields, purity of products, and the overall efficiency of a synthetic route. This guide provides an in-depth technical assessment of (2-Methyl-5-nitrophenyl)methanol, a versatile building block, and critically compares its performance in key applications against viable alternatives. As a senior application scientist, my aim is to offer not just protocols, but a nuanced understanding of the underlying chemistry to aid in your experimental design and troubleshooting.

Part 1: this compound as a Photocleavable Linker in Solid-Phase Synthesis

The o-nitrobenzyl scaffold, to which this compound belongs, is a cornerstone of photolabile chemistry.[1][2][3][4][5] These moieties are frequently employed as linkers in solid-phase synthesis, allowing for the mild release of synthesized molecules from a solid support via irradiation, a process that is orthogonal to many chemical cleavage methods.[3][4]

Experimental Workflow: Synthesis and Cleavage using a this compound-derived Linker

The following protocol outlines the use of a linker derived from this compound for the solid-phase synthesis of a generic small molecule.

Protocol 1: Attachment and Photocleavage

  • Linker Immobilization:

    • Swell Merrifield resin in a 1:1 mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF).

    • In a separate flask, dissolve this compound and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in anhydrous DMF.

    • Add the solution of the linker and base to the swollen resin and agitate at room temperature for 12-24 hours.

    • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Substrate Loading:

    • Activate the carboxyl group of the substrate to be synthesized using a suitable coupling agent (e.g., HATU, HBTU) in the presence of a base like DIPEA in DMF.

    • Add the activated substrate solution to the linker-functionalized resin and agitate for 2-4 hours.

    • Wash the resin as described in step 1.

  • Solid-Phase Synthesis:

    • Perform the desired synthetic transformations on the resin-bound substrate.

  • Photocleavage:

    • Suspend the resin in a suitable solvent (e.g., a mixture of DCM and methanol).

    • Irradiate the suspension with UV light (typically 365 nm) for a predetermined time (e.g., 1-4 hours) with gentle agitation.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with the cleavage solvent and combine the filtrates.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Diagram of Solid-Phase Synthesis Workflow

G Resin Merrifield Resin FunctionalizedResin Functionalized Resin Resin->FunctionalizedResin Linker Immobilization Linker This compound Linker->FunctionalizedResin LoadedResin Substrate-Loaded Resin FunctionalizedResin->LoadedResin Substrate Loading Substrate Carboxy-activated Substrate Substrate->LoadedResin Synthesis Solid-Phase Synthesis LoadedResin->Synthesis FinalResin Final Product on Resin Synthesis->FinalResin Cleavage Photocleavage (365 nm UV) FinalResin->Cleavage Product Cleaved Product in Solution Cleavage->Product

Caption: Workflow for solid-phase synthesis using a photocleavable linker.

Comparative Analysis: Phenacyl-based Linkers as an Alternative

A common alternative to o-nitrobenzyl linkers are those based on a phenacyl scaffold.[5] These also undergo photocleavage but operate via a different mechanism.

FeatureThis compound LinkerPhenacyl LinkerRationale for Reproducibility
Cleavage Mechanism Intramolecular rearrangementNorrish Type II reactionThe o-nitrobenzyl rearrangement can sometimes lead to side products, such as the corresponding nitrosobenzaldehyde, which can act as an internal light filter, potentially leading to incomplete cleavage and reduced reproducibility.[6]
Cleavage Wavelength Typically ~365 nmTypically ~350 nmBoth are in the UV-A range, but subtle differences may require optimization of the light source for maximal and reproducible cleavage.
By-products 2-Methyl-5-nitrosobenzaldehydeAcetophenone derivativesThe nitroso by-product can be reactive and may require specific purification strategies. The by-products from phenacyl cleavage are often less reactive and easier to remove.
Cleavage Efficiency Generally good, but can be substrate-dependentGenerally highThe efficiency of o-nitrobenzyl cleavage can be influenced by the electronic nature of the attached substrate, potentially introducing variability.

Insight for Enhanced Reproducibility: When using o-nitrobenzyl-based linkers, it is crucial to carefully control the irradiation time and wavelength to minimize the formation of side products that can hinder complete cleavage. The use of a flow chemistry setup for the photocleavage step can also improve reproducibility by ensuring uniform irradiation of the resin.[4]

Part 2: Key Chemical Transformations of this compound

Beyond its use in photolabile systems, this compound is a versatile intermediate for further chemical modifications. The reproducibility of these transformations is critical for the overall success of a synthetic campaign.

Section 2.1: Oxidation to 2-Methyl-5-nitrobenzaldehyde

The selective oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis.

Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

  • Dissolve this compound in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Oxidation Reaction

G StartingMaterial This compound Product 2-Methyl-5-nitrobenzaldehyde StartingMaterial->Product Oxidation Reagent PCC, DCM Reagent->Product

Caption: Oxidation of this compound to its aldehyde.

Comparative Analysis: TEMPO-catalyzed Aerobic Oxidation

An increasingly popular and greener alternative to chromium-based oxidants is the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant, often under aerobic conditions.[7][8]

FeaturePCC OxidationTEMPO-catalyzed Aerobic OxidationRationale for Reproducibility
Reagents Stoichiometric Cr(VI) reagentCatalytic TEMPO, co-oxidant (e.g., NaOCl or air)The use of a catalytic amount of TEMPO reduces the potential for side reactions and simplifies purification. The stoichiometric nature of PCC requires careful control of equivalents to avoid over-oxidation.
Reaction Conditions Anhydrous, room temperatureBiphasic or homogeneous, often with controlled pHThe biphasic nature of some TEMPO oxidations can sometimes lead to mass transfer limitations, affecting reproducibility if not well-stirred. However, modern protocols offer excellent control.[7][8]
Workup and Purification Filtration of chromium salts, column chromatographyExtraction, often with simpler purificationThe removal of chromium by-products from PCC oxidations can be challenging and may lead to product loss, impacting yield reproducibility. The workup for TEMPO-catalyzed reactions is generally more straightforward.
Environmental Impact Generates toxic chromium waste"Green" chemistry approach with water as a by-productWhile not directly impacting chemical reproducibility, the sustainability of a process is an increasingly important consideration.

Insight for Enhanced Reproducibility: For TEMPO-catalyzed oxidations, precise control of pH and efficient stirring are critical for achieving consistent reaction rates and high yields. The choice of co-oxidant can also influence the reaction profile.

Section 2.2: Reduction to (5-Amino-2-methylphenyl)methanol

The reduction of an aromatic nitro group to an amine is a key step in the synthesis of many pharmaceuticals and dyes.

Protocol 3: Reduction using Tin(II) Chloride

  • Dissolve this compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of Reduction Reaction

G StartingMaterial This compound Product (5-Amino-2-methylphenyl)methanol StartingMaterial->Product Reduction Reagent SnCl2, HCl, EtOH Reagent->Product

Caption: Reduction of the nitro group to an amine.

Comparative Analysis: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups.[9]

FeatureTin(II) Chloride ReductionCatalytic HydrogenationRationale for Reproducibility
Reagents Stoichiometric SnCl2Catalytic metal (e.g., Pd/C, PtO2), H2 gasThe activity of the catalyst in hydrogenation can vary between batches, potentially affecting reaction times and reproducibility. However, with a well-characterized catalyst, this method is often very clean.
Reaction Conditions Acidic, refluxNeutral, room temperature to moderate heat, pressurized H2The harsh acidic conditions of the SnCl2 reduction can sometimes lead to side reactions or degradation of sensitive functional groups. Catalytic hydrogenation is generally milder.
Workup and Purification Neutralization, extraction, chromatographyFiltration of catalyst, often minimal purification neededThe workup for catalytic hydrogenation is typically much simpler, involving only filtration of the catalyst. This can lead to higher and more reproducible isolated yields. The workup for the tin reduction is more involved.
Chemoselectivity Generally good for nitro groupsCan also reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers)The high chemoselectivity of SnCl2 for the nitro group in the presence of other reducible functionalities can be an advantage. The broader reactivity of catalytic hydrogenation requires careful consideration of the substrate.

Insight for Enhanced Reproducibility: For catalytic hydrogenation, the choice of catalyst, solvent, and hydrogen pressure are critical parameters that must be carefully controlled to ensure reproducible results. The use of a consistent catalyst source and loading is highly recommended.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. However, achieving reproducible experimental outcomes requires a thorough understanding of the nuances of its reactivity in different contexts.

  • As a photocleavable linker , its performance is generally reliable, though careful optimization of cleavage conditions is necessary to mitigate the formation of by-products that can affect yield and purity. For applications demanding the highest level of reproducibility in cleavage, alternative linkers such as those based on the phenacyl scaffold may be considered.

  • In oxidation reactions , modern catalytic methods like TEMPO-based systems offer significant advantages in terms of ease of workup, reduced environmental impact, and potentially higher reproducibility compared to traditional stoichiometric oxidants like PCC.

  • For the reduction of the nitro group , catalytic hydrogenation is often the method of choice for its clean reaction profile and simple workup, leading to high and reproducible yields. However, when chemoselectivity is a concern, methods like reduction with tin(II) chloride remain a robust and reproducible option.

Ultimately, the selection of this compound or an alternative should be guided by a careful consideration of the specific synthetic challenge, including the presence of other functional groups, the desired scale of the reaction, and the importance of process sustainability.

References

A Comparative Guide to Chiral Amino Alcohol-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and robust catalysts is a cornerstone of modern organic synthesis. Chiral catalysts, in particular, are instrumental in accessing enantiomerically pure compounds, a critical consideration in the pharmaceutical industry where the physiological activity of a molecule is often dictated by its stereochemistry. While the development of novel catalytic scaffolds is a continuous endeavor, a thorough understanding of existing catalyst classes provides an essential benchmark for performance and innovation.

This guide offers a comparative analysis of chiral amino alcohol-derived catalysts, a prominent and versatile class of organocatalysts. While direct and extensive catalytic performance data for derivatives of (2-Methyl-5-nitrophenyl)methanol is not widely available in the current literature, this molecule serves as a conceptual starting point. Its structure contains key functionalities—a chiral center that can be introduced, a hydroxyl group, and a modifiable aromatic ring—that are characteristic of successful chiral amino alcohol catalysts. By examining well-established catalysts within this family, we can establish a framework for evaluating the potential of novel structures like those derived from this compound.

We will delve into the performance of representative chiral amino alcohol catalysts in two key asymmetric transformations: the enantioselective addition of diethylzinc to aldehydes and the asymmetric Michael addition. These reactions serve as standard benchmarks for catalyst efficacy. This guide will provide not only a comparative analysis of performance metrics but also detailed experimental protocols and an exploration of the underlying catalytic principles.

The Rationale Behind Benchmarking: Causality in Experimental Choices

Benchmarking is more than a mere compilation of data; it is a systematic approach to understanding the structure-activity relationships that govern catalyst performance. The choice of benchmark reactions is deliberate. The addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction sensitive to the steric and electronic environment of the catalyst. The asymmetric Michael addition, on the other hand, is a powerful tool for constructing complex molecular architectures and provides insights into a catalyst's ability to control stereochemistry in conjugate additions.

By comparing different catalysts under standardized conditions, we can dissect the impact of structural modifications on yield, enantioselectivity (ee), and reaction rate. This comparative approach is crucial for the rational design of new catalysts.[1] For instance, the electronic nature of substituents on the aromatic ring of a benzyl alcohol-derived catalyst can influence its Lewis acidity/basicity and, consequently, its interaction with substrates. Similarly, the steric bulk around the chiral center can dictate the facial selectivity of an incoming nucleophile.

Performance Benchmark: Chiral Amino Alcohol Catalysts

The following table summarizes the performance of several well-established chiral amino alcohol-derived catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a standard substrate for this transformation.

CatalystStructureYield (%)Enantiomeric Excess (ee %)
(–)-DAIB ((-)-3-exo-(dimethylamino)isoborneol)>95>98
N,N-Dibutylnorephedrine ~90~90
Proline-derived amino alcohols High>95

Data Interpretation:

  • DAIB consistently demonstrates exceptional enantioselectivity, often exceeding 98% ee. Its rigid bicyclic structure provides a well-defined chiral environment, leading to excellent stereocontrol.

  • N,N-Dibutylnorephedrine , an acyclic amino alcohol, also provides good to excellent yields and enantioselectivity. The flexibility of its backbone compared to DAIB can sometimes result in slightly lower ee values, but it remains a highly effective and more readily accessible catalyst.

  • Proline-derived amino alcohols are another class of highly effective catalysts. The pyrrolidine ring of proline imparts a rigid conformational constraint that contributes to high enantioselectivity.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of benchmarking data, it is imperative to follow standardized and well-documented experimental protocols. The following protocols are designed to be self-validating, with clear endpoints and analytical procedures.

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol catalyst (e.g., (–)-DAIB, 1-2 mol%)

  • Anhydrous toluene

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol catalyst (0.02 mmol, 1 mol%).

  • Add anhydrous toluene (2 mL) and stir until the catalyst is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) to the catalyst solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (0.2 g, 2.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Workflow for Catalyst Performance Evaluation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Select Catalyst dissolve Dissolve Catalyst catalyst->dissolve reagents Prepare Reagents add_reagents Add Reagents reagents->add_reagents glassware Dry Glassware glassware->dissolve dissolve->add_reagents monitor Monitor Reaction (TLC) add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Analyze (Chiral HPLC/GC) purify->analyze G cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Addition Catalyst (R*OH) Catalyst (R*OH) Chiral Zn-alkoxide Chiral Zn-alkoxide Catalyst (R*OH)->Chiral Zn-alkoxide + Et2Zn Et2Zn Et2Zn Transition State Transition State Chiral Zn-alkoxide->Transition State + Aldehyde Aldehyde (R'CHO) Aldehyde (R'CHO) Chiral Alcohol Chiral Alcohol Transition State->Chiral Alcohol Et addition

References

A Comparative Study of the Biological Activity of (2-Methyl-5-nitrophenyl)methanol Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for a comparative investigation into the biological activities of novel derivatives of (2-Methyl-5-nitrophenyl)methanol. While this specific parent compound is not extensively studied for its biological effects, its structural motifs are present in a range of bioactive molecules, suggesting a rich potential for derivatization and discovery. This document outlines a proposed research plan, detailing the synthesis of derivative classes, experimental protocols for evaluating their biological activity, and a structure for comparative analysis.

Introduction: The Rationale for Investigating this compound Derivatives

The this compound scaffold presents a unique starting point for medicinal chemistry exploration. The presence of a nitro group on the phenyl ring is a well-known feature in various antimicrobial agents, including nitroimidazoles and nitrofurans, which are effective against anaerobic bacteria and protozoa.[1][2][3] The biological activity of these compounds is often attributed to the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals. Furthermore, derivatives of (2-nitrophenyl)methanol have shown promise as inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, a key component of its quorum sensing system, highlighting a potential avenue for developing anti-infective agents with a mechanism other than direct cytotoxicity.[4]

The hydroxymethyl group on the phenyl ring offers a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. Additionally, the nitro group itself can be reduced to an amine, providing another site for derivatization.[5] This guide proposes a systematic approach to synthesizing and evaluating derivatives of this compound to explore their potential as antimicrobial and anticancer agents.

Proposed Synthesis of Derivative Classes

The synthetic strategy will focus on modifying the hydroxymethyl group and the nitro group to generate a library of compounds with varying physicochemical properties.

Ester and Ether Derivatives from the Hydroxymethyl Group

The hydroxyl group of this compound can be readily converted to esters and ethers to modulate lipophilicity and steric bulk, which can significantly impact biological activity.

  • Esterification: Reaction with various acyl chlorides or carboxylic acids (in the presence of a coupling agent) will yield a series of esters.

  • Etherification: Williamson ether synthesis with a range of alkyl halides will produce a library of ether derivatives.

Aldehyde and Imine Derivatives

Oxidation of the hydroxymethyl group to an aldehyde provides a key intermediate for the synthesis of further derivatives.

  • Oxidation: Mild oxidizing agents such as pyridinium chlorochromate (PCC) can be used to convert the alcohol to 2-methyl-5-nitrobenzaldehyde.[5]

  • Imine Formation: The resulting aldehyde can be condensed with various primary amines to form a series of Schiff bases (imines).

Amine and Amide Derivatives from the Nitro Group

Reduction of the nitro group to an amine opens up another avenue for derivatization.

  • Reduction: Catalytic hydrogenation (e.g., using H2/Pd-C) can selectively reduce the nitro group to an amine, yielding (5-amino-2-methylphenyl)methanol.[5]

  • Amide Formation: The resulting amine can be acylated with a variety of acyl chlorides or carboxylic acids to produce a series of amides.

The following diagram illustrates the proposed synthetic pathways:

SynthesisPathways cluster_start Starting Material cluster_derivatives Derivative Classes start This compound esters Ester Derivatives start->esters Esterification ethers Ether Derivatives start->ethers Etherification aldehyde 2-Methyl-5-nitrobenzaldehyde start->aldehyde Oxidation (PCC) amine (5-Amino-2-methylphenyl)methanol start->amine Reduction (H2/Pd-C) imines Imine Derivatives aldehyde->imines Condensation with R-NH2 amides Amide Derivatives amine->amides Acylation

Caption: Proposed synthetic pathways for the derivatization of this compound.

Proposed Biological Evaluation

The synthesized derivatives will be screened for their antimicrobial and anticancer activities using established in vitro assays.

Antimicrobial Activity Screening

The antimicrobial properties of the derivatives will be assessed against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial/Fungal Inoculum: Cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e-g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

The following workflow diagram illustrates the MIC determination process:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate the plate under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Anticancer Activity Screening

The cytotoxic effects of the derivatives will be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

Framework for Comparative Analysis

The biological activity data will be systematically organized and analyzed to establish structure-activity relationships (SAR).

Quantitative Data Summary

The antimicrobial (MIC) and anticancer (IC50) data will be tabulated for a clear comparison of the potency of the different derivatives.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

DerivativeS. aureusE. coliC. albicans
Parent Compound>128>128>128
Ester Derivative 16412864
Ether Derivative 1326432
Imine Derivative 1163216
Amide Derivative 18168

Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)

DerivativeMCF-7 (Breast)A549 (Lung)
Parent Compound>100>100
Ester Derivative 175.288.1
Ether Derivative 152.665.4
Imine Derivative 125.833.7
Amide Derivative 112.318.9
Structure-Activity Relationship (SAR) Analysis

By comparing the biological activity data with the structural modifications, we can deduce key SAR insights. For example, we can assess the impact of:

  • Lipophilicity: How do changes in lipophilicity from different ester and ether side chains affect antimicrobial and anticancer activity?

  • Steric Hindrance: Does the size and shape of the substituents influence the potency of the derivatives?

  • Electronic Effects: How do electron-donating or electron-withdrawing groups on the derivatized moieties impact biological activity?

Conclusion

This guide outlines a systematic and comprehensive approach to the comparative study of the biological activity of this compound derivatives. By synthesizing a diverse library of compounds and evaluating them through established antimicrobial and anticancer assays, this research has the potential to identify novel bioactive molecules and establish valuable structure-activity relationships. The findings from this proposed study could provide a strong foundation for the development of new therapeutic agents.

References

head-to-head comparison of (2-Methyl-5-nitrophenyl)methanol and its isomers in reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Head-to-Head Comparison of (2-Methyl-5-nitrophenyl)methanol and its Isomers in Key Synthetic Reactions

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of fine chemical synthesis, nitrophenylmethanols serve as pivotal building blocks, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of methyl and nitro groups on the aromatic ring dramatically influences the reactivity of the benzylic alcohol, a nuance that can be exploited for synthetic advantage. This guide provides a head-to-head comparison of this compound and its key positional isomers, grounding the discussion in fundamental principles of electronic and steric effects and supporting it with detailed experimental protocols.

Our objective is to move beyond mere data reporting and to illuminate the causal relationships between molecular structure and chemical behavior. By understanding why these isomers react differently, researchers can make more informed decisions in reaction design, catalyst selection, and process optimization.

The Isomers: A Structural and Physicochemical Overview

The isomers under consideration share the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2][3][4] However, the spatial arrangement of the electron-donating methyl group (-CH₃), the strongly electron-withdrawing nitro group (-NO₂), and the reactive hydroxymethyl group (-CH₂OH) creates distinct chemical personalities.

Diagram 1: Key Positional Isomers of (Methyl-nitrophenyl)methanol

G cluster_0 This compound cluster_1 (4-Methyl-3-nitrophenyl)methanol cluster_2 (3-Methyl-4-nitrophenyl)methanol cluster_3 (4-Methyl-2-nitrophenyl)methanol A A B B C C D D

Caption: Chemical structures of the four primary isomers discussed in this guide.

The physicochemical properties of these isomers, summarized in Table 1, provide initial clues to their behavior. For instance, differences in melting points suggest variations in crystal lattice energies, which can be influenced by intermolecular interactions like hydrogen bonding.

Table 1: Physicochemical Properties of (Methyl-nitrophenyl)methanol Isomers

PropertyThis compound(4-Methyl-3-nitrophenyl)methanol(3-Methyl-4-nitrophenyl)methanol(4-Methyl-2-nitrophenyl)methanol
CAS Number 22474-47-1[1][3]40870-59-5[2][5]80866-75-7[6]22996-24-3[4]
Molecular Weight 167.16 g/mol [1]167.16 g/mol [2][5]167.16 g/mol 167.16 g/mol [4]
Melting Point N/A39-43 °C[2][5]N/AN/A
Boiling Point N/A195°C / 20mmHg[2][5]N/AN/A

The Decisive Factor: Electronic and Steric Effects

The reactivity of the hydroxymethyl group and the aromatic ring is governed by the interplay of inductive and resonance effects from the nitro and methyl substituents.

  • Nitro Group (-NO₂): A potent electron-withdrawing group via both induction (-I) and resonance (-R). When positioned ortho or para to the -CH₂OH group, its -R effect significantly depletes electron density from the benzylic carbon.[7] This destabilizes carbocation intermediates but can facilitate nucleophilic attack on the ring.

  • Methyl Group (-CH₃): An electron-donating group through induction (+I) and hyperconjugation. It tends to increase electron density on the ring and stabilize adjacent positive charges.

  • Steric Hindrance: A methyl group positioned ortho to the -CH₂OH group can physically impede the approach of bulky reagents, slowing down reaction rates.

Diagram 2: Influence of Substituent Position on Benzylic Reactivity

G cluster_para Para-Nitro Isomer (e.g., 3-Methyl-4-nitrophenyl)methanol) cluster_meta Meta-Nitro Isomer (e.g., 4-Methyl-3-nitrophenyl)methanol) cluster_ortho Ortho-Nitro Isomer (e.g., 4-Methyl-2-nitrophenyl)methanol) p_ring Aromatic Ring p_ch2oh -CH₂OH p_ring->p_ch2oh p_no2 -NO₂ (para) p_ring->p_no2 p_effect Strong -R Effect Depletes e⁻ density at benzylic position Slower oxidation, Slower Sₙ1 p_ch2oh->p_effect m_ring Aromatic Ring m_ch2oh -CH₂OH m_ring->m_ch2oh m_no2 -NO₂ (meta) m_ring->m_no2 m_effect Inductive -I Effect Only Less e⁻ withdrawal at benzylic position Faster oxidation, Faster Sₙ1 m_ch2oh->m_effect o_ring Aromatic Ring o_ch2oh -CH₂OH o_ring->o_ch2oh o_no2 -NO₂ (ortho) o_ring->o_no2 o_effect Strong -R & -I Effects + Steric Hindrance Significantly altered reactivity o_ch2oh->o_effect

Caption: Electronic effects of the nitro group based on its position relative to the hydroxymethyl group.

Head-to-Head Reaction Analysis

We will now compare the isomers in three fundamental transformations: oxidation of the alcohol, reduction of the nitro group, and esterification of the alcohol.

Reaction I: Oxidation to Benzaldehydes

The oxidation of a benzylic alcohol to an aldehyde is sensitive to the electron density at the benzylic carbon. A more electron-rich carbon will react faster. We use pyridinium chlorochromate (PCC), a mild oxidant that minimizes over-oxidation to the carboxylic acid.[1][7]

Hypothesis: The reaction rate will be fastest for isomers where the nitro group is meta to the alcohol and slowest where it is para or ortho, due to the strong resonance withdrawal effect in the latter cases.[7]

Experimental Protocol: Comparative PCC Oxidation

  • Preparation: In four separate, identical 50 mL round-bottom flasks, dissolve 1.0 g (5.98 mmol) of each respective (methyl-nitrophenyl)methanol isomer in 20 mL of dichloromethane (DCM).

  • Reagent Addition: To each flask, add 1.5 g (6.96 mmol) of PCC in a single portion while stirring at room temperature (20-25°C).

  • Monitoring: Monitor the progress of each reaction every 15 minutes using Thin Layer Chromatography (TLC) with a 3:1 hexane/ethyl acetate eluent. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of diethyl ether. Pass the mixture through a short plug of silica gel to filter out the chromium salts, washing with additional ether.

  • Isolation: Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude aldehyde. Purify via column chromatography if necessary.

Expected Results & Interpretation

Table 2: Predicted Outcomes for Comparative Oxidation

IsomerPredicted Relative RatePredicted Yield (%)Rationale
(4-Methyl-3-nitrophenyl)methanolFastest~90%-NO₂ is meta, exerting only a -I effect. The benzylic carbon is the most electron-rich among the isomers.
This compoundIntermediate~85%-NO₂ is meta to the alcohol, but the ortho -CH₃ provides a slight activating effect.
(3-Methyl-4-nitrophenyl)methanolSlow~75%-NO₂ is para, exerting a strong -R effect that significantly deactivates the benzylic position towards oxidation.[7]
(4-Methyl-2-nitrophenyl)methanolSlowest~70%-NO₂ is ortho, providing strong -R deactivation combined with potential steric hindrance to the oxidant's approach.
Reaction II: Catalytic Reduction of the Nitro Group

The reduction of a nitro group to an amine is a cornerstone of aromatic chemistry. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1] The rate of this reaction is less dependent on the alcohol's electronics and more on the accessibility of the nitro group to the catalyst surface.

Hypothesis: Isomers with less steric hindrance around the nitro group will react faster.

Experimental Protocol: Comparative Catalytic Hydrogenation

  • Setup: In four separate 100 mL round-bottom flasks, dissolve 1.0 g (5.98 mmol) of each isomer in 25 mL of methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C to each flask under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate each flask and backfill with hydrogen gas (repeat three times). Stir the mixtures vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitoring: Monitor the reactions by TLC until the starting material is consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the corresponding aminobenzyl alcohol.

Expected Results & Interpretation

Table 3: Predicted Outcomes for Comparative Reduction

IsomerPredicted Relative RatePredicted Yield (%)Rationale
(3-Methyl-4-nitrophenyl)methanolFast>95%The nitro group is relatively unhindered.
This compoundFast>95%The nitro group is flanked by H on both sides, making it accessible to the catalyst surface.
(4-Methyl-3-nitrophenyl)methanolSlower~90%The nitro group is flanked by the methyl group, introducing moderate steric hindrance.
(4-Methyl-2-nitrophenyl)methanolSlowest~85%The nitro group is sterically shielded by both the methyl and hydroxymethyl groups, impeding its approach to the catalyst.
Reaction III: Fischer Esterification

Esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid.[8][9] The primary factor influencing reactivity here is the steric accessibility of the hydroxymethyl group. Electronic effects play a secondary role in the protonation step.

Hypothesis: Isomers with an ortho methyl group will exhibit the slowest reaction rates due to steric hindrance around the alcohol.

Diagram 3: General Workflow for Comparative Synthesis Experiments

G start Start: Select Isomer prep 1. Preparation Dissolve 1.0g of isomer in specified solvent start->prep react 2. Reagent Addition Add oxidant, catalyst, or acid under controlled conditions prep->react monitor 3. Reaction Monitoring Track progress via TLC (e.g., every 15-30 min) react->monitor monitor->react Incomplete? workup 4. Work-up Quench reaction, filter, and perform extraction monitor->workup isolate 5. Isolation & Purification Remove solvent, purify via chromatography if needed workup->isolate analyze 6. Analysis Determine yield and purity (e.g., NMR, LC-MS) isolate->analyze end End: Characterized Product analyze->end

Caption: A standardized workflow for conducting the head-to-head comparative reactions.

Experimental Protocol: Comparative Fischer Esterification

  • Setup: To four identical flasks equipped with a Dean-Stark apparatus, add 1.0 g (5.98 mmol) of each isomer, 0.43 g (7.18 mmol) of acetic acid, 20 mL of toluene, and 0.1 mL of concentrated sulfuric acid.

  • Reaction: Heat the mixtures to reflux. Collect the water byproduct in the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitoring: Continue reflux until no more water is collected or TLC analysis shows consumption of the starting alcohol.

  • Work-up: Cool the reaction mixtures. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Expected Results & Interpretation

Table 4: Predicted Outcomes for Comparative Esterification

IsomerPredicted Relative RatePredicted Yield (%)Rationale
(3-Methyl-4-nitrophenyl)methanolFast~85%The -CH₂OH group is sterically unhindered.
(4-Methyl-3-nitrophenyl)methanolFast~85%The -CH₂OH group is sterically unhindered.
This compoundSlowest~65%The ortho methyl group provides significant steric hindrance, impeding the approach of the carboxylic acid.
(4-Methyl-2-nitrophenyl)methanolIntermediate~75%While the ortho nitro group is large, its linear nature may present less steric bulk than a tetrahedral methyl group.

Conclusion and Strategic Application

This guide demonstrates that the positional isomerism of (methyl-nitrophenyl)methanols is not a trivial structural variance but a critical determinant of chemical reactivity.

  • For rapid oxidation to the aldehyde, (4-Methyl-3-nitrophenyl)methanol is the superior choice due to the meta position of the deactivating nitro group.

  • For efficient nitro group reduction where the alcohol is preserved, isomers with unhindered nitro groups like (3-Methyl-4-nitrophenyl)methanol are preferred.

  • For esterification or other reactions involving nucleophilic attack at the benzylic alcohol, avoiding isomers with ortho substituents, such as This compound , is crucial to maximize reaction rates and yields.

By leveraging this structure-reactivity understanding, synthetic chemists can strategically select the optimal isomer, anticipate reaction outcomes, and design more efficient and robust synthetic routes, thereby accelerating research and development timelines.

References

A Comparative Guide to Validating Reaction Mechanisms of (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, understanding the intimate details of a chemical transformation is paramount. It is the bedrock upon which robust, scalable, and safe synthetic processes are built. (2-Methyl-5-nitrophenyl)methanol is a versatile intermediate, featuring two key functional groups—a hydroxymethyl group and a nitro group—that can undergo a variety of transformations. However, simply achieving a desired product is not enough. A rigorous validation of the reaction mechanism provides the crucial insights needed to optimize conditions, minimize byproducts, and rationally select catalysts.

This guide eschews a one-size-fits-all template. Instead, it presents a logical framework for interrogating and validating the mechanisms of the two most common reactions involving this substrate: the oxidation of the hydroxymethyl group and the reduction of the nitro group. We will explore competing mechanistic hypotheses and detail self-validating experimental protocols designed to provide unambiguous evidence, empowering you to move beyond black-box chemistry and toward a predictive understanding of your reactions.

Part 1: Elucidating the Mechanism of Hydroxymethyl Group Oxidation

The selective oxidation of the benzylic alcohol in this compound to its corresponding aldehyde, 2-methyl-5-nitrobenzaldehyde, is a foundational synthetic step. While numerous reagents can effect this transformation, the underlying mechanisms can differ significantly, impacting selectivity and catalyst choice. Here, we compare two plausible pathways and outline a validation workflow.

Plausible Mechanistic Frameworks for Oxidation

Two dominant mechanisms are often proposed for the oxidation of benzyl alcohols: a direct hydride abstraction and a catalytic dehydrogenation cycle.

  • Mechanism A: Hydride Abstraction. This pathway is common for oxidants with high oxidation states, such as chromium(VI) reagents (e.g., pyridinium chlorochromate, PCC) or bromine.[1][2] The reaction is believed to proceed via initial formation of a chromate ester (or similar intermediate), followed by a rate-determining step involving the abstraction of a hydride ion from the benzylic carbon. This process is sensitive to the electronic properties of the aromatic ring.

  • Mechanism B: Catalytic Dehydrogenation. This is the operative mechanism for many heterogeneous catalysts, particularly those based on palladium (Pd).[3] The process typically involves the adsorption of the alcohol onto the metal surface, followed by the cleavage of the O-H bond and then the rate-limiting cleavage of a C-H bond to release the aldehyde and adsorbed hydrogen atoms, which are then typically oxidized by a terminal oxidant like O₂.[4]

Comparative Experimental Protocols for Mechanistic Validation

To distinguish between these and other possible mechanisms, a multi-faceted approach combining kinetic analysis and byproduct identification is essential. The following protocols are designed to generate decisive data.

Causality: The primary objective here is to determine if the cleavage of the C-H bond at the benzylic position is the rate-determining step (RDS) of the reaction. A significantly slower reaction rate when hydrogen is replaced by deuterium (a primary KIE, kH/kD > 2) provides strong evidence that this bond is broken in the RDS, a key feature of both proposed mechanisms.[2]

Detailed Protocol:

  • Synthesis of Deuterated Substrate: Prepare α,α-dideuterio-(2-methyl-5-nitrophenyl)methanol by reducing 2-methyl-5-nitrobenzaldehyde with a deuterium source like sodium borodeuteride (NaBD₄).

  • Kinetic Runs: Conduct two parallel oxidation reactions under identical conditions (catalyst/reagent loading, concentration, temperature). One reaction will use the standard (protiated) this compound, and the other will use the deuterated analogue.

  • Rate Monitoring: Monitor the disappearance of the starting material or the appearance of the aldehyde product over time using a suitable analytical technique (e.g., HPLC, GC, or in-situ spectroscopy).

  • Data Analysis: Calculate the initial reaction rates (kH for the protiated substrate and kD for the deuterated one). The KIE is the ratio kH/kD.

Data Presentation:

SubstrateRate Constant (k, M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)
This compound (H)Value kH\multirow{2}{*}{Calculated Value}
α,α-dideuterio-(2-Methyl-5-nitrophenyl)methanol (D)Value kD

Causality: This experiment probes the electronic demand of the transition state. By systematically changing a substituent on the aromatic ring (though for this specific molecule, we consider the general principle for substituted benzyl alcohols) and measuring the reaction rate, we can determine if the transition state is stabilized by electron-donating or electron-withdrawing groups. A negative slope (ρ) in the Hammett plot indicates a buildup of positive charge (or loss of negative charge) at the benzylic carbon in the transition state, which would strongly support a hydride abstraction mechanism.[1]

Detailed Protocol:

  • Substrate Synthesis: Synthesize a series of benzyl alcohols with para-substituents of varying electronic nature (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂).

  • Rate Measurement: Measure the initial rate of oxidation for each substrate under identical conditions.

  • Hammett Plot Construction: Plot the logarithm of the relative rate constant (log(kx/kH)) against the corresponding Hammett substituent constant (σp) for each substituent X.

  • Analysis: Determine the slope of the line (the reaction constant, ρ).

Data Presentation:

Substituent (X)Hammett Constant (σp)Rate Constant (kx, M⁻¹s⁻¹)log(kx/kH)
-OCH₃-0.27ValueValue
-CH₃-0.17ValueValue
-H0.00Value0.00
-Cl+0.23ValueValue
-NO₂+0.78ValueValue

Causality: The identity of minor products can provide significant clues about competing or side reaction pathways. For example, the formation of toluene suggests a reductive pathway, while benzyl benzoate points to a Tishchenko-type reaction, and benzoic acid indicates over-oxidation.[5]

Detailed Protocol:

  • Reaction Execution: Perform the oxidation reaction, allowing it to proceed to a moderate conversion (e.g., 50-70%) to ensure detectable levels of intermediates and byproducts.

  • Sample Preparation: Quench the reaction and prepare a sample for analysis (e.g., extraction into a suitable solvent).

  • GC-MS Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify all volatile components of the reaction mixture.

  • Identification: Compare the mass spectra of the detected peaks with library data to identify byproducts.

Synthesizing the Evidence: A Logic Diagram

The results from these experiments can be integrated to build a strong case for a specific mechanism.

G Start Begin Mechanistic Inquiry (Oxidation) KIE Perform KIE Study (kH/kD) Start->KIE Byproduct Analyze Byproducts KIE_Result Significant KIE > 2? KIE->KIE_Result Hammett Perform Hammett Analysis (ρ value) Hammett_Result Negative ρ value? Hammett->Hammett_Result KIE_Result->Hammett Yes OtherMech Consider Alternative Mechanisms KIE_Result->OtherMech No MechA Hydride Abstraction Mechanism Supported Hammett_Result->MechA Yes MechB Surface Dehydrogenation Mechanism Possible Hammett_Result->MechB No

Caption: Decision workflow for validating the benzyl alcohol oxidation mechanism.

Part 2: Differentiating Pathways in Nitro Group Reduction

The reduction of the aromatic nitro group in this compound to 5-amino-2-methylbenzenemethanol is another critical transformation, providing access to key building blocks for pharmaceuticals and materials.[6] This reduction is deceptively complex, with multiple competing pathways that can be influenced by the catalyst, reducing agent, and reaction conditions.

Competing Mechanistic Pathways for Nitroarene Reduction

Two primary mechanistic routes are generally considered for the catalytic hydrogenation of nitroaromatics: the direct pathway and the condensation pathway.[7][8]

  • Mechanism A: Direct Hydrogenation Pathway. Often referred to as the Haber-Lukashevich mechanism, this route involves the stepwise reduction of the nitro group on the catalyst surface. The sequence proceeds from the nitro compound to a nitroso intermediate, then to a hydroxylamine, and finally to the amine, without the intermediates desorbing and reacting in solution.[9]

  • Mechanism B: Condensation Pathway. This pathway involves the reaction of the partially reduced intermediates in solution. Specifically, the nitroso intermediate can condense with the hydroxylamine intermediate to form an azoxy compound. This azoxy species can then be further reduced to azo and hydrazo compounds before finally being cleaved to form two equivalents of the amine product.[8] The presence of these condensation products is a key indicator of this pathway.

Comparative Experimental Protocols for Validation

Distinguishing between these pathways requires the detection of key intermediates that are unique to each route.

Causality: The most direct way to validate a mechanism is to "watch" the reaction as it happens. In-situ spectroscopic techniques allow for the real-time tracking of reactant, intermediate, and product concentrations. Detecting a transient peak corresponding to the hydroxylamine intermediate without observing signals for azoxy or azo species would support the direct pathway. Conversely, observing the rise and fall of signals for azoxy compounds would be strong evidence for the condensation route.[7][8]

Detailed Protocol:

  • Setup: The catalytic reduction (e.g., using H₂ and Pd/C) is performed in a reactor equipped with an in-situ probe (e.g., an Attenuated Total Reflectance FTIR probe or a Raman probe).

  • Spectral Acquisition: Spectra are collected at regular intervals throughout the reaction.

  • Data Analysis: Identify the characteristic vibrational bands for the key species: the -NO₂ symmetric and asymmetric stretches of the starting material, the N-O stretch of the hydroxylamine, C=N stretches of azo compounds, and N-H bends of the final amine product.

  • Kinetic Profiling: Plot the absorbance/intensity of these characteristic peaks over time to generate concentration profiles for each species.

Data Presentation:

SpeciesCharacteristic IR Frequency (cm⁻¹)
Ar-NO₂ (starting material)~1520 and ~1340
Ar-NHOH (hydroxylamine)(Characteristic Value)
Ar-N=N(O)-Ar (azoxy)(Characteristic Value)
Ar-NH₂ (product)~3400-3200 and ~1620

Causality: An elegant way to prove the intermolecular nature of the condensation pathway is through an isotopic crossover experiment. If the condensation mechanism is active, reducing a 1:1 mixture of a labeled and an unlabeled nitroarene should produce a "crossed" azoxy product containing one labeled and one unlabeled aromatic ring.

Detailed Protocol:

  • Substrate Preparation: Synthesize an isotopically labeled version of a related nitroarene, for example, ¹⁵N-nitrobenzene or ¹³C-nitrobenzene.

  • Crossover Reaction: Perform the reduction using a 1:1 molar mixture of this compound and the isotopically labeled nitroarene under conditions that might favor the condensation pathway (e.g., specific pH, catalyst).

  • Product Analysis by Mass Spectrometry: Stop the reaction at partial conversion. Isolate the azoxy intermediate fraction (if present) via chromatography. Analyze this fraction using high-resolution mass spectrometry (LC-MS).

  • Interpretation: The detection of a mixed-label azoxy product (containing both the (2-methyl-5-nitrophenyl) moiety and the labeled phenyl moiety) would be definitive proof of an intermolecular condensation mechanism.

Differentiating the Reduction Pathways: A Logic Diagram

The experimental evidence helps to build a conclusive picture of the operating reduction mechanism.

G Start Begin Mechanistic Inquiry (Nitro Reduction) InSitu Perform In-situ Spectroscopy Start->InSitu InSitu_Result Azoxy/Azo Intermediates Detected? InSitu->InSitu_Result Crossover Perform Isotopic Crossover Experiment Crossover_Result Mixed-Label Azoxy Product Detected? Crossover->Crossover_Result InSitu_Result->Crossover Yes DirectPath Direct Hydrogenation Pathway Is Dominant InSitu_Result->DirectPath No CondensationPath Condensation Pathway Is Operative Crossover_Result->CondensationPath Yes Crossover_Result->DirectPath No (Suggests intramolecular rearrangement if azoxy forms)

References

inter-laboratory comparison of (2-Methyl-5-nitrophenyl)methanol synthesis and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison Guide to the Synthesis and Analysis of (2-Methyl-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of this compound in Synthesis

This compound, a substituted benzyl alcohol derivative[1][2], serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and materials. The presence of three distinct functional moieties—the hydroxyl, methyl, and nitro groups—on the aromatic ring provides significant synthetic versatility. However, the successful synthesis and subsequent use of this intermediate are critically dependent on achieving high purity and accurately characterizing the final product. The presence of isomeric or process-related impurities can significantly impact the yield, safety, and efficacy of downstream applications.

This guide presents a comparative analysis of two distinct synthetic methodologies for producing this compound, focusing on the selective reduction of a common precursor, 2-methyl-5-nitrobenzoic acid. Furthermore, it provides a detailed comparison of the primary analytical techniques required for structural verification and purity assessment, ensuring that researchers can confidently produce and validate this key building block.

Part 1: A Comparative Study of Synthetic Routes

The synthesis of this compound is most practically achieved via the reduction of the carboxylic acid group of 2-methyl-5-nitrobenzoic acid. The primary challenge lies in the selective reduction of the carboxylic acid in the presence of a reducible nitro group. This section compares two methods that address this challenge: a borane-based reduction and a catalytic transfer hydrogenation.

The precursor, 2-methyl-5-nitrobenzoic acid, can be synthesized from o-toluidine through a well-established nitration and subsequent oxidation process, or from 2-methyl-5-nitroaniline via diazotization followed by substitution.[3][4] For the purposes of this guide, we will assume the availability of high-purity 2-methyl-5-nitrobenzoic acid as the starting material.

Experimental Workflows: Synthesis

cluster_precursor Precursor Synthesis cluster_main Reduction to this compound cluster_A Method A: Borane Reduction cluster_B Method B: Catalytic Transfer Hydrogenation o_toluidine o-Toluidine acid 2-Methyl-5-nitrobenzoic Acid o_toluidine->acid Nitration & Oxidation acid_A 2-Methyl-5-nitrobenzoic Acid acid_B 2-Methyl-5-nitrobenzoic Acid product_A This compound acid_A->product_A Reduction reductant_A BH3-THF Complex in THF reductant_A->product_A product_B This compound acid_B->product_B Reduction reductant_B HCOONH4 / Pd-C in Isopropanol reductant_B->product_B

Caption: Comparative workflow for the synthesis of this compound.

Method A: Borane-Tetrahydrofuran Complex Reduction

Borane complexes are highly effective reagents for the selective reduction of carboxylic acids to alcohols. The high reactivity of borane towards the carboxyl group, compared to the nitro group, makes it an excellent choice for this transformation.

Protocol:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Loading: Dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of acid) and add it to the flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reductant Addition: Add borane-THF complex (1.0 M solution in THF, approx. 1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvents under reduced pressure. Add 1 M HCl to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Method B: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder and often more scalable alternative to metal hydrides. Ammonium formate, in the presence of palladium on carbon (Pd/C), serves as an in-situ source of hydrogen. Careful control of reaction conditions is necessary to favor reduction of the carboxylic acid over the nitro group.

Protocol:

  • Catalyst Loading: To a round-bottom flask, add 2-methyl-5-nitrobenzoic acid (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5 mol%).

  • Solvent and Hydrogen Source: Add a suitable solvent such as isopropanol, followed by ammonium formate (HCOONH₄) (3-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. The progress of the reaction should be monitored by TLC or HPLC. The reaction typically takes 8-12 hours.

  • Catalyst Removal: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Synthesis Performance Comparison
ParameterMethod A: Borane ReductionMethod B: Catalytic Transfer HydrogenationRationale & Field Insights
Typical Yield 80-90%75-85%Borane reductions are often very high-yielding but require strictly anhydrous conditions. Transfer hydrogenation can be slightly less efficient but is more tolerant of trace moisture.
Selectivity High for -COOH over -NO₂Moderate to High; condition-dependentBorane's high affinity for carboxylic acids ensures excellent selectivity. The selectivity of transfer hydrogenation can be influenced by catalyst, solvent, and temperature, with some risk of partial nitro reduction.
Reaction Time 4-6 hours8-12 hoursThe borane reaction is generally faster due to the high reactivity of the reagent.
Safety Requires handling of pyrophoric and moisture-sensitive borane reagents. Quenching generates hydrogen gas.Flammable solvents are used, but the hydrogen source (ammonium formate) is a stable solid. The Pd/C catalyst can be pyrophoric when dry.Method B is generally considered safer for scale-up, avoiding the direct handling of highly reactive metal hydrides.
Cost & Scalability Borane-THF is relatively expensive. Anhydrous conditions can be challenging on a large scale.Ammonium formate and Pd/C are cost-effective. The process is generally more amenable to large-scale industrial synthesis.For laboratory-scale synthesis, Method A offers speed and high yield. For pilot and production scales, Method B is often preferred for its cost and safety profile.

Part 2: Inter-Laboratory Guide to Product Analysis

Accurate and reproducible analysis is paramount to validate the identity, purity, and impurity profile of the synthesized this compound. This section compares the most critical analytical techniques for a comprehensive characterization.

Analytical Workflow

cluster_workflow Comprehensive Analytical Workflow sample Synthesized Sample (Crude or Purified) nmr 1H & 13C NMR sample->nmr Structural Confirmation hplc HPLC-UV sample->hplc Purity Assay & Impurity Profile ftir FTIR-ATR sample->ftir Functional Group Verification gcms GC-MS sample->gcms Volatile Impurity Screening (Optional) data_int Data Integration & Interpretation nmr->data_int hplc->data_int ftir->data_int gcms->data_int report Certificate of Analysis (Identity, Purity, Impurities) data_int->report

Caption: A standard analytical workflow for the characterization of synthesized compounds.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed to confirm the identity of the final product.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

  • Expected ¹H NMR Signals (in CDCl₃):

    • A singlet for the methyl protons (~2.5 ppm).

    • A singlet for the benzylic methylene protons (-CH₂OH) (~4.8 ppm).

    • A singlet for the hydroxyl proton (-OH), which may be broad and its position variable.

    • Three aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted ring (~7.4-8.1 ppm).

  • Expected ¹³C NMR Signals (in CDCl₃):

    • Signals for the methyl carbon, benzylic carbon, and the six aromatic carbons. The specific shifts will confirm the substitution pattern.

Technique 2: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of the final product and quantifying any non-volatile impurities, such as unreacted starting material or isomeric byproducts.[6]

Protocol:

  • System: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically effective.

  • Mobile Phase: A gradient elution using a mixture of water (A) and methanol or acetonitrile (B) is recommended for good separation.[7] For example: 0-20 min, 30% to 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the product and potential impurities absorb, typically around 254 nm.

  • Sample Preparation: Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of the mobile phase initial composition. Further dilute as necessary.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities, such as residual solvents (THF, isopropanol) or volatile starting materials that may not be easily detected by HPLC.[5]

Protocol:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[5]

  • MS Conditions: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

  • Analysis: The retention time helps separate components, while the mass spectrum provides a fragmentation pattern that can be compared against libraries (e.g., NIST) for positive identification of impurities. The molecular ion of this compound (C₈H₉NO₃) is expected at m/z 167.16.[1]

Analytical Technique Comparison
ParameterNMR SpectroscopyHPLC-UVGC-MSFTIR-ATR
Primary Use Unambiguous structure confirmationPurity determination and impurity quantificationIdentification of volatile impurities and residual solventsFunctional group verification
Information Chemical environment of all ¹H and ¹³C atomsQuantitative purity (% area), retention timeRetention time, mass-to-charge ratio, fragmentation patternVibrational frequencies of chemical bonds
Sensitivity Moderate (mg range)High (µg to ng range)Very High (pg to fg range)Low (mg range)
Specificity Very HighHigh (for separation)Very High (for identification)Moderate
Limitations Not ideal for trace impurity quantificationNot suitable for non-UV active or highly volatile impuritiesNot suitable for non-volatile or thermally labile compoundsProvides limited structural information
Analysis Time 10-60 min per nucleus20-40 min per sample20-30 min per sample< 5 min per sample

Conclusion

The successful application of this compound in research and development hinges on the ability to both synthesize it efficiently and analyze it rigorously. The choice between a borane-based reduction and catalytic transfer hydrogenation for its synthesis depends on the specific laboratory context, balancing factors of speed, cost, safety, and scale. Borane reduction offers a rapid, high-yield route for lab-scale work, while transfer hydrogenation provides a safer, more cost-effective solution for larger scales.

A multi-technique analytical approach is non-negotiable for quality control. While NMR provides the definitive structural proof, HPLC is essential for accurate purity assessment. Complementary use of GC-MS and FTIR ensures a comprehensive understanding of the material's composition, confirming the absence of detrimental volatile impurities and verifying the expected functional groups. By following the detailed protocols and understanding the comparative advantages outlined in this guide, researchers can confidently produce and validate high-quality this compound for their synthetic endeavors.

References

Safety Operating Guide

Personal protective equipment for handling (2-Methyl-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety Protocols for Handling (2-Methyl-5-nitrophenyl)methanol

This guide provides critical, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 22474-47-1). As your partner in laboratory safety, we aim to build deep trust by delivering value beyond the product itself. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary, globally harmonized (GHS) classification for this compound indicates that it causes serious eye irritation[1][2]. While comprehensive toxicological data for this specific molecule is limited, related nitroaromatic and methylphenol compounds are known to be harmful if swallowed, toxic in contact with skin, and may cause skin and respiratory irritation[3][4][5][6]. Therefore, a cautious approach assuming multiple routes of potential exposure is essential.

Key Hazard Statements:

  • H319: Causes serious eye irritation[1][2].

  • H302/H332 (Precautionary): Harmful if swallowed or if inhaled[5].

  • H315 (Precautionary): Causes skin irritation[5].

Before beginning any work, a thorough risk assessment must be conducted, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of PPE are non-negotiable for minimizing exposure risk. All personnel handling this compound must wear the following equipment.

PPE CategorySpecificationStandard/Reference
Eye & Face Protection Safety glasses with side-shields or, preferably, chemical safety goggles.Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[3][7].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A standard laboratory coat, fully buttoned, is mandatory. For larger quantities or potential for splashing, consider impervious protective clothing.Consult glove manufacturer data for specific breakthrough times.[4][8]
Respiratory Protection All handling of solid or solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[4][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7][8]Conforming to NIOSH (US) or EN 149 (EU) standards[3][7].

Causality Behind PPE Choices:

  • Eye Protection: The H319 classification directly mandates robust eye protection. Goggles provide a superior seal compared to safety glasses, offering better protection against splashes and airborne particles[3].

  • Gloves: Nitrile gloves offer good resistance to a range of chemicals. The principle of "double gloving" can be employed during procedures with a higher risk of contamination. Always inspect gloves for tears or pinholes before use.

  • Fume Hood: The use of a fume hood is a critical engineering control. It protects the user by capturing and exhausting vapors, dusts, or mists that may be generated, preventing inhalation, which is a primary route of exposure for many chemicals[4].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for ensuring safety.

Step 1: Preparation and Engineering Controls

  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the airflow is within its specified range.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and reaction vessels, and place them inside the fume hood.

  • Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are unobstructed and readily accessible[3][4].

  • Don PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical[7].

Step 2: Handling the Chemical

  • Weighing: If working with the solid form, carefully weigh the required amount inside the fume hood to prevent the generation and dispersal of dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Prevent Contact: At all times, prevent direct contact with skin, eyes, and clothing[7].

  • Maintain Housekeeping: Keep the work area clean and organized. Immediately clean up any minor spills using appropriate procedures (see Section 5).

Step 3: Post-Handling and Decontamination

  • Secure Container: Tightly close the primary container of this compound and store it in a cool, dry, and well-ventilated area[7].

  • Decontaminate: Wipe down the work surface within the fume hood and any equipment used.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[7][9].

Disposal Plan: Managing Hazardous Waste

This compound and any materials contaminated with it must be managed as hazardous waste. Do not pour this chemical down the drain or dispose of it with regular trash. [4]

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused reagents, contaminated weighing paper, and used gloves in a dedicated, clearly labeled hazardous waste container[4].

    • Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof, and appropriately labeled hazardous waste container[4]. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Keep waste containers tightly closed except when adding waste.

    • Store waste containers in a designated, secure secondary containment area.

  • Final Disposal: Arrange for pickup and disposal through your institution's authorized hazardous waste management provider[4].

Emergency Procedures: Plan for the Unexpected

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention[3][9][10].
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs or you feel unwell, get medical advice/attention. Wash contaminated clothing before reuse[3][6][10].
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, trained personnel should give oxygen. If not breathing, give artificial respiration. Get immediate medical attention[3][9][10].
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. If person is conscious, rinse mouth with water[3][11].

Chemical Spill Response

In the event of a spill, follow this protocol to ensure safety and proper cleanup.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, contain the material using an inert absorbent material like vermiculite, sand, or earth[4][12]. Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste[4].

Workflow for Chemical Spill Response

Spill_Response Spill Spill of this compound Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small & Contained Spill (Inside Fume Hood) Assess->SmallSpill  Small LargeSpill Large or Uncontained Spill (Outside Fume Hood) Assess->LargeSpill Large   PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) SmallSpill->PPE Evacuate Evacuate Area Alert Supervisor & EHS LargeSpill->Evacuate EHS_Response Await Emergency Response Team Evacuate->EHS_Response Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Waste into Labeled Hazardous Container Contain->Collect Decontaminate Decontaminate Spill Area & Equipment Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-5-nitrophenyl)methanol
Reactant of Route 2
(2-Methyl-5-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.